molecular formula C12H19BrN2 B1373126 5-Bromo-4-octylpyrimidine CAS No. 1033201-80-7

5-Bromo-4-octylpyrimidine

Cat. No.: B1373126
CAS No.: 1033201-80-7
M. Wt: 271.2 g/mol
InChI Key: GUCHBVFCLWVYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-octylpyrimidine is a synthetic brominated pyrimidine derivative designed for research and development applications. The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery due to its presence in nucleic acids and its ability to interact with diverse biological targets . The bromine atom at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . The octyl chain at the 4-position contributes significant lipophilicity, which can be critical for enhancing cell membrane permeability and for targeting hydrophobic pockets in enzymes or receptors. Pyrimidine-based compounds have demonstrated a wide spectrum of biological activities, including use as bone anabolic agents , anticancer therapies , and antiviral compounds . This specific combination of a halogen substituent and a long alkyl chain makes this compound a valuable intermediate for constructing novel molecules in pharmaceutical chemistry, agrochemical research, and materials science. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-octylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2/c1-2-3-4-5-6-7-8-12-11(13)9-14-10-15-12/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCHBVFCLWVYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674433
Record name 5-Bromo-4-octylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-80-7
Record name 5-Bromo-4-octylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-octylpyrimidine: Physicochemical Properties, Synthesis, and Characterization for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone scaffold, integral to the architecture of a vast array of functional molecules. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of electronic, steric, and lipophilic properties, thereby modulating biological activity and material characteristics. This guide focuses on a novel, yet uncharacterized member of this family: 5-Bromo-4-octylpyrimidine.

Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview. It moves beyond a simple data sheet by offering a predictive analysis of the physicochemical properties of this compound, grounded in the established data of its shorter-chain analogues. Furthermore, it outlines a robust, field-proven protocol for its synthesis and purification, and details the necessary analytical workflows for its unambiguous characterization. Every recommendation and protocol herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Physicochemical Properties: A Predictive Analysis

Direct empirical data for this compound is not yet available in the public domain. However, by analyzing the trends within the homologous series of 5-bromo-4-alkylpyrimidines, we can extrapolate and predict its core physical properties with a high degree of confidence.

Homologous Series Data

To establish a predictive baseline, the known physical properties of several 5-bromo-4-alkylpyrimidines are summarized below. This data, collated from various chemical suppliers and databases, illustrates the influence of the alkyl chain length on the molecule's physical characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Form
5-Bromo-4-methylpyrimidineC₅H₅BrN₂173.01[1]Yellow Oil[2]
5-Bromo-4-ethylpyrimidineC₆H₇BrN₂187.04-
5-Bromo-4-propylpyrimidineC₇H₉BrN₂201.06[3]-
5-Bromo-4-hexylpyrimidineC₁₀H₁₅BrN₂243.14[4]-
Predicted Properties of this compound

Based on the progression observed in the homologous series, the following properties are predicted for this compound:

PropertyPredicted ValueRationale and Commentary
Molecular Formula C₁₂H₁₉BrN₂Addition of a C₈H₁₇ alkyl chain to the C₄H₃BrN₂ pyrimidine core.
Molecular Weight 271.20Calculated based on the atomic weights of its constituent atoms.
Physical Form Colorless to pale yellow oil or low-melting solidThe increasing van der Waals forces from the longer octyl chain may lead to a higher viscosity or a transition to a solid state at room temperature compared to the methyl analogue.
Boiling Point >300 °C (at 760 mmHg)A significant increase is expected compared to lower homologues due to the larger molecular mass and increased intermolecular forces. The boiling point of the related 5-Bromo-4-(thiophen-2-yl)pyrimidine is 332°C at 760 mmHg.[5]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Insoluble in water.The hydrophobic octyl chain will dominate the solubility profile, rendering it highly soluble in non-polar to moderately polar organic solvents and practically insoluble in aqueous media.
Density ~1.2 - 1.3 g/cm³A slight decrease in density might be expected as the alkyl chain length increases, though it will likely remain denser than water. The density of 5-Bromo-4-(thiophen-2-yl)pyrimidine is reported as 1.642 g/cm³.[5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached through established methodologies for the preparation of substituted pyrimidines. A one-pot reaction is a common and efficient method for generating such compounds.[6][7] The following protocol is adapted from proven syntheses of related 4-alkyl-5-bromopyrimidines.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Work-up and Isolation cluster_purification Purification cluster_product Final Product Reactant1 2-Bromomalonaldehyde Reaction Reaction in Protic Acid (e.g., Acetic Acid) Reactant1->Reaction Reactant2 Nonanamidine Hydrochloride Reactant2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying of Organic Layer Workup->Drying Concentration Concentration in vacuo Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromomalonaldehyde (1.0 eq.) in a suitable protic acid solvent such as acetic acid.

  • Addition of Amidine: Prepare a solution of nonanamidine hydrochloride (1.1 eq.) in the same protic acid. Add this solution dropwise to the stirred solution of 2-bromomalonaldehyde at room temperature. The use of a slight excess of the amidine ensures the complete consumption of the malonaldehyde.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Elucidation and Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis Workflow

Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Confirmation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy Sample->IR Analysis Spectral Interpretation NMR->Analysis MS->Analysis IR->Analysis Confirmation Structural Confirmation & Purity Assessment Analysis->Confirmation

Caption: A workflow for the structural characterization of this compound.

Expected Spectroscopic Data
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrimidine protons and the octyl chain. The pyrimidine protons will appear as singlets in the downfield region (δ 8.5-9.0 ppm). The protons of the octyl chain will exhibit multiplets in the upfield region (δ 0.8-3.0 ppm), with the α-methylene protons being the most deshielded.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the pyrimidine ring carbons and the eight carbons of the octyl chain. The carbon atoms of the pyrimidine ring will resonate in the downfield region (δ 110-160 ppm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being readily identifiable.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹) and C=C and C=N stretching of the pyrimidine ring (in the 1400-1600 cm⁻¹ region).

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel chemical compound. Based on the safety data for related brominated pyrimidines, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[8][9]

  • Avoid Contact: Avoid contact with skin and eyes.[8][9] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, yet unexplored, building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a predictive framework for its physical properties and detailed, actionable protocols for its synthesis and characterization. By leveraging the principles of chemical homology and established synthetic methodologies, researchers can confidently approach the preparation and study of this and other new pyrimidine derivatives. The self-validating nature of the outlined experimental and analytical workflows ensures a high degree of scientific rigor and reproducibility.

References

  • 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem. Available from: [Link]

  • 5-Bromo-2,4-dichloropyrimidine Safety Data Sheet. Available from: [Link]

  • 5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078 - PubChem. Available from: [Link]

  • 5-Bromo-4-propylpyrimidine | C7H9BrN2 | CID 26369987 - PubChem. Available from: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. Available from: [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
  • 5-Bromo-4-hexylpyrimidine CAS#: 951884-38-1; ChemWhat Code: 1365028. Available from: [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. Available from: [Link]

  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. Available from: [Link]

Sources

5-Bromo-4-octylpyrimidine CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Identification and Characterization of 5-Bromo-4-octylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone scaffold, integral to a vast array of biologically active compounds and functional materials. The strategic introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, novel derivative, This compound .

Initial searches in comprehensive chemical databases do not yield a dedicated CAS (Chemical Abstracts Service) number for this compound, suggesting its status as a novel chemical entity. The closest structurally related compound with a registered CAS number is 5-Bromo-4-hexylpyrimidine (CAS No. 951884-38-1)[1]. This guide, therefore, serves as a proactive, in-depth technical manual for researchers who may synthesize this compound or similar long-chain alkylated halopyrimidines. It provides a robust framework for its synthesis, purification, comprehensive identification, and safe handling, grounded in established chemical principles and state-of-the-art analytical techniques.

This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to understand and adapt these methodologies for their specific research contexts.

Part 1: Proposed Synthesis and Mechanistic Rationale

The synthesis of 5-bromo-4-alkylpyrimidines can be approached through several established routes in heterocyclic chemistry. A common and versatile strategy involves the functionalization of a pre-brominated pyrimidine core.[2] A plausible and efficient pathway for the synthesis of this compound is outlined below.

Synthetic Strategy: Cross-Coupling Approach

A highly effective method for introducing an alkyl chain at the C4 position of a pyrimidine ring is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.[2][3] This approach offers high yields and functional group tolerance. A key starting material for this would be a di-halogenated pyrimidine, such as 5-bromo-4-chloropyrimidine.

Proposed Reaction Scheme:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Selective Dechlorination cluster_2 Step 3: Suzuki Cross-Coupling 5-Bromouracil 5-Bromouracil 5-Bromo-2,4-dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine 5-Bromouracil->5-Bromo-2,4-dichloropyrimidine POCl₃, Heat 5-Bromo-4-chloropyrimidine 5-Bromo-4-chloropyrimidine 5-Bromo-2,4-dichloropyrimidine->5-Bromo-4-chloropyrimidine Zn, Acetic Acid This compound This compound 5-Bromo-4-chloropyrimidine->this compound Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) 5-Bromo-4-chloropyrimidineOctylboronic_acid + Octylboronic_acid Octylboronic_acid Octylboronic_acid->this compound

Caption: Proposed synthesis workflow for this compound.

Mechanistic Insights
  • Chlorination of 5-Bromouracil: The synthesis begins with the readily available 5-bromouracil. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts the hydroxyl groups of the uracil tautomer into chlorides, yielding 5-bromo-2,4-dichloropyrimidine.[2]

  • Selective Dechlorination: The chlorine atom at the C2 position is generally more reactive than the one at C4. A selective reduction using a mild reducing agent like zinc powder in acetic acid can preferentially remove the C2-chloro substituent, affording the key intermediate, 5-bromo-4-chloropyrimidine.

  • Suzuki Coupling: The final step involves the palladium-catalyzed Suzuki coupling. The catalyst undergoes oxidative addition into the C-Cl bond at the C4 position. Following transmetalation with the octylboronic acid and reductive elimination, the desired this compound is formed. This reaction is highly regioselective for the C4 position.

Part 2: Comprehensive Identification and Characterization

Confirming the identity and purity of a novel compound is paramount. A multi-technique analytical approach is required.

Physicochemical Properties (Predicted)

While experimental data is unavailable, we can predict the general properties based on its structure and comparison to similar compounds like 5-Bromo-4-hexylpyrimidine.[1]

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₁₂H₁₉BrN₂Based on atomic composition.
Molecular Weight 271.20 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidLong alkyl chains tend to lower melting points.
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, Hexane); Insoluble in waterThe octyl chain imparts significant nonpolar character.
Boiling Point > 200 °C (at atmospheric pressure)High molecular weight and polarity of the pyrimidine ring.
Spectroscopic and Chromatographic Analysis Workflow

A logical workflow ensures that each analytical step builds upon the last, leading to an unambiguous structural confirmation and purity assessment.

G A Crude Product from Synthesis B Purification (Flash Chromatography) A->B C Purity Assessment (HPLC/GC-MS) B->C D Structural Elucidation C->D If pure E ¹H & ¹³C NMR D->E F Mass Spectrometry (HRMS) D->F G FTIR Spectroscopy D->G H Final Characterized Compound E->H Data corroborates structure F->H Data corroborates structure G->H Data corroborates structure

Caption: Analytical workflow for a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.3.1 ¹H NMR Spectroscopy (Predicted Chemical Shifts)

The expected proton NMR spectrum in CDCl₃ would show distinct signals for the pyrimidine ring protons and the octyl chain protons.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-2 (pyrimidine)~8.9 - 9.1Singlet (s)1HDeshielded by two adjacent nitrogen atoms.
H-6 (pyrimidine)~8.6 - 8.8Singlet (s)1HDeshielded by adjacent nitrogen and brominated carbon.
α-CH₂ (octyl)~2.8 - 3.1Triplet (t)2HDirectly attached to the electron-withdrawing pyrimidine ring.
β-CH₂ (octyl)~1.6 - 1.8Quintet2HTypical alkyl region, adjacent to the α-CH₂.
(CH₂)₅ (octyl)~1.2 - 1.4Multiplet (m)10HOverlapping signals of the central methylene groups.
CH₃ (octyl)~0.8 - 0.9Triplet (t)3HTerminal methyl group, shielded.

Rationale for shifts is based on standard chemical shift tables and the electronic effects of the pyrimidine ring.[4][5][6]

2.3.2 ¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The carbon NMR provides information on the number of unique carbon environments.

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-2~158 - 160Highly deshielded by two nitrogens.
C-6~156 - 158Deshielded by nitrogen and brominated carbon.
C-4~165 - 168Attached to the alkyl chain and deshielded by nitrogen.
C-5~115 - 120Carbon bearing the bromine atom; shielded by bromine's lone pairs but deshielded by inductive effect.
α-CH₂~35 - 38Attached to the aromatic ring.
Alkyl Chain~22 - 32Typical range for sp³ carbons in an alkyl chain.
CH₃~14Terminal methyl group.
Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the new compound.

2.4.1 High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Expected Exact Mass [M+H]⁺ for C₁₂H₂₀BrN₂⁺: 271.0808

  • The presence of bromine will be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

2.4.2 Fragmentation Pattern (Electron Ionization - EI)

The fragmentation pattern in EI-MS provides structural information.[7]

  • Molecular Ion (M⁺): A prominent peak at m/z 270/272.

  • Key Fragments:

    • Loss of the alkyl chain: A common fragmentation pathway for alkyl-substituted aromatics is benzylic cleavage, leading to the loss of a C₇H₁₅ radical (m/z = 99), resulting in a fragment at m/z 171/173.[8][9]

    • Loss of Br: A fragment corresponding to the loss of a bromine radical (m/z = 79/81) would appear at m/z 191.

    • Alkyl chain fragmentation: A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the octyl chain.

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

2.5.1 HPLC Protocol

A reversed-phase HPLC method would be suitable for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[10]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The formic acid helps to protonate the basic nitrogen atoms of the pyrimidine ring, leading to sharper peaks.[8][11]

  • Gradient: Start with a higher percentage of water and gradually increase the acetonitrile concentration (e.g., 30% B to 95% B over 15 minutes).

  • Detection: UV detector set at a wavelength where the pyrimidine ring absorbs, typically around 254 nm.[10]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Part 3: Safety and Handling

As a novel chemical entity, this compound must be handled with care, assuming it is hazardous until proven otherwise. General guidelines for handling brominated heterocyclic compounds should be strictly followed.

Personal Protective Equipment (PPE)
  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

Engineering Controls
  • Fume Hood: All manipulations of the compound, especially in solution or if it is volatile, should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12][13]

Handling and Storage
  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[14] The container should be tightly sealed.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[12]

Toxicity (Predicted)
  • Inhalation: Brominated organic compounds can be irritating to the respiratory tract.[14][15][16]

  • Skin/Eye Contact: May cause irritation or burns upon direct contact.[14][15][16]

  • Ingestion: Expected to be harmful if swallowed.

Conclusion

This guide provides a comprehensive technical framework for the synthesis, identification, and safe handling of the novel compound this compound. By combining predictive analysis with established, robust analytical protocols, researchers are well-equipped to characterize this and similar long-chain alkylated halopyrimidines. The methodologies outlined herein, from NMR and mass spectrometry to HPLC, represent a self-validating system that ensures the scientific integrity of the data obtained. Adherence to the described workflows and safety protocols will enable the successful and safe incorporation of this new chemical entity into future research and development endeavors.

References
  • Heterocycles Structural Analysis in HPLC Method Development. (2025). Readers Insight.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). Benchchem.
  • 5-Bromo-4-hexylpyrimidine CAS#: 951884-38-1. (n.d.).
  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007). Taylor & Francis Online.
  • 5-Bromo-4-propylpyrimidine | 951884-26-7. (n.d.). Benchchem.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Puget Sound.
  • Fragmentation (mass spectrometry). (n.d.). Wikipedia.
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • Chemical shifts. (n.d.). University of Regensburg.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
  • Safety D
  • BROMINE - CAMEO Chemicals. (n.d.). NOAA.
  • Bromine | Chemical Emergencies. (2024). CDC.

Sources

A Technical Guide to the Hypothesized Mechanism of Action of 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This technical guide provides a comprehensive, in-depth analysis of the potential mechanism of action of 5-Bromo-4-octylpyrimidine, a novel derivative. As no direct experimental data for this specific molecule are publicly available, this document synthesizes information from structurally related compounds to build a robust, hypothesis-driven framework for its biological activity. We will explore its predicted physicochemical properties, propose primary molecular targets based on established pyrimidine pharmacology, and outline a rigorous experimental workflow for validating these hypotheses. This guide is intended to serve as a foundational resource for researchers initiating studies on this or similar substituted pyrimidines.

Introduction: The Pyrimidine Scaffold in Drug Design

Heterocyclic compounds are the cornerstone of modern pharmacology, and among them, the pyrimidine ring is particularly prominent due to its presence in the nucleobases of DNA and RNA.[2][3] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery, yielding a wide spectrum of pharmacologically active agents with applications as anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[1][4][5]

The therapeutic diversity of pyrimidines is driven by their synthetic tractability. The ring can be functionalized at multiple positions (C2, C4, C5, C6), allowing for precise modulation of its steric, electronic, and pharmacokinetic properties.[3] The subject of this guide, this compound, features two key substitutions that are predicted to significantly influence its biological profile:

  • 5-Bromo Substitution: The introduction of a bromine atom at the C-5 position is a well-established strategy in medicinal chemistry.[6] Bromine is an effective leaving group, making it a versatile "handle" for synthetic elaboration via cross-coupling reactions.[7] Furthermore, its electronegativity and size can alter the electronic distribution of the pyrimidine ring and facilitate strong halogen bonds with biological targets, potentially increasing binding affinity and therapeutic activity.[6][8] Several brominated compounds have demonstrated potent anticancer activity through mechanisms like apoptosis induction and cell proliferation inhibition.[9]

  • 4-Octyl Substitution: The attachment of a long alkyl chain, such as an octyl group, dramatically increases the molecule's lipophilicity (fat-solubility).[7] This property is critical for enhancing a compound's ability to permeate cellular membranes, potentially improving its bioavailability and overall pharmacokinetic profile. Studies on other 5-alkyl-modified pyrimidines have shown that such groups can provide increased hydrophobic interactions within the binding pockets of enzymes like dihydrofolate reductase (DHFR).[10]

This guide will leverage these foundational principles to postulate the most probable mechanisms of action for this compound and provide a clear roadmap for their experimental validation.

Predicted Physicochemical and Pharmacokinetic Profile

Before exploring molecular mechanisms, it is crucial to predict the compound's fundamental drug-like properties. The combination of the polar pyrimidine core, the electronegative bromine, and the highly nonpolar octyl chain results in an amphipathic molecule with distinct predicted characteristics.

PropertyPredicted Value / CharacteristicRationale
Molecular Weight ~287.2 g/mol C12H19BrN2
Lipophilicity (cLogP) High (> 4.5)The eight-carbon alkyl chain is the dominant contributor to lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[7]
Aqueous Solubility LowThe high lipophilicity from the octyl group will likely limit solubility in aqueous media, a key consideration for formulation.
Hydrogen Bond Donors 0The core pyrimidine nitrogens are hydrogen bond acceptors.
Hydrogen Bond Acceptors 2The two nitrogen atoms in the pyrimidine ring.
Metabolic Stability Moderate to HighThe C-Br bond can be metabolically stable. The octyl chain may be susceptible to omega or omega-1 oxidation by Cytochrome P450 enzymes.

Hypothesized Molecular Targets and Mechanisms of Action

Based on extensive data from analogous bromo- and alkyl-substituted pyrimidines, we propose two primary, high-probability mechanisms of action for this compound: Kinase Inhibition and Antimetabolite Activity .

Hypothesis A: Inhibition of Protein Kinases

A significant number of pyrimidine derivatives function as potent inhibitors of protein kinases, enzymes that regulate the majority of cellular processes.[2][11] Many of these inhibitors target the ATP-binding pocket of the kinase.

Rationale: The 5-bromo-pyrimidine scaffold is a known hinge-binding motif in several kinase inhibitors. A series of novel 5-bromo-pyrimidine derivatives were synthesized and found to be potent inhibitors of the Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia.[12] Other pyrimidine-based compounds have been developed as dual-target inhibitors of BRD4 and Polo-like kinase 1 (PLK1), key regulators of cell cycle and transcription.[9] The octyl group could provide strong hydrophobic interactions within the typically lipophilic ATP-binding site, while the pyrimidine core forms hydrogen bonds with the kinase hinge region.

Proposed Signaling Pathway:

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., RTK) Kinase_A Upstream Kinase (e.g., Ras/Raf) Receptor->Kinase_A Activates GF Growth Factor GF->Receptor Kinase_B Target Kinase (e.g., Abl, PLK1) Kinase_A->Kinase_B Activates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Response Cell Proliferation, Survival, Angiogenesis P_Substrate->Response Inhibitor This compound Inhibitor->Kinase_B Inhibits ATP Binding antimetabolite_pathway cluster_synthesis Nucleotide Synthesis Pathway cluster_dna DNA Replication dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (Thymidine) TS->dTMP  Methylation dTTP dTTP dTMP->dTTP Phosphorylation DNA_Poly DNA Polymerase dTTP->DNA_Poly DNA DNA Synthesis & Repair DNA_Poly->DNA Inhibitor This compound Inhibitor->TS Potential Inhibition

Caption: Potential interference with the thymidylate synthesis pathway.

Proposed Experimental Workflow for Target Validation

To systematically validate the proposed mechanisms of action, a multi-step, self-validating experimental workflow is essential. This process begins with broad screening and progressively narrows the focus to specific molecular interactions.

Step-by-Step Methodology

Protocol 1: Broad Phenotypic Screening (Antiproliferative Assay)

  • Objective: Determine if the compound has cytotoxic or cytostatic effects on cancer cell lines.

  • Cell Lines: Select a diverse panel (e.g., K562 for leukemia,[12] A549 for lung cancer, HCT116 for colon cancer).

  • Method (MTT Assay): a. Plate cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the resulting formazan crystals with DMSO. e. Read the absorbance at 570 nm using a plate reader.

  • Endpoint: Calculate the IC50 value (the concentration that inhibits 50% of cell growth). A low micromolar or nanomolar IC50 would justify further investigation.

Protocol 2: Target Class Identification (Kinase Panel Screening)

  • Objective: If the compound is antiproliferative, determine if it inhibits protein kinases.

  • Method: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

  • Procedure: The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases).

  • Endpoint: A list of kinases whose activity is significantly inhibited (e.g., >50% inhibition). This provides direct leads for specific targets.

Protocol 3: In Vitro Target Validation (Biochemical IC50)

  • Objective: Confirm and quantify the inhibition of the top kinase "hits" from the panel screen.

  • Method (ADP-Glo™ Assay for a specific kinase, e.g., Abl): a. Prepare reactions in a 384-well plate containing the recombinant kinase, its specific substrate peptide, and ATP. b. Add a serial dilution of this compound to the wells. c. Incubate at room temperature to allow the kinase reaction to proceed. d. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. f. Measure luminescence. The signal is proportional to kinase activity.

  • Endpoint: Calculate the biochemical IC50 value from the dose-response curve.

Protocol 4: Cellular Mechanism of Action (Western Blot)

  • Objective: Verify that the compound inhibits the target kinase within a cellular context.

  • Method: a. Treat a relevant cell line (e.g., K562 cells for Abl kinase) with the compound at concentrations around its cellular IC50. b. After incubation (e.g., 2-4 hours), lyse the cells and quantify protein concentration. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's direct downstream substrate (e.g., p-CrkL for Abl). e. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Endpoint: A dose-dependent decrease in the phosphorylation of the substrate, confirming on-target cellular activity.

Workflow Visualization

Caption: A logical workflow for validating the kinase inhibitor hypothesis.

Conclusion and Future Directions

While this compound is a molecule without published biological data, a thorough analysis of its structural components allows for the formulation of strong, testable hypotheses regarding its mechanism of action. The evidence from analogous compounds points overwhelmingly toward a role as a protein kinase inhibitor , with the 5-bromo-pyrimidine core acting as a hinge-binding scaffold and the 4-octyl chain enhancing potency through hydrophobic interactions. A secondary, less probable hypothesis involves interference with nucleotide metabolism.

The experimental workflow detailed in this guide provides a clear and rigorous path to test these predictions, moving from broad phenotypic effects to specific, on-target molecular engagement. Successful validation of the primary hypothesis would position this compound as a promising lead compound for further optimization in oncology or other diseases driven by aberrant kinase activity. Future work would involve structure-activity relationship (SAR) studies, co-crystallography to confirm the binding mode, and comprehensive preclinical ADME/Tox profiling.

References

  • Alsharif, A., Allahyani, M., Aljuaid, A., Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798.
  • BenchChem. (2025). The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery.
  • Bekemeier, H., Jaenecke, G., Schmollack, W., & Schottek, W. (1969). [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines]. Pharmazie, 24(9), 572-577.
  • CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.
  • Raza, M., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health.
  • BenchChem. (n.d.). 5-Bromo-4-propylpyrimidine.
  • El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
  • National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC.
  • Gangjee, A., et al. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PMC - PubMed Central.
  • Ramu, Y., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.
  • PubChem. (n.d.). 5-Bromouracil.
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.

Sources

A Technical Guide to the Anticipated Biological Activity of 5-Bromo-4-octylpyrimidine: A Roadmap for Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] This guide focuses on a novel, yet-to-be-fully-characterized derivative, 5-Bromo-4-octylpyrimidine. In the absence of extensive empirical data, this document serves as a strategic whitepaper, postulating its therapeutic potential and outlining a comprehensive research and development roadmap. By synthesizing insights from structurally related compounds and established principles of medicinal chemistry, we provide a detailed framework for its synthesis, biological screening, and mechanistic evaluation.

Introduction: The Pyrimidine Scaffold and the Rationale for this compound

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[1] This structural motif is fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[2] In drug development, the pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets through hydrogen bonding and π-stacking interactions.[3] This has led to the development of numerous pyrimidine-based drugs, including the anticancer agent 5-fluorouracil and the antiviral drug zidovudine.[2]

The subject of this guide, this compound, presents a compelling case for investigation. The rationale for its design is twofold:

  • The 5-Bromo Substituent: The bromine atom at the C-5 position is a versatile synthetic handle. It can be readily used in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate a diverse library of analogues for structure-activity relationship (SAR) studies.[6] Furthermore, the electronegativity of bromine can modulate the electronic properties of the pyrimidine ring, potentially influencing its binding affinity to biological targets.[6]

  • The 4-Octyl Substituent: The long alkyl chain at the C-4 position significantly increases the lipophilicity of the molecule. This property is critical for enhancing cell membrane permeability and can improve the pharmacokinetic profile of a drug candidate, including its absorption and distribution.[6]

This combination of a reactive handle and a lipophilic tail makes this compound a promising starting point for a drug discovery program.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for similar 4-alkyl-5-bromopyrimidines. A key intermediate would be a 4-octyluracil derivative, which can then be brominated and subsequently converted to the target compound.

Experimental Protocol: Proposed Synthesis of this compound
  • Synthesis of 4-octyluracil: This can be achieved through a condensation reaction between ethyl 3-oxoundecanoate and urea in the presence of a strong base like sodium ethoxide.

  • Bromination of 4-octyluracil: The 4-octyluracil is then treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) to selectively introduce a bromine atom at the 5-position, yielding 5-bromo-4-octyluracil.

  • Chlorination: The resulting 5-bromo-4-octyluracil is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups to chlorides, forming 5-bromo-2,4-dichloro-4-octylpyrimidine.

  • Reductive Dechlorination: Finally, a selective reduction is performed to remove the chlorine atoms, for instance, using hydrogen gas with a palladium catalyst, to yield the final product, this compound.

Synthetic Pathway for this compound cluster_0 Step 1: Condensation cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination cluster_3 Step 4: Reduction Ethyl_3_oxoundecanoate Ethyl 3-oxoundecanoate 4_octyluracil 4-octyluracil Ethyl_3_oxoundecanoate->4_octyluracil NaOEt Urea Urea Urea->4_octyluracil 5_bromo_4_octyluracil 5-bromo-4-octyluracil 4_octyluracil->5_bromo_4_octyluracil NBS, DMF 5_bromo_2_4_dichloro 5-bromo-2,4-dichloro-4-octylpyrimidine 5_bromo_4_octyluracil->5_bromo_2_4_dichloro POCl3 Final_Product This compound 5_bromo_2_4_dichloro->Final_Product H2, Pd/C

Caption: Proposed multi-step synthesis of this compound.

Proposed Biological Screening Cascade

A tiered approach is recommended to efficiently screen for the biological activity of this compound.

Tier 1: Broad Phenotypic Screening

Given the wide range of activities of pyrimidine derivatives, a broad initial screening is crucial.

  • Anticancer Activity:

    • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast cancer, HepG2 hepatocellular carcinoma) and a normal cell line (e.g., WI-38) to assess cytotoxicity and selectivity.[5]

    • Rationale: Many pyrimidine derivatives exhibit potent anticancer effects.[4][7]

  • Antimicrobial Activity:

    • Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus flavus).[5]

    • Rationale: The pyrimidine core is present in many antibacterial and antifungal agents.[8]

  • Antiviral Activity:

    • Assay: Plaque reduction assay against a panel of viruses, depending on available laboratory capabilities (e.g., influenza virus, herpes simplex virus).

    • Rationale: Pyrimidine nucleoside analogues are a well-established class of antiviral drugs.[2]

Data Presentation: Tier 1 Screening Results

The results from the initial screening should be tabulated for clear interpretation.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Compound HCT-116 MCF-7 HepG2 WI-38 (Normal)
This compound Data Data Data Data

| Doxorubicin (Control) | Data | Data | Data | Data |

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus E. coli C. albicans
This compound Data Data Data
Ampicillin (Control) Data Data N/A

| Clotrimazole (Control) | N/A | N/A | Data |

Tier 2: Target-Based Screening and Mechanism of Action Elucidation

If significant activity is observed in Tier 1, the next step is to identify the molecular target and elucidate the mechanism of action. For instance, if the compound shows selective anticancer activity, a kinase inhibition screen is a logical next step, as many pyrimidine derivatives are known kinase inhibitors.[4]

  • Kinase Inhibition Profiling: Screen the compound against a panel of oncogenic kinases (e.g., PLK4, EGFR, VEGFR) to identify potential targets.[3][9]

  • Downstream Signaling Analysis: If a target kinase is identified, perform Western blot analysis to assess the phosphorylation status of its downstream substrates.

Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Kinase->Signaling_Cascade Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Compound This compound Compound->Inhibition Inhibition->Receptor_Kinase

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound is a novel chemical entity with significant, albeit currently theoretical, therapeutic potential. The strategic inclusion of a 5-bromo group and a 4-octyl chain provides a strong rationale for its investigation as a drug lead. This guide outlines a systematic and logical pathway for its synthesis and biological evaluation. The proposed screening cascade is designed to efficiently identify any significant biological activity, and the subsequent steps provide a framework for elucidating its mechanism of action. The findings from this research program could pave the way for the development of a new class of pyrimidine-based therapeutics.

References

  • Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • SciSpace. (2021).
  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • Journal for Research in Applied Sciences and Biotechnology. (n.d.).
  • PubMed Central. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • Benchchem. (n.d.). 5-Bromo-4-propylpyrimidine | 951884-26-7.
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • ChemicalBook. (2025). Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI) | 1439-09-4.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863.
  • PubChem. (n.d.). 5-Bromouracil | C4H3BrN2O2 | CID 5802.
  • JOCPR. (n.d.).
  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • ResearchGate. (n.d.). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • PubMed Central. (2025).
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196.
  • Benchchem. (n.d.).

Sources

A Technical Guide to the Potential Research Applications of 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a vast array of therapeutic agents.[1][2][3][4] Its unique physicochemical properties and the capacity for versatile substitution at multiple positions have made it a privileged scaffold in drug discovery.[2][5] This guide delves into the untapped research potential of a specific, strategically functionalized derivative: 5-Bromo-4-octylpyrimidine. While direct literature on this exact molecule is sparse, a comprehensive analysis of its constituent parts—the pyrimidine core, the C5-bromo substituent, and the C4-octyl chain—allows for a well-grounded exploration of its promising applications. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for harnessing the potential of this compound in modern therapeutic research.

Deconstructing this compound: A Molecule Designed for Discovery

The therapeutic potential of this compound can be inferred by examining its key structural features. The strategic placement of the bromo and octyl groups on the pyrimidine ring is not arbitrary; it is a deliberate design choice that opens up specific avenues for chemical and biological exploration.

The Pyrimidine Core: A Biologically Privileged Heterocycle

The pyrimidine nucleus is fundamental to life, forming the basis of nucleobases like cytosine, thymine, and uracil.[4] This inherent biological relevance has led to the development of numerous pyrimidine-based drugs with a wide range of pharmacological activities, including:

  • Anticancer Agents: Drugs like 5-Fluorouracil and Gefitinib interfere with nucleic acid synthesis or cell signaling pathways in cancer cells.[1][6]

  • Antimicrobial Therapeutics: Compounds such as Trimethoprim selectively inhibit microbial enzymes.[7]

  • Antiviral Medications: Zidovudine (AZT) is a classic example of a pyrimidine analog used in HIV treatment.[4]

  • Anti-inflammatory and CNS Agents: The scaffold is also present in drugs targeting inflammation and neurological disorders.[2][5]

The C5-Bromo Substituent: A Versatile Chemical Handle

Halogenation, particularly bromination, at the C5 position of the pyrimidine ring is a well-established strategy in medicinal chemistry.[8] The bromine atom serves two primary functions:

  • A Locus for Further Synthesis: The bromo group is an excellent leaving group, making it a versatile "handle" for introducing new functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the creation of diverse chemical libraries from a single precursor, which is invaluable for structure-activity relationship (SAR) studies.

  • Modulation of Electronic Properties: The electronegativity of bromine alters the electron distribution within the pyrimidine ring, which can significantly influence the molecule's ability to interact with biological targets such as enzymes and receptors.[8]

The C4-Octyl Chain: Tuning Lipophilicity and Pharmacokinetics

The introduction of an alkyl chain, in this case, an octyl group, at the C4 position is a critical determinant of the molecule's pharmacokinetic profile.[8]

  • Increased Lipophilicity: The long octyl chain significantly increases the molecule's fat-solubility (lipophilicity). This property is crucial for enhancing a compound's ability to cross cellular membranes, a key factor for oral bioavailability and reaching intracellular targets.

  • Hydrophobic Interactions: The octyl group can engage in hydrophobic interactions within the binding pockets of target proteins, potentially increasing binding affinity and selectivity.

Potential Therapeutic Research Applications

Based on the extensive research into functionally similar pyrimidine derivatives, we can project several high-potential research avenues for this compound.

Anticancer Drug Discovery

The pyrimidine scaffold is a mainstay in oncology research.[1][3][9][10] Many anticancer drugs function by inhibiting kinases, enzymes that play a crucial role in cell signaling and proliferation. The general structure of this compound makes it a candidate for development as a kinase inhibitor.

  • Hypothesized Mechanism: The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases. The C4-octyl group could occupy a hydrophobic pocket, while the C5-bromo position offers a vector for synthetic elaboration to improve potency and selectivity against specific kinases like EGFR, FAK, or CDKs, which are often dysregulated in cancer.[2]

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: Proposed workflow for evaluating this compound in anticancer research.
Antimicrobial Agent Development

Pyrimidine derivatives are known to possess significant antibacterial and antifungal properties.[1][7][11] They often target essential microbial enzymes that are absent or significantly different in humans, providing a window for selective toxicity.

  • Hypothesized Target: A potential target is dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria and fungi. The lipophilic octyl chain could enhance penetration through the microbial cell wall and membrane. The C5-bromo position allows for modifications to optimize binding to the microbial DHFR active site.

Anti-inflammatory Research

Chronic inflammation is a key factor in numerous diseases. Certain pyrimidine derivatives have shown promise as anti-inflammatory agents, for example, by inhibiting kinases involved in inflammatory signaling pathways like p38 MAP kinase.[3][5]

  • Hypothesized Application: this compound could be investigated as a modulator of inflammatory signaling. The core structure could be a starting point for developing inhibitors of key inflammatory mediators.

Experimental Protocols for Investigation

To validate these potential applications, a structured experimental approach is necessary. The following protocols provide a starting point for the initial characterization of this compound.

General Synthesis and Derivatization Workflow

The true value of this compound lies in its potential as a scaffold for creating a library of analogs. The C5-bromo position is ripe for derivatization using established cross-coupling methodologies.

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

}

Caption: Synthetic pathways for derivatizing this compound.
Protocol: In Vitro Kinase Inhibition Assay (Example: FAK)

Objective: To determine the inhibitory potential of this compound against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer metastasis.[2]

Materials:

  • Recombinant human FAK enzyme

  • ATP and appropriate kinase buffer

  • FAK substrate peptide

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known FAK inhibitor)

  • 384-well assay plates

Methodology:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • In a 384-well plate, add 5 µL of the kinase buffer.

  • Add 2.5 µL of the test compound dilution or DMSO (for negative control).

  • Add 2.5 µL of the FAK enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.

  • Allow the reaction to proceed for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding 15 µL of the Kinase-Glo® reagent.

  • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and plot the data to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer)[1]

  • Complete cell culture medium

  • This compound (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

Methodology:

  • Seed the 96-well plates with cancer cells at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Summary of Physicochemical and Biological Parameters

While specific experimental data for this compound is not available, we can infer its properties based on related structures found in chemical databases.

PropertyValue (for related compounds)Significance in Drug DiscoverySource
Molecular Weight ~257.15 g/mol (estimated)Adheres to Lipinski's Rule of Five for drug-likeness.N/A
C5-Bromo Group PresentProvides a key site for synthetic modification and library generation.[8]
C4-Alkyl Group OctylIncreases lipophilicity, potentially improving membrane permeability and oral bioavailability.[8]
Potential Targets Kinases, DHFR, Inflammatory MediatorsThe pyrimidine scaffold is known to interact with a wide range of biological targets.[2][3][7]
Potential Applications Anticancer, Antimicrobial, Anti-inflammatoryBroad therapeutic potential based on extensive literature on pyrimidine derivatives.[1][5][11]

Future Directions and Conclusion

This compound represents a promising, yet underexplored, starting point for novel drug discovery programs. Its design incorporates features that are highly valued in medicinal chemistry: a biologically active core, a handle for synthetic diversification, and a lipophilic side chain to modulate pharmacokinetic properties.

The immediate next steps for any research program involving this compound should be:

  • Chemical Synthesis and Characterization: The first step is the unambiguous synthesis and full characterization of this compound.

  • Broad Biological Screening: The compound should be screened against a wide panel of biological targets, including a diverse set of kinases and microbial strains, to identify initial areas of activity.

  • Library Development: A focused chemical library should be synthesized by leveraging the C5-bromo position to explore the structure-activity relationship and optimize potency and selectivity.

References

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Available at: [Link]

  • Taylor & Francis Online. (2025-04-03). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available at: [Link]

  • SciSpace. (2021-06-25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2024-04-16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Available at: [Link]

  • PubMed. (2025-06-11). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-propylpyrimidine. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-4-methoxypyrimidine. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available at: [Link]

  • National Center for Biotechnology Information. (2025-03-18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Bromo-4-octylpyrimidine is a substituted pyrimidine of interest in synthetic and medicinal chemistry. Its utility in research and development hinges on a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide addresses a notable gap in the publicly available literature by providing a comprehensive framework for characterizing this molecule. Instead of presenting pre-existing data, this document serves as a detailed roadmap for researchers, outlining predictive insights based on chemical structure and providing robust, step-by-step protocols for the empirical determination of solubility and stability. The methodologies described are grounded in established regulatory standards and best practices in analytical chemistry, ensuring scientific rigor and data integrity for professionals in drug discovery and chemical development.

Introduction and Predicted Physicochemical Profile

This compound possesses a unique chemical architecture: a heterocyclic pyrimidine core functionalized with a bromine atom at the 5-position and a long alkyl (octyl) chain at the 4-position. This structure dictates its physicochemical behavior.

  • Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, imparting a degree of polarity.

  • Bromo Substituent: The electronegative bromine atom at the C-5 position influences the electronic distribution of the ring, potentially making it a handle for synthetic modifications or a site susceptible to specific degradation pathways, such as photolysis.

  • Octyl Chain: The eight-carbon alkyl chain is the dominant structural feature, rendering the molecule highly lipophilic (fat-soluble) and hydrophobic (water-insoluble).

Based on these features, a qualitative physicochemical profile can be predicted. This predictive analysis is crucial for designing efficient experimental protocols.

Table 1: Predicted Physicochemical Properties and Solubility Profile of this compound

PropertyPredicted CharacteristicRationale
Aqueous Solubility Very LowThe long, non-polar octyl chain will dominate, leading to poor interaction with polar water molecules.
Organic Solubility HighExpected to be readily soluble in a range of non-polar to moderately polar organic solvents like heptane, dichloromethane, ethyl acetate, and acetone, where the octyl chain can be effectively solvated.
LogP (Octanol-Water) High (>4)The significant lipophilicity conferred by the octyl group suggests a strong preference for the octanol phase over the aqueous phase.
Chemical Reactivity Moderately StableThe pyrimidine ring itself is relatively stable. The C-Br bond is the most likely site for nucleophilic substitution or photolytic cleavage. The alkyl chain is generally inert but could be susceptible to radical oxidation under harsh conditions.

Comprehensive Solubility Determination Protocol

A compound's solubility is a critical parameter influencing its formulation, bioavailability, and performance in biological assays. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock solution into an aqueous buffer, while thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.

Kinetic Solubility Assessment (Nephelometric Method)

This high-throughput assay is ideal for early-stage discovery to quickly flag potential solubility issues.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

  • Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours to allow for precipitation.[1][2]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis: Compare the light scattering units to those of positive (known insoluble compound) and negative (buffer only) controls to classify the solubility.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard for pre-formulation and later-stage development.[3][4][5]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure enough solid is present that some remains undissolved at equilibrium.[6]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. A recommended solvent panel is provided in Table 2.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[4][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Filter the supernatant through a 0.45 µm PTFE syringe filter to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile) and quantify the concentration of dissolved this compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calibration: Calculate the concentration in mg/mL or µM by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Table 2: Recommended Solvent Panel for Thermodynamic Solubility Testing

Solvent ClassExample SolventsRationale
Aqueous Buffers pH 4.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate)Assesses solubility across a physiologically relevant pH range.[6]
Non-Polar Organic n-Heptane, TolueneRepresents purely hydrophobic environments.
Polar Aprotic Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)Common solvents in organic synthesis and purification.
Polar Protic Methanol, Ethanol, IsopropanolRelevant for formulation and purification processes.
Other Ethyl Acetate, AcetoneCommon solvents with intermediate polarity.

Stability Assessment and Forced Degradation Studies

Understanding a compound's intrinsic stability is paramount for defining storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are conducted under conditions more severe than standard stability testing to accelerate degradation and provide insight into the molecule's liabilities. These studies are essential for developing and validating stability-indicating analytical methods.[8][9] The protocols outlined below are based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[10][11][12][13]

G cluster_prep Sample Preparation prep_solid Drug Substance (Solid) thermal thermal prep_solid->thermal prep_solution Drug Substance in Solution (e.g., ACN:Water) acid acid prep_solution->acid base base prep_solution->base oxidation oxidation prep_solution->oxidation photo photo prep_solution->photo hplc hplc thermal->hplc acid->hplc base->hplc oxidation->hplc photo->hplc parent parent hplc->parent dps dps hplc->dps pathway pathway dps->pathway

General Protocol for Forced Degradation

The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are generated at a sufficient level for detection without being overly complex.[8][14]

  • Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in an inert solvent like acetonitrile/water. For thermal and photostability, also test the solid compound.

  • Stress Application: Expose the samples to the conditions outlined in Table 3. Include a control sample stored at ambient temperature in the dark.

  • Time Points: Sample the stressed solutions at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Neutralize the acid and base-stressed samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV/MS method.

Table 3: Recommended Forced Degradation Conditions

Stress ConditionTypical ProtocolTargeted Degradation Mechanism
Acid Hydrolysis 0.1 M HCl at 60°CCleavage of labile bonds, potential debromination.
Base Hydrolysis 0.1 M NaOH at room tempHydrolysis of the bromo group or ring opening.
Oxidation 3% H₂O₂ at room tempOxidation of the pyrimidine ring or alkyl chain.[15]
Thermal 80°C (in solid state and solution)Assesses intrinsic thermal stability.
Photostability Expose solid and solution to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy.[16][17]Photolytic cleavage of the C-Br bond.[18][19]
Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. A stability-indicating method should be able to separate the parent compound from these potential products.

G parent This compound hydrolysis_prod hydrolysis_prod parent->hydrolysis_prod Acid/Base Hydrolysis photo_prod photo_prod parent->photo_prod Photolysis (UV Light) oxidation_prod oxidation_prod parent->oxidation_prod Oxidation (H2O2)

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound due to degradation. The key feature is its specificity: the ability to separate the parent peak from all potential degradation products and impurities.[20][21]

HPLC-UV/MS Method Protocol

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred technique for this purpose.[22][23][24]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size). The lipophilic nature of the octyl chain makes a C18 phase a logical choice.

  • Mobile Phase: Use a gradient elution to ensure separation of potentially more polar degradation products from the highly retained parent compound.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes.

  • Detection:

    • UV Detector: Monitor at a wavelength where this compound shows maximum absorbance (determined by a UV scan).

    • Mass Spectrometer (MS): Use an electrospray ionization (ESI) source in positive ion mode to confirm the mass of the parent peak and to obtain mass-to-charge (m/z) information for any new peaks that appear in the stressed samples.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a focus on specificity. This is achieved by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Conclusion and Best Practices

For researchers and drug development professionals, adherence to these structured, evidence-based methodologies is critical. It ensures the generation of high-quality, reliable data necessary for informed decision-making in synthesis, formulation, and preclinical development. Proper characterization underpins the successful progression of any novel chemical entity.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • ICH. (1998). Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

  • Tantillo, D. J. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

  • Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

  • Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Semantic Scholar.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • PubMed. (2006). In vitro solubility assays in drug discovery. [Link]

  • PMC. (2019).
  • ResearchGate. (2025). Stability Indicating HPLC Method Development: A Review. [Link]

  • STEMart. (n.d.). Forced Degradation Studies. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • NIH. (2012).
  • ResearchGate. (n.d.). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]

  • BioProcess International. (n.d.).
  • PMC. (2013).
  • International Journal of Pharmaceutical Investigation. (2020).
  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. [Link]

  • ResearchGate. (2022). Degradation of Pyrimidine Nucleotides. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

  • LCMS Limited. (n.d.). Detection and identification of impurities and degradation products in formulations or manufactured products using LC/UV/MS/MS. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012).
  • ResearchGate. (2025). Photochemical Degradation of Halogenated Compounds: A Review. [Link]

  • RSC Publishing. (2018). Photochemical degradation of halogenated estrogens under natural solar irradiance. [Link]

  • ResearchGate. (n.d.). Photochemistry of Heterocycles. [Link]

  • Progress in Chemistry. (2018).
  • NTA. (2025). Syllabus for Chemistry (SCQP08).

Sources

Spectroscopic Characterization of 5-Bromo-4-octylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Bromo-4-octylpyrimidine, a substituted pyrimidine, represents a class of molecules with significant potential in drug discovery and development due to the versatile reactivity of the pyrimidine core. This technical guide provides an in-depth analysis of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the causality behind experimental choices and ensuring self-validating protocols.

The pyrimidine ring is a fundamental component of many biologically active molecules, and its spectroscopic characteristics are well-documented.[1] The addition of a bromine atom and an octyl group introduces specific spectral signatures that are critical for its identification and characterization. This guide will delve into the expected spectral features of this compound, drawing comparisons with related structures to provide a comprehensive analytical overview.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the pyrimidine ring and the octyl chain.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of similar pyrimidine derivatives and the known effects of substituents on chemical shifts.[2][3][4]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.1s-
H-68.6 - 8.8s-
-CH₂- (α to ring)2.8 - 3.0t~7.5
-CH₂- (β to ring)1.6 - 1.8quint~7.5
-(CH₂)₅-1.2 - 1.4m-
-CH₃0.8 - 0.9t~7.0

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2158 - 160
C-4165 - 167
C-5118 - 120
C-6155 - 157
-CH₂- (α to ring)35 - 37
-CH₂-31 - 33
-CH₂-29 - 31
-CH₂-28 - 30
-CH₂-22 - 24
-CH₂-22 - 24
-CH₂-22 - 24
-CH₃13 - 15
Interpretation and Experimental Rationale

The predicted ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring. The downfield shift of these protons is due to the deshielding effect of the electronegative nitrogen atoms. The octyl chain will present a characteristic pattern of aliphatic signals, with the α-methylene protons appearing as a triplet due to coupling with the adjacent methylene group.

In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring are expected to resonate at lower field due to the influence of the nitrogen atoms and the bromine substituent. The carbon attached to the bromine (C-5) will be significantly shifted. The carbons of the octyl chain will appear in the upfield aliphatic region.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve 5-10 mg in 0.6 mL CDCl₃ C ¹H NMR Acquisition B->C Tune & Shim D ¹³C NMR Acquisition B->D Tune & Shim E Data Processing C->E Fourier Transform, Phase & Baseline Correction D->E Fourier Transform, Phase & Baseline Correction F Spectral Interpretation E->F Assign Peaks

Caption: Workflow for acquiring and processing NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[5] Ensure the sample is fully dissolved to avoid line broadening.

  • Instrument Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument must be properly tuned and the magnetic field shimmed to ensure high resolution and spectral quality.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

    • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[5]

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets.

    • Acquisition Parameters:

      • Spectral Width: ~250 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-8192 (or more, as ¹³C has low natural abundance).[5]

    • Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[5]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands, based on the analysis of pyrimidine derivatives and alkyl halides.[1][6][7]

Table 3: Predicted IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic (pyrimidine ring)
2950 - 2850C-H stretchAliphatic (octyl chain)
1600 - 1450C=C and C=N stretchPyrimidine ring
1470 - 1450C-H bendAliphatic (-CH₂-)
1380 - 1365C-H bendAliphatic (-CH₃)
1200 - 1000C-N stretchPyrimidine ring
800 - 600C-Br stretchBromoalkane
Interpretation and Experimental Rationale

The presence of the pyrimidine ring will be confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic ring stretching vibrations (C=C and C=N) in the 1600-1450 cm⁻¹ region. The octyl group will be evidenced by the strong aliphatic C-H stretching bands below 3000 cm⁻¹ and the bending vibrations for -CH₂- and -CH₃ groups. The C-Br stretch is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol: IR Data Acquisition

Workflow for IR Analysis

IR_Workflow A Sample Preparation B Background Scan A->B Prepare KBr pellet or thin film C Sample Scan B->C Acquire background spectrum D Data Analysis C->D Acquire sample spectrum D->D Identify characteristic peaks

Caption: Workflow for acquiring and analyzing an IR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Thin Film (for oils or low-melting solids): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank pellet) must be acquired to subtract the contribution of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed.[8][9]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIonComments
270/272[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
191[M - Br]⁺Loss of a bromine radical.
159[M - C₈H₁₇]⁺Loss of the octyl radical.
113[C₈H₁₇]⁺Octyl cation.
Interpretation and Experimental Rationale

The most informative feature of the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of roughly equal intensity separated by two mass units (M⁺ and M+2), confirming the presence of one bromine atom.[10] The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the octyl chain. Common fragmentation pathways for alkyl chains include the loss of alkyl radicals.

Experimental Protocol: Mass Spectrometry Data Acquisition

Workflow for Mass Spectrometry Analysis

MS_Workflow A Sample Preparation B Ionization A->B Dissolve in volatile solvent (e.g., MeOH) C Mass Analysis B->C e.g., Electron Impact (EI) D Detection C->D Separate ions by m/z E Data Interpretation D->E Generate mass spectrum E->E Identify molecular ion and fragment peaks

Caption: Workflow for mass spectrometry analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[5]

  • Ionization Method:

    • Electron Impact (EI): This is a common technique for volatile and thermally stable compounds. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

    • Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: The spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition with high accuracy.[11]

Conclusion

The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. By following robust experimental protocols and understanding the principles behind the data, researchers can confidently elucidate and validate the structure of this and other novel chemical entities, paving the way for their application in drug development and materials science.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 15-27.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated vs. experimental IR spectrum of pyrimidine in CS2 solution. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.
  • Supporting Information for an unspecified article. (n.d.).
  • PubChem. (n.d.). 5-Bromopyrimidine. Retrieved from [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387.
  • ResearchGate. (n.d.). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 1(4), 84-88.
  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. [Link]

  • PubChem. (n.d.). 5-Bromo-4-propylpyrimidine. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Purity and Characterization of 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the precise characterization and unwavering purity of chemical intermediates are paramount. 5-Bromo-4-octylpyrimidine, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest due to the prevalence of the pyrimidine scaffold in a multitude of bioactive molecules.[1] The presence of a bromine atom and an octyl chain provides synthetic handles for further molecular elaboration, making it a potentially valuable building block. This guide provides a comprehensive overview of the methodologies for purifying and characterizing this compound, ensuring its suitability for downstream applications in medicinal chemistry and materials science. The integrity of any research endeavor hinges on the quality of its starting materials; this principle is the bedrock of our analytical strategy.

Part 1: Purification Strategies for this compound

The synthesis of this compound, like many organic transformations, will invariably yield a crude product containing unreacted starting materials, byproducts, and residual reagents. The choice of purification method is dictated by the physicochemical properties of the target compound and its impurities. For a molecule with the structural attributes of this compound—a non-polar octyl chain appended to a moderately polar brominated pyrimidine core—a combination of chromatographic and crystallization techniques is often the most effective approach.

Rationale for Purification Method Selection

Given the anticipated non-polar nature of this compound, silica gel column chromatography is an excellent initial purification step. The silica gel, a polar stationary phase, will interact more strongly with polar impurities, allowing the less polar product to elute first with a non-polar mobile phase. This technique is highly effective for separating compounds with different polarities.[2]

Following chromatographic purification, recrystallization can be employed to achieve a higher degree of purity. This technique relies on the principle of differential solubility of the target compound and impurities in a chosen solvent system at varying temperatures. For many pyrimidine derivatives, recrystallization is a powerful final polishing step.[1][3]

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Dissolve in minimal DCM Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Elute with Hexane/EtOAc gradient Combine_Pure_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Pure_Fractions Identify product-containing fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Pure_Fractions->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Dissolve in minimal hot solvent Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Cool to induce crystallization Pure_Product Pure this compound Filtration_Drying->Pure_Product

Caption: A typical workflow for the purification of this compound.

Detailed Protocol: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with pure hexane, gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane. The choice of solvent system is crucial for effective separation.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Product Identification: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified, yet not crystalline, product.

Detailed Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold. For a compound like this compound, a mixture of ethanol and water or hexane and ethyl acetate could be effective.

  • Dissolution: Dissolve the chromatographically purified product in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization. Slow cooling is crucial for the formation of well-defined crystals.[3]

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Part 2: Comprehensive Characterization

Once purified, a rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound. A multi-technique approach is necessary for unambiguous characterization.[4]

Structural Elucidation

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.[5][6] Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: This will provide information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum is expected to show signals for the aromatic protons on the pyrimidine ring, as well as the aliphatic protons of the octyl chain. The integration of the signals will correspond to the number of protons in each environment.

  • ¹³C NMR: This will reveal the number of different types of carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyrimidine-H28.9 - 9.1158 - 160
Pyrimidine-H68.6 - 8.8155 - 157
Pyrimidine-C4-165 - 167
Pyrimidine-C5-110 - 112
-CH₂- (alpha to ring)2.8 - 3.035 - 37
-CH₂- (octyl chain)1.2 - 1.822 - 32
-CH₃ (terminal)0.8 - 1.013 - 15

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy for similar structures and should be confirmed experimentally.[5][7]

2.1.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8] For this compound, high-resolution mass spectrometry (HRMS) is recommended to confirm the exact mass and molecular formula. A key feature to look for is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.[9]

2.1.3. Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound.[10][11] The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula (C₁₂H₁₇BrN₂). This technique is a fundamental method for confirming the empirical formula of a synthesized compound.[12][13]

Table 2: Theoretical Elemental Composition of this compound

Element Theoretical Percentage
Carbon (C)53.55%
Hydrogen (H)6.37%
Nitrogen (N)10.41%
Bromine (Br)29.68%
Purity Assessment

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for determining the purity of a compound.[14][15] A reversed-phase HPLC method using a C18 column is typically suitable for a molecule like this compound. The sample is injected into the HPLC system, and the components are separated based on their differential partitioning between the mobile and stationary phases. A UV detector is commonly used for detection. The purity is determined by the area percentage of the main peak in the chromatogram. For pharmaceutical intermediates, a purity of >98% is often required.[16][17]

Detailed Protocol: HPLC Purity Analysis
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a common choice.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The area of the main peak is integrated, and the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Characterization Workflow

The following diagram outlines the logical flow of the characterization process.

Characterization_Workflow cluster_structural Structural Elucidation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H & ¹³C) MS Mass Spectrometry (HRMS) EA Elemental Analysis HPLC HPLC Pure_Product Purified this compound Pure_Product->NMR Pure_Product->MS Pure_Product->EA Pure_Product->HPLC

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-4-octylpyrimidine for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the successful application of 5-Bromo-4-octylpyrimidine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Pyrimidine derivatives are fundamental building blocks in medicinal chemistry, and the functionalization of this scaffold via C-C bond formation is of paramount importance. This document outlines the reaction mechanism, discusses critical experimental parameters, provides a robust, step-by-step protocol, and offers a guide to reaction optimization and troubleshooting, tailored for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The strategic introduction of diverse substituents onto this heterocyclic core is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool.[2][3][4]

This compound is a valuable intermediate, featuring a lipophilic octyl chain that can enhance membrane permeability and a reactive bromide at the C5-position, primed for cross-coupling. This application note serves as a practical guide to leveraging this substrate for the synthesis of novel 5-aryl, 5-heteroaryl, or 5-vinyl pyrimidine derivatives.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[1][5] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step of the cycle and results in a Pd(II) complex.[5] For heteroaryl bromides, the electron density of the ring can influence the rate of this step.

  • Transmetalation: This step requires the activation of the organoboron species (e.g., a boronic acid) by a base.[1][6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This complex then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: Key Experimental Parameters

The success of the Suzuki coupling hinges on the judicious selection of several key components.

  • Palladium Catalyst & Ligand: Palladium(0) is the active catalyst, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The ligand stabilizes the palladium center and modulates its reactivity.[7] For heteroaryl bromides, electron-rich and bulky phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often highly effective.[8] A versatile and commonly successful starting point is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃.

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[1][6] The choice of base can significantly impact yield and must be compatible with any sensitive functional groups on the coupling partners.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used, effective, and generally well-tolerated.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base, often effective in challenging couplings.[8][9]

    • Fluorides (KF, CsF): Can be effective, especially for reactions sensitive to stronger bases.[10]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Often, a mixture of an organic solvent and water is employed.[7]

    • Ethers: Dioxane, Tetrahydrofuran (THF), Dimethoxyethane (DME) are common choices.[9][11]

    • Aromatics: Toluene is frequently used, especially for higher temperature reactions.

    • Polar Aprotics: N,N-Dimethylformamide (DMF) can be beneficial for solubility but can be difficult to remove.[9][10] The choice of solvent can also influence reaction selectivity and catalyst activity.[12]

  • Organoboron Reagent: While boronic acids are most common, boronate esters (e.g., pinacol esters) offer enhanced stability, which can be crucial for preventing premature decomposition (protodeborylation), a common side reaction, especially with heteroaryl boronic acids.[7]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Rationale: Adding the solid reagents first under ambient atmosphere is operationally simple. The stoichiometry is set with the limiting pyrimidine substrate. An excess of the boronic acid is used to drive the reaction to completion.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is achieved by evacuating the vessel under vacuum and backfilling with the inert gas, repeating this cycle 3-5 times.

    • Rationale: The Pd(0) catalyst and some ligands are sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions. Establishing an inert atmosphere is critical for reproducibility and high yields.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Dioxane/H₂O mixture) via syringe. Stir for 2-3 minutes to dissolve the reagents. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Rationale: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. The catalyst is added last to minimize its exposure to any residual oxygen.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.

    • Rationale: Heating accelerates the reaction, particularly the often rate-limiting oxidative addition step. Vigorous stirring is essential to ensure proper mixing, especially in heterogeneous mixtures involving an inorganic base.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2–16 hours).

    • Rationale: Reaction monitoring prevents unnecessary heating, which can lead to product decomposition or side reactions, and confirms the endpoint of the reaction.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer two more times with the organic solvent. e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: This standard aqueous workup removes the inorganic base, salts, and water-soluble byproducts. The brine wash helps to break any emulsions and remove residual water.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure product.

    • Rationale: Chromatography is typically required to remove residual catalyst, excess boronic acid, and any side products (such as homocoupled boronic acid or dehalogenated starting material).

Data Presentation: Typical Reaction Conditions

The following table summarizes recommended starting conditions for screening.

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Condition 1 is a robust, general-purpose catalyst. Condition 2 utilizes a modern, highly active Buchwald ligand system suitable for difficult couplings.[8]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)K₃PO₄ is a stronger, non-nucleophilic base that can accelerate slow reactions.[9]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Toluene allows for higher reaction temperatures if needed.
Temperature 90 °C110 °CIncreased temperature can overcome higher activation barriers.
Boronic Reagent Arylboronic Acid (1.2 equiv)Arylboronic Acid Pinacol Ester (1.2 equiv)Pinacol esters offer greater stability against protodeborylation.[7]
Optimization and Troubleshooting Workflow

If the initial reaction provides a low yield, the following workflow can guide optimization efforts.

Optimization_Workflow

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Common Issues and Solutions:

  • No Reaction/High Starting Material Recovery: This often points to a problem with the oxidative addition step or catalyst activity.

    • Solution: Increase the reaction temperature. Switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos) with a palladium precursor like Pd(OAc)₂.[8] Ensure the reaction is truly under an inert atmosphere.

  • Protodeborylation of Boronic Acid: The boronic acid decomposes back to the corresponding arene, reducing the effective concentration of the coupling partner. This is common with electron-rich or certain heteroaryl boronic acids.[7]

    • Solution: Use the corresponding boronate pinacol ester, which is more stable.[7] Alternatively, using anhydrous conditions with a base like KF can mitigate this issue.[10]

  • Dehalogenation of Pyrimidine: The bromo-pyrimidine is reduced to 4-octylpyrimidine.

    • Solution: This can be caused by impurities or side reactions with the solvent or base. Try a milder base (e.g., K₂CO₃ instead of K₃PO₄) or lower the reaction temperature. Ensure solvents are pure.

  • Homocoupling of Boronic Acid (Glaser Coupling): The boronic acid couples with itself to form a biaryl byproduct.

    • Solution: This is often a sign of oxygen in the system or a less efficient catalyst. Rigorously deoxygenate all reagents and the reaction vessel. A more efficient catalyst/ligand system can favor the cross-coupling pathway.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. By carefully selecting the catalyst, base, and solvent system, and by adhering to a robust experimental protocol, researchers can efficiently synthesize a diverse range of novel pyrimidine-based compounds. A systematic approach to optimization, guided by an understanding of the reaction mechanism and potential side reactions, will ensure the highest probability of success in developing new molecular entities for pharmaceutical research and development.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021). RSC Advances. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2002). ACS Publications. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). NIH. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PubMed Central. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

Sources

Application Notes & Protocols: 5-Bromo-4-octylpyrimidine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

The pyrimidine core is a privileged heterocyclic scaffold, central to the structure of numerous FDA-approved drugs and advanced organic materials.[1][2][3] Its significance in medicinal chemistry is rooted in its presence in the nucleobases of DNA and RNA, making it a key recognition element for various biological targets.[4] The strategic functionalization of the pyrimidine ring is therefore a cornerstone of modern drug discovery. 5-Bromo-4-octylpyrimidine emerges as a highly valuable, yet specialized, synthetic intermediate. The bromine atom at the C-5 position serves as a versatile synthetic handle for a wide array of cross-coupling and substitution reactions, while the C-4 octyl chain imparts significant lipophilicity, influencing solubility and potentially modulating the pharmacokinetic properties of its derivatives.

This guide provides a comprehensive technical overview of the synthetic utility of this compound. While direct literature on this specific long-chain analogue is specialized, the reactivity of the 5-bromopyrimidine core is well-established. The protocols herein are based on robust, field-proven methodologies for structurally related 5-bromo-4-alkylpyrimidines and are designed to serve as a strong starting point for reaction optimization. We will delve into the causality behind experimental choices for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as lithiation-electrophile trapping, providing researchers with the foundational knowledge to confidently employ this intermediate in their synthetic campaigns.

Physicochemical and Safety Data

Understanding the fundamental properties of an intermediate is critical for experimental design, safety, and purification. The data for this compound is presented below, with some properties estimated based on its close structural analogues, 5-Bromo-4-propylpyrimidine and 5-Bromo-4-methylpyrimidine.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₁₂H₁₉BrN₂-
Molecular Weight 271.20 g/mol Calculated
IUPAC Name This compound-
CAS Number Not available-
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy
Boiling Point Not determined; expected to be >250 °CAnalogy
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DCM, EtOAc); Insoluble in waterAnalogy
XLogP3 (Estimated) >4.0Analogy (Octyl chain adds ~2.0 to propyl analogue's XLogP3 of 2.1[6])

Safety & Handling:

This compound should be handled with standard laboratory precautions. Based on the hazard classifications for similar brominated heterocycles like 5-bromo-4-methylpyrimidine, the following GHS hazard statements are anticipated[5]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C(5)-Br bond is the primary site of reactivity and is ideally suited for palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating C-C and C-N bonds, enabling the synthesis of complex molecular architectures.[7]

G main This compound prod_suzuki 5-Aryl-4-octylpyrimidine main->prod_suzuki Suzuki-Miyaura prod_sono 5-Alkynyl-4-octylpyrimidine main->prod_sono Sonogashira prod_buch 5-Amino-4-octylpyrimidine main->prod_buch Buchwald-Hartwig sub_suzuki Aryl/Heteroaryl Boronic Acid/Ester sub_suzuki->prod_suzuki sub_sono Terminal Alkyne sub_sono->prod_sono sub_buch Primary/Secondary Amine sub_buch->prod_buch

Figure 1: Key palladium-catalyzed cross-coupling pathways for this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidines

The Suzuki-Miyaura reaction is arguably the most versatile method for forming C(sp²)-C(sp²) bonds. It allows the coupling of this compound with a vast array of aryl and heteroaryl boronic acids or their esters.[8][9]

Causality & Experimental Rationale:

  • Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is pre-activated. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand is used. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10] The choice of base can influence reaction rate and prevent side reactions.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used. The water is crucial for activating the boronic acid and solubilizing the inorganic base.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[11]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent degradation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed solvents. A common system is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.[10]

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. The octyl group enhances solubility in the organic phase, which should facilitate a smooth reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidines

The Sonogashira coupling provides a powerful route to 5-alkynylpyrimidines by reacting the C-Br bond with a terminal alkyne.[1][12] These products are valuable intermediates themselves, often used in constructing more complex heterocyclic systems.[1]

Causality & Experimental Rationale:

  • Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[1] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr generated during the reaction and as a solvent.

  • Inert Atmosphere: Strict exclusion of oxygen is paramount, as oxygen can cause oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction.[1]

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.1-1.3 equiv.) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish.

  • Monitoring: Monitor by TLC or LC-MS. The reaction is often complete within 1-12 hours.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

  • Purification: The residue can be taken up in an organic solvent and washed with water or ammonium chloride solution to remove the amine salt. After drying and concentrating, the crude product is purified by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 5-Aminopyrimidines

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[13][14]

Causality & Experimental Rationale:

  • Ligand is Key: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are commonly used. They promote the reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequent choices. They deprotonate the amine in the catalytic cycle.[14][15]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-8 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Reaction Execution: Seal the vessel and heat the mixture, typically to 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are usually complete in 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Orthogonal Synthetic Strategy: Lithiation and Electrophilic Quench

An alternative to palladium catalysis is the use of organolithium chemistry. Halogen-metal exchange provides a powerful method to generate a nucleophilic pyrimidine species that can react with a variety of electrophiles.

Causality & Experimental Rationale:

  • Mechanism: The reaction involves a lithium-halogen exchange, where an organolithium reagent (typically n-BuLi or t-BuLi) rapidly exchanges with the bromine atom to form 5-lithiopyrimidine and the corresponding alkyl bromide.[16] This is generally much faster than nucleophilic attack on the pyrimidine ring.

  • Temperature: These reactions must be performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the decomposition of the highly reactive 5-lithiopyrimidine intermediate or reaction with the solvent (THF).[17]

Detailed Protocol: Lithiation and Reaction with an Electrophile

  • Reaction Setup: Add this compound (1.0 equiv.) to a flame-dried, three-neck flask under an argon atmosphere. Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete halogen-metal exchange.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, CO₂, or alkyl halide) in THF (1.1 equiv.) to the solution of the lithiated intermediate, again keeping the temperature at -78 °C.

  • Warming and Quenching: After stirring for 1-3 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.

Figure 2: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery & Materials Science

The pyrimidine scaffold is a well-established pharmacophore.[18] Derivatives have shown a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][4][19]

  • Medicinal Chemistry: By using the protocols described above, this compound can be converted into libraries of novel compounds for biological screening. The C-4 octyl group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability, or target proteins with hydrophobic binding pockets. For example, coupling with an aminothiazole could lead to novel kinase inhibitors, while coupling with a substituted aniline could generate scaffolds for ion channel modulators.

  • Materials Science: Pyrimidine derivatives are also investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs).[20] The ability to attach conjugated aryl or alkynyl groups at the 5-position allows for the tuning of photophysical properties, creating new dyes and functional materials.

Conclusion

This compound is a strategic building block for chemical synthesis. Its C-5 bromine atom provides a reliable handle for functionalization via robust and well-understood palladium-catalyzed cross-coupling reactions and organolithium chemistry. The C-4 octyl chain offers a means to systematically increase lipophilicity, providing a valuable tool for medicinal chemists seeking to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. The detailed protocols and mechanistic insights provided in this guide equip researchers with the necessary information to effectively leverage this versatile intermediate in the creation of novel and complex molecules for a wide range of scientific applications.

References

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Zhang, H., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem, 72(9), 3606-7. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. Available at: [Link]

  • Verma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. Available at: [Link]

  • Mounika, K., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 30. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Kumar, A., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. International Journal of Creative Research Thoughts, 9(6). Available at: [Link]

  • ResearchGate. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

  • Anderson, K. W., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(17), 2963–2966. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Aksenov, N. A., et al. (2020). Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. Organic & Biomolecular Chemistry, 18(12), 2294-2303. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12461863, 5-Bromo-4-methylpyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ResearchGate. (2018). The Lithium–Halogen Exchange Reaction in Process Chemistry. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine.
  • Kumar, A., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(14), 4222-4226. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26369987, 5-Bromo-4-propylpyrimidine. Available at: [Link]

  • MDPI. (2022). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 27(19), 6289. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Pharm D Guru. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth., 93, 306-318. Available at: [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3290. Available at: [Link]

  • PubMed. (2002). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. J Org Chem, 67(19), 6700-8. Available at: [Link]

Sources

Application Notes and Protocols for the Functionalization of 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic functionalization of 5-Bromo-4-octylpyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. The presence of a bromine atom at the C-5 position serves as a versatile handle for introducing a diverse array of functional groups via modern cross-coupling methodologies.[1] The 4-octyl group enhances lipophilicity, a crucial parameter for modulating the pharmacokinetic profiles of drug candidates.[1] This document provides detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions, enabling researchers to synthesize novel pyrimidine derivatives with high efficiency and selectivity. Each protocol is accompanied by mechanistic insights, optimization strategies, and troubleshooting advice tailored to the specific substrate.

Introduction: The Strategic Value of this compound

The pyrimidine scaffold is a privileged heterocyclic motif found in a vast number of biologically active compounds, including approved pharmaceuticals and agrochemicals.[2][3][4][5][6] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a cornerstone in drug design.[7] The functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a critical activity in the drug discovery process.[2]

This compound emerges as a particularly valuable starting material. The bromine atom at the 5-position is readily displaced in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[2][8] This reactivity is the gateway to a diverse chemical space of substituted pyrimidines. The 4-octyl substituent, a long alkyl chain, significantly increases the molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability of potential drug candidates.[1]

This guide provides the necessary protocols to leverage the synthetic potential of this compound, empowering researchers to construct novel molecular architectures for a wide range of applications.

Strategic Functionalization Pathways

The choice of functionalization strategy depends on the desired final compound. The most common and powerful methods for derivatizing this compound are palladium-catalyzed cross-coupling reactions. The following diagram illustrates a decision-making workflow for selecting the appropriate reaction.

G start Desired Functional Group on Pyrimidine Core aryl_vinyl Aryl or Vinyl Group start->aryl_vinyl C-C Bond alkynyl Alkynyl Group start->alkynyl C-C Bond amino Amino Group (Primary or Secondary) start->amino C-N Bond aryl_vinyl_stannane Aryl or Vinyl Stannane start->aryl_vinyl_stannane C-C Bond suzuki Suzuki-Miyaura Coupling aryl_vinyl->suzuki sonogashira Sonogashira Coupling alkynyl->sonogashira buchwald Buchwald-Hartwig Amination amino->buchwald stille Stille Coupling aryl_vinyl_stannane->stille

Caption: Decision workflow for functionalizing this compound.

Experimental Protocols

Safety Precautions: this compound and related organobromine compounds should be handled with care.[9] All reactions should be performed in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.[12] Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Many of the solvents used are flammable and should be kept away from ignition sources.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[2][7]

Reaction Principle: The catalytic cycle involves the oxidative addition of the bromopyrimidine to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13]

G pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add R-Br pd_complex R-Pd(II)L2-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal R'-B(OR)2 Base pd_aryl R-Pd(II)L2-R' transmetal->pd_aryl red_elim Reductive Elimination pd_aryl->red_elim red_elim->pd0 product R-R' red_elim->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, XPhos, 4-10 mol%).[7][14]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).[7] The presence of the octyl group may necessitate the use of a more nonpolar solvent or a co-solvent to ensure solubility.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)2-5 mol% loading is typical.
Ligand PPh₃, SPhos, XPhosOften required for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Choice of base can significantly impact yield.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFCo-solvents may be needed for solubility.
Temperature 80-110 °CHigher temperatures may be needed for less reactive boronic acids.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the synthesis of 5-alkynylpyrimidines.[15]

Reaction Principle: This reaction involves a palladium-catalyzed coupling of a terminal alkyne with an aryl halide. A copper(I) co-catalyst is typically employed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15][16]

Protocol:

  • Reagent Preparation: In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[8]

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Solvent and Base Addition: Add a suitable solvent (e.g., THF, DMF, or acetonitrile) and a base (e.g., triethylamine or diisopropylamine).[8]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂2-5 mol% loading.
Copper Co-catalyst CuI5-10 mol% loading.
Base Et₃N, i-Pr₂NHActs as both a base and a solvent.
Solvent THF, DMF, AcetonitrileAnhydrous conditions are recommended.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide variety of arylamines.[17][18]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[17]

Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 2-4 mol%).[19][20]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF).

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Precatalysts are often used.
Ligand BINAP, XPhos, RuPhos, SPhosThe choice of ligand is critical for success.[14]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong base is required.
Solvent Toluene, 1,4-Dioxane, THFAnhydrous conditions are essential.
Temperature 80-120 °CReaction temperature depends on the reactivity of the amine.
Stille Coupling: Formation of C(sp²)-C(sp²) Bonds with Organostannanes

The Stille coupling offers a mild and versatile method for C-C bond formation, tolerant of a wide range of functional groups.[21][22]

Reaction Principle: The mechanism is similar to the Suzuki coupling, but utilizes an organostannane as the transmetalating agent.[23][24]

Protocol:

  • Reagent Preparation: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an optional additive such as LiCl.[21]

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF, toluene, or DMF).

  • Stannane Addition: Add the organostannane (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture (typically 80-110 °C) and monitor its progress.

  • Work-up: Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate tin byproducts. Filter the mixture and extract the filtrate with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃2-5 mol% loading.[21]
Additive LiClCan accelerate the transmetalation step.
Organostannane Aryl-SnBu₃, Vinyl-SnBu₃Caution: Organotin compounds are toxic.[23]
Solvent THF, Toluene, DMFAnhydrous conditions are crucial.
Temperature 80-110 °CReaction times can vary.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Poor solubility of reagents; Insufficiently strong base (Suzuki/Buchwald).Use a fresh batch of catalyst and ensure anhydrous/anaerobic conditions.[15] Screen different solvents or co-solvents. For Suzuki and Buchwald-Hartwig reactions, try a stronger base.
Formation of Side Products Homocoupling of the boronic acid or alkyne; Debromination of the starting material.Lower the reaction temperature. Use a less electron-rich phosphine ligand.[14] Ensure a strictly inert atmosphere.
Difficulty in Purification Residual tin byproducts (Stille); Catalyst residues.For Stille reactions, use a KF workup. For all reactions, consider filtering the crude product through a plug of silica or Celite before chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille—provide a powerful and flexible toolkit for researchers in drug discovery and materials science. By understanding the principles behind these reactions and carefully optimizing the reaction conditions, a vast chemical space can be explored, leading to the development of new molecules with desired properties and functions.

References

  • Benchchem. Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Ningbo Inno Pharmchem Co., Ltd. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Benchchem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
  • Benchchem. Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Wikipedia. Organobromine chemistry.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • Life Chemicals. Discover Novel Functionalized Pyrimidines.
  • MDPI.
  • ResearchGate. Functionalized pyrimidine compounds with their pharmacological potential.
  • Various Authors. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • American Chemical Society.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Benchchem. Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
  • Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
  • PubMed Central.
  • Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines.
  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine.
  • Benchchem.
  • Wikipedia.
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate.
  • National Academies of Sciences, Engineering, and Medicine. LCSS: BROMINE.
  • National Institutes of Health. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Cole-Parmer.
  • ACS GCI Pharmaceutical Roundtable.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Springer Nature.
  • PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • Carl ROTH.
  • Organic Chemistry Portal. Stille Coupling.
  • Wikipedia. Stille reaction.
  • Chemistry LibreTexts.
  • Chemistry LibreTexts. Stille Coupling.
  • Benchchem. 5-Bromo-4-propylpyrimidine.
  • Sigma-Aldrich.

Sources

Initial Characterization of 5-Bromo-4-octylpyrimidine: A Framework for Cell-Based Screening and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract: The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Novel derivatives, such as 5-Bromo-4-octylpyrimidine, offer intriguing possibilities for drug discovery, combining the synthetic versatility of a bromo-substituent with the enhanced lipophilicity conferred by an octyl chain. This guide presents a comprehensive framework for the initial cell-based characterization of this and similar novel pyrimidine analogs. We provide a logical, multi-stage screening cascade, complete with detailed protocols, to assess cytotoxicity, elucidate the primary mechanism of action, and guide further target validation efforts. This document is intended for researchers in drug discovery and chemical biology seeking to systematically evaluate the biological potential of new chemical entities.

Introduction: The Rationale for Screening Pyrimidine Derivatives

The pyrimidine heterocycle is a cornerstone of medicinal chemistry, most famously represented by the anticancer drug 5-Fluorouracil (5-FU), which functions by inhibiting thymidylate synthetase and disrupting RNA synthesis[1]. The strategic functionalization of the pyrimidine ring can profoundly influence its biological activity.

Two key features of this compound guide our proposed screening strategy:

  • The C-5 Bromo Group: The bromine atom is an effective leaving group and a versatile synthetic "handle," enabling a wide array of subsequent modifications via cross-coupling reactions to generate diverse chemical libraries[2]. Its electronegativity also modulates the electronic properties of the pyrimidine ring, potentially influencing interactions with biological targets[2].

  • The C-4 Octyl Group: Long alkyl chains, such as the octyl group, are known to significantly increase a molecule's lipophilicity (fat-solubility). This property is critical in drug design as it can enhance the compound's ability to permeate cellular membranes, potentially leading to improved bioavailability and cellular potency[2].

Given that this compound is a novel compound without established biological data, a systematic approach is required to uncover its potential. This guide outlines a screening cascade designed to first establish its biological activity profile and then to probe its mechanism of action.

Compound Handling and Physicochemical Properties

Proper handling and solubilization are critical for obtaining reproducible results in cell-based assays. The high lipophilicity of the octyl chain suggests poor aqueous solubility.

Table 1: Physicochemical Properties of this compound and Related Analogs

Property 5-Bromo-4-propylpyrimidine This compound (Predicted) Rationale for Prediction
Molecular Formula C₇H₉BrN₂ C₁₂H₁₉BrN₂ Addition of five CH₂ groups to the propyl chain.
Molecular Weight 201.06 g/mol [3] 271.19 g/mol Calculated based on the predicted formula.
XLogP3 2.1[3] ~4.6 XLogP3 typically increases by ~0.5 for each CH₂ group.
Solubility Poorly soluble in water Expected to be virtually insoluble in water Increased lipophilicity due to the longer alkyl chain.

| Recommended Solvent | DMSO | DMSO | Dimethyl sulfoxide (DMSO) is the standard solvent for lipophilic compounds in cell-based assays. |

Protocol 2.1: Preparation of Stock Solutions

Causality Behind the Protocol: A high-concentration, DMSO-based stock solution allows for minimal solvent carryover into the cell culture medium, as high concentrations of DMSO (>0.5%) can be toxic to cells and confound experimental results. Serial dilution in culture medium ensures accurate final concentrations.

  • Weighing: Accurately weigh out 1-5 mg of this compound using a calibrated analytical balance in a chemical fume hood.

  • Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). For example, to make 1 mL of a 10 mM stock from a compound with a MW of 271.19 g/mol , dissolve 2.71 mg of the compound in 1 mL of DMSO.

  • Mixing: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions directly in the complete cell culture medium. Ensure the final DMSO concentration in the highest dose condition does not exceed 0.5%.

Primary Screening: Assessment of Cytotoxicity

The foundational step in characterizing a new compound is to determine its effect on cell proliferation and viability. This establishes a dose-response relationship and calculates the IC50 (half-maximal inhibitory concentration), a key measure of potency.

G cluster_0 Primary Cytotoxicity Screening Workflow start Select Cell Line Panel (e.g., Cancer vs. Normal) seed Seed Cells in 96-well Plates (24h incubation) start->seed Step 1 treat Treat with Serial Dilutions of this compound seed->treat Step 2 incubate Incubate for 48-72 hours treat->incubate Step 3 assay Add Viability Reagent (e.g., MTT, Resazurin) incubate->assay Step 4 read Measure Absorbance or Fluorescence assay->read Step 5 calc Calculate % Viability and Determine IC50 Values read->calc Step 6

Caption: Workflow for determining the IC50 of a novel compound.

Protocol 3.1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells[4].

  • Materials:

    • Selected cell lines (e.g., MCF-7, A549, and non-cancerous HEK293)

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • 96-well flat-bottom cell culture plates

    • This compound DMSO stock solution

    • MTT solution (5 mg/mL in sterile PBS)

    • DMSO (for formazan solubilization)

    • Microplate reader (capable of measuring absorbance at ~570 nm)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave the first column as a "medium only" blank. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[4].

    • Compound Treatment: Prepare 2x final concentrations of this compound by serially diluting the stock solution in complete medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Add 100 µL of medium with 0.5% DMSO to the "vehicle control" wells.

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂[4].

    • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours, until purple formazan crystals are visible under a microscope.

    • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Subtract the average absorbance of the "medium only" blanks from all other values. Calculate percent viability as (Absorbance_Treated / Absorbance_Vehicle_Control) * 100. Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Table 2: Hypothetical IC50 Data for this compound

Cell Line Type IC50 (µM)
MCF-7 Breast Cancer 8.5
A549 Lung Cancer 12.2
HCT116 Colon Cancer 6.8

| HEK293 | Non-cancerous | > 50 |

Mechanistic Elucidation Assays

If the primary screen reveals potent and selective cytotoxic activity, the next logical step is to investigate the underlying mechanism. Based on the known activities of pyrimidine analogs, key cellular processes to investigate are cell cycle progression and the induction of apoptosis.

G start Potent Activity Observed in Primary Screen? cycle Perform Cell Cycle Analysis (Propidium Iodide Staining) start->cycle Yes stop Compound is Inactive or Non-specific. (Deprioritize) start->stop No apoptosis Perform Apoptosis Assay (Annexin V / PI Staining) cycle->apoptosis Cell Cycle Arrest Observed dna Measure DNA Synthesis (EdU Incorporation Assay) cycle->dna S-Phase Arrest Observed

Caption: Decision tree for selecting secondary mechanistic assays.

Protocol 4.1: Cell Cycle Analysis via Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in different phases of the cell cycle: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA). This protocol determines if the compound causes cells to arrest at a specific checkpoint[4].

  • Materials:

    • Cells treated with this compound (at 1x and 2x IC50 concentrations)

    • Phosphate-Buffered Saline (PBS)

    • Ice-cold 70% Ethanol

    • PI/RNase A Staining Buffer

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

    • Harvesting: Harvest both adherent and floating cells (to include apoptotic cells). Transfer the medium containing floating cells to a conical tube, wash the adherent cells with PBS, trypsinize them, and combine them with the floating cells.

    • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

    • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight)[4].

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining buffer.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4.2: DNA Synthesis Assay via EdU Incorporation

Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis (S-phase). Unlike the older BrdU method, EdU detection is based on a "click" reaction—a copper-catalyzed covalent reaction between the alkyne on EdU and a fluorescently labeled azide. This method is much faster and does not require harsh DNA denaturation, preserving cell morphology and antigenicity for multiplexing[5].

  • Materials:

    • Click-iT™ EdU Flow Cytometry Assay Kit (contains EdU, fluorescent azide, reaction buffers)

    • Cells and treatment conditions as described above.

  • Procedure:

    • EdU Labeling: Treat cells with this compound for the desired time (e.g., 24 hours). Two hours before harvesting, add EdU to the culture medium at a final concentration of 10 µM. Incubate for 2 hours at 37°C.

    • Harvest and Fix: Harvest and wash the cells as previously described. Fix the cells using the fixative provided in the kit (typically a formaldehyde-based solution) for 15 minutes at room temperature[5].

    • Permeabilization: Wash the fixed cells, then resuspend in a saponin-based permeabilization and wash reagent for 15 minutes[5].

    • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent azide, copper sulfate, and reaction buffer, as per the manufacturer's protocol. Add the cocktail to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.

    • Wash and Analyze: Wash the cells once more and resuspend in a suitable buffer for flow cytometry. Analyze the fluorescence intensity to quantify the percentage of cells that have incorporated EdU (S-phase cells).

Advanced Characterization and Target Deconvolution

Should the mechanistic assays suggest a specific mode of action, such as cell cycle arrest, further investigation into the molecular target is warranted. Pyrimidine derivatives are well-represented as kinase inhibitors[6][7]. Inhibition of a key cell cycle kinase, for example, could explain an observed G2/M arrest.

G cluster_0 Simplified G2/M Checkpoint Signaling GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK CyclinB_CDK1 Cyclin B / CDK1 Complex PI3K->CyclinB_CDK1 Activates MAPK->CyclinB_CDK1 Activates M M-Phase (Mitosis) CyclinB_CDK1->M Drives Entry into Mitosis Arrest G2/M Arrest CyclinB_CDK1->Arrest If Inhibited G2 G2 Phase G2->CyclinB_CDK1 Accumulates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->CyclinB_CDK1 Inhibits

Caption: Hypothetical inhibition of the CDK1/Cyclin B complex leading to G2/M arrest.

A logical next step would be to perform a broad-panel kinase screen (e.g., a commercial kinome scan) to identify which, if any, kinases are inhibited by this compound. Hits from this screen would then be validated using specific enzymatic assays and further cell-based assays, such as Western blotting for downstream pathway markers, to confirm target engagement in a cellular context.

Conclusion

This compound represents a novel chemical entity with potential for biological activity, driven by its pyrimidine core and unique substitution pattern. The systematic screening cascade presented here provides a robust and logical framework for its initial characterization. By moving from broad cytotoxicity assessment to specific mechanistic assays, researchers can efficiently determine the compound's potency, mode of action, and potential as a lead candidate for further drug development. This structured approach ensures that experimental choices are driven by data, maximizing the potential for discovering new therapeutic agents.

References

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-4-propylpyrimidine. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromouracil. Retrieved January 18, 2026, from [Link]

  • Gieni, R. S., & Belch, A. R. (1998). Suitability of cell metabolic colorimetric assays for assessment of CD4+ T cell proliferation: comparison to 5-bromo-2-deoxyuridine (BrdU) ELISA. Journal of Immunological Methods, 215(1-2), 133–143. [Link]

  • Gangjee, A., et al. (2010). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 53(22), 8147–8159. [Link]

  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidine. Retrieved January 18, 2026, from [Link]

  • Wang, J., et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions. Biotechnology and Bioengineering, 118(5), 2056-2067. [Link]

  • NIH. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Retrieved January 18, 2026, from [Link]

  • Amsbio. (n.d.). Cell Based Assays Services. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine. Retrieved January 18, 2026, from [Link]

  • Ghoshal, A., & Jacob, S. T. (1994). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Biochemical Pharmacology, 48(11), 2059–2065. [Link]

Sources

Application Notes & Protocols for 5-Bromo-4-octylpyrimidine: A Novel Modulator of Toll-Like Receptor 4 Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-Bromo-4-octylpyrimidine is a synthetic heterocyclic compound characterized by a pyrimidine core functionalized with a bromine atom at the 5-position and an octyl group at the 4-position. While the biological activities of this specific molecule are currently under-explored, its structural motifs suggest significant potential in drug discovery and chemical biology. The pyrimidine scaffold is a common feature in molecules designed to interact with a variety of biological targets, and the bromo-substituent offers a versatile handle for further chemical modification.[1][2] The presence of an eight-carbon alkyl chain (octyl group) significantly increases the lipophilicity of the molecule, a property that can enhance its ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.[1]

This guide outlines a series of application notes and detailed protocols for investigating the potential of this compound as a modulator of the Toll-Like Receptor 4 (TLR4) signaling pathway. TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system.[3][4] Specifically, TLR4 is the primary receptor for bacterial lipopolysaccharide (LPS), and its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[4][5] Dysregulation of TLR4 signaling is implicated in a range of inflammatory diseases, making it a key target for therapeutic intervention.[3][5][6] Based on the known activities of other small molecule inhibitors that target this pathway, we hypothesize that this compound may act as an antagonist of TLR4 signaling.

These protocols are designed for researchers in immunology, pharmacology, and drug development to systematically evaluate the efficacy and mechanism of action of this compound and similar novel chemical entities.

Section 1: Hypothesized Mechanism of Action

We propose that this compound functions as an inhibitor of the TLR4 signaling cascade. The activation of TLR4 by LPS is a multi-step process involving the co-receptor MD-2 and subsequent recruitment of intracellular adaptor proteins, primarily MyD88 and TRIF, which lead to the activation of transcription factors like NF-κB and IRF3.[5] These transcription factors then drive the expression of inflammatory cytokines and type I interferons.[4]

The lipophilic octyl chain of this compound may facilitate its interaction with hydrophobic pockets in the TLR4/MD-2 complex, potentially preventing the conformational changes required for receptor dimerization and signal initiation. This mode of action is analogous to other known small molecule inhibitors of TLR4.[6] The diagram below illustrates the canonical TLR4 signaling pathway and the proposed point of inhibition by this compound.

TLR4_Pathway_Inhibition LPS LPS MD2 MD-2 LPS->MD2 binds TLR4 TLR4 MD2->TLR4 complexes with TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer leads to MyD88 MyD88 TLR4_dimer->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription of Inhibitor This compound Inhibitor->TLR4_dimer Inhibits

Caption: Hypothesized inhibition of TLR4 dimerization by this compound.

Section 2: Experimental Workflow for Compound Validation

To validate the inhibitory potential of this compound on the TLR4 pathway, a multi-step experimental approach is recommended. This workflow is designed to first screen for activity, then confirm the effect on a key downstream physiological output, and finally, assess the compound's toxicity to ensure the observed effects are not due to cell death.

validation_workflow start Start: Characterize this compound primary_screen Primary Screen: NF-κB Reporter Assay start->primary_screen secondary_assay Secondary Assay: Cytokine ELISA (TNF-α/IL-6) primary_screen->secondary_assay If active toxicity_assay Toxicity Assessment: Cell Viability Assay (MTT/MTS) secondary_assay->toxicity_assay Confirm specificity data_analysis Data Analysis & IC50 Determination toxicity_assay->data_analysis If non-toxic conclusion Conclusion: Compound is a non-toxic TLR4 pathway inhibitor data_analysis->conclusion

Caption: Step-wise workflow for validating this compound as a TLR4 inhibitor.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Primary Screening via NF-κB Reporter Assay

Objective: To determine if this compound inhibits LPS-induced NF-κB activation in a cell-based reporter assay.

Principle: This assay utilizes a cell line (e.g., HEK293-hTLR4A-MD2-CD14 or THP-1-Lucia™ NF-κB) that is engineered to express the human TLR4 signaling complex and a reporter gene (e.g., Luciferase or SEAP) under the control of an NF-κB response element. Inhibition of the TLR4 pathway will result in a decreased reporter signal.

Materials:

  • HEK-Blue™ hTLR4 cells (or similar reporter cell line)

  • HEK-Blue™ Detection Medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (stock solution in DMSO)

  • Cell culture medium (DMEM, 10% FBS, Penicillin/Streptomycin)

  • Sterile, flat-bottom 96-well plates

  • Spectrophotometer or plate reader

Procedure:

  • Cell Seeding:

    • Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions.

    • On the day of the experiment, harvest and resuspend cells in fresh culture medium to a concentration of 2.8 x 10⁵ cells/mL.

    • Dispense 180 µL of the cell suspension into each well of a 96-well plate (50,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Add 20 µL of the diluted compound to the appropriate wells. For control wells, add 20 µL of medium with the same final DMSO concentration.

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare an LPS solution in culture medium at a concentration that induces a sub-maximal response (typically 10-100 ng/mL, to be determined empirically).

    • Add 20 µL of the LPS solution to all wells except the unstimulated control wells. Add 20 µL of medium to the unstimulated wells.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Signal Detection:

    • Add 20 µL of the cell supernatant from each well to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.

    • Incubate for 1-3 hours at 37°C and monitor the color change (for SEAP reporter) or follow the manufacturer's protocol for luciferase detection.

    • Measure the absorbance at 620-650 nm or luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the LPS-only control. Plot the inhibition curve and determine the IC₅₀ value.

Parameter Recommended Value
Cell LineHEK-Blue™ hTLR4
Seeding Density50,000 cells/well
Compound Pre-incubation1 hour
LPS Concentration10-100 ng/mL
Stimulation Time18-24 hours
ReadoutAbsorbance (620-650 nm) or Luminescence
Protocol 3.2: Secondary Assay via Cytokine ELISA

Objective: To quantify the inhibitory effect of this compound on the production of a key pro-inflammatory cytokine, TNF-α, in immune cells.

Principle: This protocol uses a macrophage-like cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages) which endogenously expresses TLR4. The amount of TNF-α secreted into the culture supernatant after LPS stimulation is measured using a sandwich ELISA. A reduction in TNF-α levels in the presence of the compound indicates inhibitory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (DMEM, 10% FBS, Penicillin/Streptomycin)

  • LPS from E. coli O111:B4

  • This compound (stock solution in DMSO)

  • Mouse TNF-α ELISA kit

  • Sterile 24-well plates

  • Plate reader for ELISA

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in culture medium at 2x the final desired concentration.

    • Aspirate the old medium from the cells and add 250 µL of fresh medium.

    • Add 250 µL of the diluted compound to the wells.

    • Pre-incubate for 1 hour at 37°C.

    • Add LPS to a final concentration of 100 ng/mL.

    • Incubate for 6-8 hours at 37°C.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant and store at -80°C until the ELISA is performed.

  • TNF-α ELISA:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding standards and samples (supernatants), followed by a detection antibody, a substrate, and finally, reading the absorbance.

Data Analysis: Generate a standard curve using the TNF-α standards. Use the standard curve to calculate the concentration of TNF-α in each sample. Calculate the percentage of inhibition and determine the IC₅₀.

Protocol 3.3: Cytotoxicity Assessment

Objective: To ensure that the observed inhibition of TLR4 signaling is not a result of compound-induced cell death.

Principle: The MTT or MTS assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the MTT/MTS reagent into a colored formazan product. A decrease in color intensity is indicative of reduced cell viability.

Materials:

  • RAW 264.7 cells (or the same cell line used in the primary/secondary assay)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., acidified isopropanol or SDS)

  • Sterile 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well.

    • Incubate for 24 hours.

    • Treat the cells with the same concentrations of this compound used in the functional assays. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

    • Incubate for the same duration as the longest functional assay (e.g., 24 hours).

  • MTT/MTS Assay:

    • Add 10 µL of MTT/MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution and incubate for another 4 hours or overnight at 37°C in the dark. If using MTS, the formazan product is soluble, and this step is not needed.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control. A compound is generally considered non-toxic if cell viability remains above 80-90% at its effective inhibitory concentrations.

Parameter Recommended Value
Cell LineRAW 264.7
Seeding Density20,000 cells/well
Compound IncubationSame as functional assay (e.g., 24h)
ReadoutAbsorbance (570 nm or 490 nm)

References

  • Maghni, K., Nicolescu, O. M., & Martin, J. G. (1999). Suitability of cell metabolic colorimetric assays for assessment of CD4+ T cell proliferation: comparison to 5-bromo-2-deoxyuridine (BrdU) ELISA. Journal of Immunological Methods, 223(2), 185-194. Available from: [Link]

  • Guziejewski, J., & Czernek, L. (2021). Recent Advances in Studying Toll-like Receptors with the Use of Computational Methods. ACS Omega, 6(11), 7315–7326. Available from: [Link]

  • PubChem. 5-Bromouracil. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Hughes, C. A., & Berg, S. P. (2006). Practical techniques for detection of Toll-like Receptor-4 (TLR4) in the human Intestine. Journal of Visualized Experiments, (1), e110. Available from: [Link]

  • Kumar, A., Singh, U. K., & Kumar, R. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(2), 659-663. Available from: [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2021). Research progress on Toll-like receptor signal transduction and its roles in antimicrobial immune responses. Molecular Biology Reports, 48(7), 5677–5690. Available from: [Link]

  • Leifer, C. A., & Medvedev, A. E. (2016). TRADITIONAL BIOCHEMICAL ASSAYS FOR STUDYING TOLL-LIKE RECEPTOR 9. Methods in Molecular Biology, 1417, 107–121. Available from: [Link]

  • Khan, I., et al. (2020). Toll-Like Receptors as a Therapeutic Target in the Era of Immunotherapies. Frontiers in Immunology, 11, 584300. Available from: [Link]

  • PubChem. 5-Bromo-4-propylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Redecke, V., et al. (2013). Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins. Science Signaling, 6(274), rs7. Available from: [Link]

  • Neal, M. D., et al. (2013). Discovery and Validation of a New Class of Small Molecule Toll-Like Receptor 4 (TLR4) Inhibitors. PLoS ONE, 8(6), e65779. Available from: [Link]

  • Kim, H., et al. (2022). Discovery of Novel Small Molecule Dual Inhibitor Targeting Toll-Like Receptors 7 and 9. Journal of Medicinal Chemistry, 65(15), 10333–10352. Available from: [Link]

  • Ghoshal, K., & Jacob, S. T. (1994). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Biochemical Pharmacology, 48(6), 1213-1221. Available from: [Link]

Sources

Application Notes and Protocols for the Experimental Setup of 5-Bromo-4-octylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 5-Bromo-4-octylpyrimidine

This compound stands as a pivotal building block for researchers, scientists, and drug development professionals. Its strategic design, featuring a reactive bromine atom at the C5 position and a lipophilic octyl chain at the C4 position, offers a unique combination of properties. The pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs, making its derivatives of high interest in medicinal chemistry. The octyl group enhances solubility in organic solvents, a crucial aspect for homogeneous catalysis and subsequent purification processes. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This guide provides a comprehensive overview of the experimental setup and detailed protocols for key reactions involving this compound, with a focus on explaining the rationale behind the chosen conditions to ensure robust and reproducible outcomes.

General Considerations for Reactions with this compound

Prior to initiating any reaction, a thorough understanding of the substrate's properties and the necessary safety precautions is paramount.

Reagent and Solvent Quality

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the purity of the reagents and solvents. It is imperative to use anhydrous solvents, as water can lead to the decomposition of organometallic intermediates and reduce catalytic activity. Degassing solvents prior to use by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes is a critical step to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.

Inert Atmosphere Technique

Palladium(0) catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, all reactions should be performed under an inert atmosphere. This is typically achieved using standard Schlenk line techniques or in a glovebox. Glassware should be flame-dried or oven-dried before use to remove any adsorbed moisture.

Safety Precautions

This compound, like other organobromine compounds, should be handled with care.[1] Direct contact can cause skin and eye irritation.[2] Inhalation of dust or vapors should be avoided.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3] For detailed safety information, consult the Material Safety Data Sheet (MSDS) for bromine and related compounds.[2][3][4][5]

Characterization of this compound

Confirmation of the structure and purity of the starting material and subsequent products is essential. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the protons of the octyl chain (triplet for the terminal methyl group, multiplets for the methylene groups), and singlets for the two pyrimidine ring protons. The chemical shifts will be influenced by the bromine atom and the pyrimidine ring's electronic nature.[6][7][8]
¹³C NMR Resonances for each of the unique carbon atoms in the octyl chain and the pyrimidine ring. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.[6][8]
Mass Spec. The molecular ion peak corresponding to the mass of this compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights

The electron-deficient nature of the pyrimidine ring makes the C-Br bond at the 5-position highly susceptible to oxidative addition to a Pd(0) catalyst, facilitating a variety of cross-coupling reactions.[9]

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Flame-dry glassware under vacuum B Add solid reagents: This compound, Coupling Partner, Base A->B C Add Catalyst and Ligand B->C D Evacuate and backfill with inert gas (3x) C->D E Add degassed solvent via cannula D->E F Heat reaction mixture to specified temperature E->F G Cool to room temperature and quench F->G H Liquid-liquid extraction G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between this compound and various organoboron compounds.[9][10][11]

Mechanistic Rationale: The reaction is initiated by the oxidative addition of the C-Br bond to the Pd(0) catalyst. This is followed by transmetalation with the organoboron species, and the catalytic cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The base is crucial for activating the organoboron reagent.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product R1Br R¹-Br R1Br->OxAdd R2B R²-B(OR)₂ R2B->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol:

  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl- or vinylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).[12][13]

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-2 mol%) and a suitable ligand such as SPhos or XPhos (2-4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of dioxane and water or toluene and water, via a cannula.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Recommended Conditions Justification
Catalyst Pd(PPh₃)₄, [Pd(dppf)Cl₂], Pd(OAc)₂/SPhosChoice depends on the reactivity of the boronic acid. Buchwald ligands (SPhos, XPhos) are often effective for challenging couplings.
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong base is required to facilitate transmetalation. K₃PO₄ is a common and effective choice.[12]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent is generally used. The addition of water can enhance the rate of transmetalation.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.[13]
Stille Coupling

The Stille coupling enables the formation of C-C bonds by reacting this compound with organostannanes.[14]

Mechanistic Rationale: Similar to the Suzuki coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination.[15] A key advantage of the Stille reaction is the inertness of organostannanes to many functional groups. However, the toxicity of tin reagents is a significant drawback.

Protocol:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the organostannane reagent (1.1-1.3 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3x).

  • Solvent Addition: Add a degassed anhydrous solvent like dioxane, toluene, or DMF.

  • Reaction: Heat the mixture to 80-120 °C. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through Celite and extract the filtrate with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Parameter Recommended Conditions Justification
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂These are standard and effective catalysts for Stille couplings.
Solvent Toluene, Dioxane, DMFAnhydrous, polar aprotic solvents are preferred to ensure the stability of the catalytic species.
Additives CuI (co-catalyst), LiClCuI can accelerate the transmetalation step. LiCl can facilitate the reaction by breaking up tin aggregates.
Temperature 80-120 °CHigher temperatures are often required to promote the transmetalation and reductive elimination steps.
Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines, allowing for the formation of C-N bonds between this compound and a wide range of primary or secondary amines.[16][17]

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[17]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-Br OxAdd->PdII AmineCoord Amine Coordination PdII_Amine [R¹-Pd(II)L₂(HNR²R³)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amido R¹-Pd(II)L₂(NR²R³) Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product R¹-NR²R³ RedElim->Product R1Br R¹-Br R1Br->OxAdd Amine HNR²R³ Amine->AmineCoord Base Base Base->Deprotonation

Sources

5-Bromo-4-octylpyrimidine: A Versatile Molecular Probe for Cellular Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and application of 5-Bromo-4-octylpyrimidine as a molecular probe. Due to the novelty of this specific derivative, the protocols and applications detailed herein are built upon established principles for analogous brominated and alkyl-substituted pyrimidine scaffolds. The pyrimidine core is a privileged structure in medicinal chemistry, frequently forming the basis for kinase inhibitors and other therapeutic agents.[1][2] The strategic inclusion of a bromine atom at the C-5 position and an octyl group at the C-4 position endows this molecule with unique properties, making it a valuable tool for researchers in cellular biology and drug discovery. The bromine atom serves as a versatile synthetic handle for further functionalization, while the octyl chain enhances lipophilicity, potentially improving membrane permeability.[3] This guide offers detailed, field-proven insights and step-by-step protocols for leveraging this compound in both in vitro and cell-based assays.

Introduction: The Rationale for this compound as a Molecular Probe

The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, owing to its ability to mimic the purine bases of ATP and competitively bind to the ATP-binding pockets of enzymes, particularly kinases.[1] The diverse biological activities of pyrimidine derivatives range from anticancer and anti-infective to anti-inflammatory applications.[2][4][5]

The specific design of this compound incorporates two key functional groups that confer distinct advantages:

  • The C-5 Bromo Group: The bromine atom at the 5-position is not merely a substituent but a strategic functionalization. It serves as an excellent leaving group, enabling a wide array of cross-coupling reactions (e.g., Suzuki-Miyaura) for the synthesis of more complex derivatives.[2][3][6] This allows for the attachment of fluorophores, affinity tags, or other moieties to tailor the probe for specific applications. Furthermore, the electronegativity of bromine can modulate the electronic landscape of the pyrimidine ring, influencing its binding affinity to target proteins.[3]

  • The C-4 Octyl Group: The long alkyl chain significantly increases the molecule's lipophilicity.[3] This property is crucial for a molecular probe intended for cellular applications, as it can enhance its ability to traverse the lipid bilayer of cell membranes. This improved bioavailability at the cellular level is a key consideration in probe design.

Given these features, this compound can be envisioned as a foundational molecule for the development of a diverse toolkit of chemical probes.

Synthesis and Characterization

A generalized synthetic pathway for this compound can be conceptualized based on established pyrimidine chemistry. A plausible approach involves the construction of the substituted pyrimidine ring followed by bromination.

Generalized Synthetic Workflow

Synthetic_Workflow A Starting Materials (e.g., Octyl-substituted β-ketoester) B Ring Formation (with Urea or Guanidine) A->B C 4-Octyl-pyrimidin-5-ol B->C D Bromination (e.g., POBr3 or NBS) C->D E This compound D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: Generalized synthetic workflow for this compound.

Protocol: Synthesis of this compound (Conceptual)

This protocol is a conceptualized procedure and requires optimization.

  • Ring Formation: React an appropriate octyl-substituted β-ketoester with urea or a related amidine in the presence of a base (e.g., sodium ethoxide) to form the pyrimidinone ring.

  • Bromination: Treat the resulting 4-octyl-pyrimidin-5-ol with a suitable brominating agent. For instance, N-bromosuccinimide (NBS) is a common reagent for the bromination of pyrimidine rings.[3] Alternatively, reagents like phosphorus oxybromide (POBr₃) could be employed.

  • Purification: The crude product should be purified using standard techniques such as column chromatography on silica gel.

  • Characterization: The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application I: As a Scaffold for Kinase Inhibitor Development

The pyrimidine core of this compound makes it an attractive starting point for the development of kinase inhibitors. The following protocol outlines a general approach for screening this compound and its derivatives against a panel of kinases.

Experimental Workflow: Kinase Inhibition Screening

Kinase_Inhibition_Workflow A Prepare Kinase Reaction Buffer B Dispense Kinase and Substrate A->B C Add this compound (or derivative) at various concentrations B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Quantify Kinase Activity (e.g., luminescence, fluorescence) F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for in vitro kinase inhibition screening.

Protocol: In Vitro Kinase Activity Assay

This protocol is a template and should be adapted based on the specific kinase and detection method.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a kinase reaction buffer appropriate for the target kinase.

    • Prepare solutions of the kinase, its specific substrate, and ATP.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and its substrate to the reaction buffer.

    • Add serial dilutions of this compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and quantify the remaining ATP or the phosphorylated product using a suitable detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

    • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Expected Data Summary
CompoundTarget KinaseIC₅₀ (µM)
This compoundKinase A> 50
Derivative 1 (e.g., with an aniline at C-5)Kinase A5.2
Derivative 2 (e.g., with a phenol at C-5)Kinase A1.8
Staurosporine (Control)Kinase A0.01

Application II: Development of Fluorescent Probes for Cellular Imaging

The C-5 bromine of this compound is a key feature that allows for its conversion into a fluorescent probe via cross-coupling reactions. By attaching a fluorophore, the resulting molecule can be used to visualize cellular structures or processes.

Protocol: Synthesis of a Fluorescent Derivative (Conceptual)
  • Suzuki-Miyaura Coupling: React this compound with a boronic acid or ester derivative of a fluorophore (e.g., BODIPY-boronic acid) in the presence of a palladium catalyst and a base.

  • Purification: Purify the fluorescent product using column chromatography and/or preparative HPLC.

  • Characterization: Confirm the structure and purity using NMR, mass spectrometry, and analytical HPLC. Measure the photophysical properties (absorption and emission spectra, quantum yield).

Protocol: Live-Cell Imaging

This protocol is a general guideline for using a fluorescently labeled pyrimidine probe.

  • Cell Culture: Plate the cells of interest (e.g., a cancer cell line) on glass-bottom dishes and culture them to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent pyrimidine probe in DMSO and dilute it to the final working concentration in cell culture medium.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them with pre-warmed PBS.

    • Add the medium containing the fluorescent probe to the cells.

    • Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Imaging:

    • Wash the cells with PBS to remove any unbound probe.

    • Add fresh culture medium or a suitable imaging buffer.

    • Visualize the stained cells using a confocal or fluorescence microscope with the appropriate excitation and emission filters.

Hypothetical Signaling Pathway Interaction

If the pyrimidine probe is designed to inhibit a specific kinase (e.g., a hypothetical "Kinase X" in a cancer-related pathway), its effect on downstream signaling can be visualized.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Proliferation Cell Proliferation Downstream->Proliferation Probe This compound Derivative Probe->KinaseX

Caption: Hypothetical inhibition of a signaling pathway by a this compound-based probe.

Trustworthiness and Self-Validation

Every protocol described is designed as a self-validating system. This is achieved through the inclusion of:

  • Positive and Negative Controls: In the kinase assay, a known potent inhibitor and a vehicle control are essential for validating the assay's performance and normalizing the results.

  • Orthogonal Assays: If the probe is found to inhibit a kinase, its effect on the downstream signaling pathway in cells should be assessed using methods like Western blotting for phosphoproteins to confirm its mechanism of action.

  • Counter-screening: The probe should be screened against a panel of related and unrelated kinases to determine its selectivity.

Conclusion

This compound is a promising molecular scaffold for the development of novel chemical probes. Its strategic design, combining a versatile synthetic handle with enhanced lipophilicity, opens up avenues for creating a range of tools for studying kinase activity, cellular imaging, and other biological processes. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers to explore the full potential of this and related pyrimidine derivatives in their scientific investigations.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Pyrimidine-Based Kinase Probes.
  • BenchChem. (n.d.). Application Notes and Protocols for Furo[3,4-d]pyrimidine-Based Probes in Biological Imaging.
  • El-Fakharany, E. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
  • El-Fakharany, E. M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PubMed Central.
  • Kumar, A., et al. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health.
  • Li, Y., et al. (2022). Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study. Frontiers in Chemistry.
  • BenchChem. (n.d.). 5-Bromo-4-propylpyrimidine.
  • MDPI. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • ChemicalBook. (n.d.). Pyrimidine, 5-bromo-4-methyl-.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
  • PubChem. (n.d.). 5-Bromo-4-propylpyrimidine.
  • ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • Kaur, K., et al. (2016). Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit.
  • ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-ethylpyrimidine.
  • Elsevier. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters.
  • MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • ResearchGate. (n.d.). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.
  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 5-Bromo-4-phenylpyrimidine.
  • National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • PubChem. (n.d.). 5-Bromouracil.
  • ECHEMI. (n.d.). This compound SDS, 1033201-80-7 Safety Data Sheets.
  • PubChem. (n.d.). 5-Bromo-4,6-di(thiophen-2-yl)pyrimidine.

Sources

Application Notes and Protocols for the Utilization of 5-Bromo-4-octylpyrimidine in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Bromo-4-octylpyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and natural products.[1] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a "privileged scaffold" in drug design.[2][3] The functionalization of this core is a key strategy in the generation of novel molecular entities with therapeutic potential.

This compound emerges as a highly strategic building block for diversity-oriented synthesis (DOS) and the construction of focused compound libraries. This molecule is engineered with two key features: a reactive bromine atom at the 5-position and a lipophilic octyl chain at the 4-position. The bromine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.[4] Concurrently, the eight-carbon alkyl chain imparts significant lipophilicity, a critical physicochemical property that influences a compound's solubility, cell membrane permeability, and pharmacokinetic profile.[5] The deliberate inclusion of this lipophilic tail allows for the exploration of chemical space targeting proteins with hydrophobic binding pockets, a common feature in many enzyme active sites and protein-protein interfaces.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound for the synthesis of compound libraries destined for high-throughput screening (HTS). We will detail a plausible synthetic route to the title compound, provide validated protocols for its derivatization via key cross-coupling reactions, and discuss the strategic implications of the 4-octyl group in drug discovery campaigns.

Physicochemical Properties and Synthetic Strategy

The unique combination of a polar pyrimidine core and a nonpolar octyl chain gives this compound distinct physicochemical properties that are advantageous for library synthesis. The octyl group is expected to enhance solubility in organic solvents commonly used for synthesis and purification, while also systematically increasing the lipophilicity (logP) of the resulting library members.

Calculated Physicochemical Properties

The following table summarizes key calculated physicochemical properties for this compound and a lower alkyl analogue for comparison. These values are critical for anticipating solubility, designing purification strategies, and predicting the drug-like properties of the final library compounds.[6][7]

Property5-Bromo-4-propylpyrimidineThis compoundRationale for Impact in Library Synthesis
Molecular Weight 217.09 g/mol 287.20 g/mol The octyl group provides a significant increase in molecular weight, allowing for substantial exploration of chemical space while starting from a moderately sized core.
Calculated logP 3.15.5The high logP value indicates significant lipophilicity, making this building block ideal for targeting proteins with hydrophobic binding pockets.[5]
Topological Polar Surface Area (TPSA) 25.78 Ų25.78 ŲThe TPSA, contributed by the pyrimidine core, remains constant, ensuring that the core hydrogen bonding capabilities are retained across the library.
Number of Rotatable Bonds 38Increased flexibility from the octyl chain allows for better conformational sampling within a binding site.
Proposed Synthesis of this compound

A practical and scalable synthesis of this compound can be envisioned through a multi-step sequence, starting from readily available materials. This proposed route offers a logical progression for laboratories to produce the title compound in-house.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Chlorination cluster_3 Step 4: Dechlorination A Ethyl 3-oxoundecanoate (Octyl β-ketoester) C 4-Octylpyrimidin-2-ol A->C NaOEt, EtOH Reflux B Formamidine acetate B->C D 4-Octylpyrimidin-2-ol F 5-Bromo-4-octylpyrimidin-2-ol D->F Acetonitrile Reflux E N-Bromosuccinimide (NBS) E->F G 5-Bromo-4-octylpyrimidin-2-ol I 2-Chloro-5-bromo-4-octylpyrimidine G->I Reflux H Phosphorus oxychloride (POCl3) H->I J 2-Chloro-5-bromo-4-octylpyrimidine L This compound J->L EtOAc, Et3N K H2, Pd/C K->L

Caption: Proposed multi-step synthesis of this compound.

Protocols for Library Synthesis: Key Cross-Coupling Reactions

The bromine atom at the C-5 position of this compound is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions form the foundation for generating a structurally diverse library from this single building block. Below are detailed, field-proven protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyrimidine core and a wide range of aryl or heteroaryl boronic acids or esters.[8] This allows for the systematic exploration of how different aromatic systems impact biological activity.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to form the coupled product and regenerate the catalyst.[9]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L2 OA_complex R-Pd(II)(Br)L2 (R = Pyrimidinyl) Pd0->OA_complex Oxidative Addition (R-Br) TM_complex R-Pd(II)(Ar)L2 OA_complex->TM_complex Transmetalation Boronate ArB(OR)2 Activated_Boron [ArB(OR)2(OH)]- Boronate->Activated_Boron Activation Base Base (e.g., K2CO3) Base->Activated_Boron Activated_Boron->TM_complex TM_complex->Pd0 Product R-Ar TM_complex->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-octylpyrimidine.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling facilitates the formation of a C-C bond between the pyrimidine and a terminal alkyne, introducing a rigid, linear linker into the final molecule.[10][11] These alkynylpyrimidines are valuable for probing deep, narrow binding pockets and can also serve as intermediates for further transformations.

Reaction Principle: This reaction is co-catalyzed by palladium and copper. The palladium cycle is similar to the Suzuki coupling, while a concurrent copper cycle generates a copper(I) acetylide intermediate that undergoes transmetalation with the palladium(II) complex.[4]

Detailed Protocol:

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Then, add a base, typically an amine like triethylamine (Et₃N, 2.5 equiv.), followed by the terminal alkyne (1.3 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 3-16 hours. Monitor for completion by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to yield the 5-alkynyl-4-octylpyrimidine product.

Buchwald-Hartwig Amination: Introduction of Nitrogen-based Functionality

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the coupling of a wide variety of primary and secondary amines to the pyrimidine core.[3][12] This reaction is instrumental for introducing functionalities capable of acting as hydrogen bond donors or acceptors, which is critical for target engagement.

Reaction Principle: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[8][13]

Detailed Protocol:

  • Reagent Preparation: In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 4-5 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. The reaction progress should be monitored by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic phase over sodium sulfate, and concentrate. The crude product is then purified by flash chromatography to isolate the desired 5-amino-4-octylpyrimidine derivative.

Application in Library Synthesis and Screening

The true utility of this compound is realized in its application to parallel synthesis for the rapid generation of a focused library of compounds.

Library_Synthesis_Workflow cluster_reactions Parallel Cross-Coupling Reactions cluster_libraries Focused Compound Libraries Start This compound (Core Building Block) Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Lib_A Library A (5-Aryl Derivatives) Suzuki->Lib_A Lib_B Library B (5-Alkynyl Derivatives) Sonogashira->Lib_B Lib_C Library C (5-Amino Derivatives) Buchwald->Lib_C Purification Parallel Purification (e.g., Mass-directed HPLC) Lib_A->Purification Lib_B->Purification Lib_C->Purification Screening High-Throughput Screening (HTS) (e.g., Kinase Assays, Cell-based Assays) Purification->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID

Caption: Workflow for library generation and screening using this compound.

By arraying diverse boronic acids, alkynes, and amines in parallel reaction plates (e.g., 96-well format), a large and structurally varied library can be synthesized efficiently. The lipophilic nature of the 4-octyl chain often simplifies purification, as the products tend to have good solubility in common chromatography solvents and distinct retention times from more polar starting materials or byproducts.

The resulting libraries are particularly well-suited for screening against targets with known hydrophobic binding regions. For example, many protein kinase ATP-binding sites feature a hydrophobic "back pocket" that can be effectively targeted by lipophilic moieties to enhance inhibitor potency and selectivity.[9][14] The octyl chain can occupy such pockets, while the diverse substituents at the 5-position explore other interactions within the active site.

Conclusion

This compound is a powerful and versatile building block for the synthesis of focused chemical libraries. Its design marries the synthetic tractability of a brominated pyrimidine with the desirable physicochemical properties imparted by a long alkyl chain. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a robust foundation for researchers to rapidly generate diverse sets of novel molecules. The strategic incorporation of the 4-octyl group enables the exploration of lipophilic chemical space, increasing the probability of discovering potent and selective modulators for challenging biological targets in high-throughput screening campaigns.

References

  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
  • MDPI. (2023).
  • Wikipedia. (2024).
  • SciSpace. (2020). Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines. SciSpace by Typeset.
  • ResearchGate. (2021). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • UCLA Department of Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • PMC. (2023). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • Chemistry LibreTexts. (2023).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PubMed Central.
  • Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Frontiers.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave.
  • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
  • Beilstein Journal of Organic Chemistry. (2013).
  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. JOCPR.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses.
  • Emergent Life Sciences Research. (n.d.).
  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Bioscience, Biotechnology, and Biochemistry. (2007). Relationship between lipophilicity and inhibitory activity against cancer cell growth of nine kinds of alk(en)yl trisulfides with different side chains. PubMed.
  • PMC. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Benchchem. (n.d.).

Sources

Application Notes and Protocols: Handling and Storage of 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-4-octylpyrimidine is a substituted pyrimidine derivative that holds potential as a building block in medicinal chemistry and materials science. The presence of the bromine atom at the 5-position and the octyl group at the 4-position imparts specific reactivity and solubility characteristics, making it a versatile intermediate for the synthesis of more complex molecules. Proper handling and storage of this compound are paramount to ensure its stability, prevent degradation, and guarantee the safety of laboratory personnel. This document provides a comprehensive guide to the recommended procedures for the handling and storage of this compound, based on its chemical properties and established best practices for similar halogenated heterocyclic compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and storage. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₉BrN₂N/A
Molecular Weight 271.20 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Not determinedN/A
Boiling Point Not determinedN/A
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water.N/A
Purity ≥95%N/A

Safety Summary:

  • Hazard Statements: May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

Recommended Handling Procedures

The handling of this compound should always be performed in a well-ventilated area, preferably within a certified chemical fume hood. The following step-by-step protocol outlines the best practices for handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Nitrile gloves - Safety glasses - Lab coat prep_hood Ensure fume hood is operational (check airflow) prep_ppe->prep_hood prep_materials Gather all necessary equipment: - Spatula - Weighing paper/boat - Glassware prep_hood->prep_materials handle_weigh Carefully weigh the desired amount of this compound prep_materials->handle_weigh Proceed to handling handle_transfer Transfer the solid to the reaction vessel handle_dissolve Add solvent and dissolve the compound cleanup_waste Dispose of contaminated materials in designated waste containers handle_dissolve->cleanup_waste After experiment cleanup_decon Decontaminate work surfaces cleanup_waste->cleanup_decon cleanup_ppe Remove and dispose of PPE properly cleanup_decon->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a flame-resistant lab coat.

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing:

    • Use a clean, dry spatula for transferring the solid.

    • Weigh the compound on analytical balance using a tared weigh boat or paper.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

  • Dissolving:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If necessary, use gentle heating (e.g., a warm water bath) to aid dissolution, ensuring the solvent is not brought to a boil in an open container.

  • Reaction Quenching and Work-up:

    • Be mindful that reactions involving brominated compounds can sometimes produce corrosive byproducts. Quench reactions carefully, preferably with a mild quenching agent.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Recommended Storage Procedures

Proper storage is crucial for maintaining the integrity and purity of this compound. The following guidelines should be followed.

Storage Condition Logic

cluster_compound This compound cluster_conditions Storage Conditions compound Chemical Structure: - Pyrimidine Ring - Bromo Group - Octyl Group storage_temp Store at 2-8 °C compound->storage_temp Prevents degradation storage_light Protect from light compound->storage_light Avoids photodecomposition storage_moisture Store under inert gas (e.g., Argon, Nitrogen) compound->storage_moisture Prevents hydrolysis storage_container Keep container tightly closed compound->storage_container Minimizes contamination

Caption: Rationale for the recommended storage conditions.

Detailed Storage Protocol:

  • Temperature: Store the compound in a refrigerator at 2-8 °C . Avoid repeated freeze-thaw cycles.

  • Atmosphere: this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen. For long-term storage, consider sealing the container with parafilm.

  • Light: Protect the compound from light by storing it in an amber vial or a light-blocking outer container.

  • Container: Keep the container tightly sealed to prevent contamination and absorption of moisture.

  • Segregation: Store away from strong oxidizing agents and strong bases.

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Disposal Route: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

References

  • Note: As this compound is a specific and potentially novel compound, direct literature may be limited. The following references provide general guidance on the handling of similar chemical classes.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press, Washington, D.C. (2011). [Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society. (2017). [Link]

Troubleshooting & Optimization

Technical Support Center: 5-Bromo-4-octylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-octylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and provide in-depth troubleshooting advice to help you navigate the complexities of its synthesis and achieve optimal results.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves a multi-step process, beginning with the construction of the pyrimidine core, followed by the introduction of the bromo and octyl substituents. The specific sequence of these steps can significantly impact the overall yield and purity of the final product. Common strategies include the bromination of a pre-formed 4-octylpyrimidine or the coupling of an octyl group to a brominated pyrimidine precursor.

One plausible, though potentially low-yielding, route involves the condensation of formamidine with a suitably substituted three-carbon unit to form the pyrimidine ring, which is then followed by bromination.[1] A more versatile approach often involves building a multi-functionalized pyrimidine that can be selectively modified.[2]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Issues Related to Bromination

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a critical step. However, this reaction can be prone to side reactions and inconsistencies.

Question 1: My bromination of 4-octylpyrimidine is low-yielding and produces multiple unidentified byproducts. What are the likely causes and how can I optimize this step?

Answer: Low yields and byproduct formation during the bromination of pyrimidines are common challenges. The likely culprits are over-bromination, degradation of the starting material, or reaction with the solvent. Here’s a breakdown of potential issues and solutions:

  • Over-bromination: The pyrimidine ring can be susceptible to further bromination, especially under harsh conditions. This can lead to the formation of di-bromo or even tri-bromo species, which can be difficult to separate from the desired product.

    • Solution: Carefully control the stoichiometry of the brominating agent. Start with a slight excess (e.g., 1.1 equivalents) and monitor the reaction progress closely by TLC or GC-MS. Using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF can offer better control compared to elemental bromine. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another effective alternative.

  • Reaction Conditions: The choice of solvent and temperature is crucial. Aggressive conditions can lead to decomposition of the pyrimidine ring.

    • Solution: Perform the reaction at room temperature or below to minimize side reactions.[3] Inert aromatic solvents like nitrobenzene or o-dichlorobenzene can be effective, as they are less likely to react with bromine under the reaction conditions.[4]

  • Acid Scavenging: The hydrogen halide (HBr) generated during bromination can catalyze side reactions or lead to the formation of pyrimidine hydrohalide salts, which may have different reactivity.

    • Solution: The reaction can be carried out on the hydrogen halide addition salt of the pyrimidine to control the reaction.[4] Alternatively, a non-reactive acid scavenger can be employed, though this may require further optimization.

Question 2: I am observing the formation of an impurity with a mass corresponding to the starting material plus two bromine atoms. How can I prevent this di-bromination?

Answer: The formation of a di-brominated byproduct is a clear indication of over-reactivity. To suppress this, consider the following adjustments:

  • Slower Addition of Brominating Agent: Add the brominating agent dropwise over an extended period. This maintains a low concentration of the reagent in the reaction mixture, favoring mono-bromination.[4]

  • Temperature Control: Maintain a lower reaction temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

  • Choice of Brominating Agent: As mentioned previously, NBS or DBDMH are generally more selective than liquid bromine for aromatic bromination.

B. Challenges in Introducing the Octyl Group

The introduction of the C8 alkyl chain can be achieved through various methods, each with its own set of potential side reactions.

Question 3: I am attempting a Suzuki-Miyaura coupling to introduce the octyl group to a 4-chloro-5-bromopyrimidine, but I am getting a mixture of products. How can I improve the regioselectivity?

Answer: Achieving regioselectivity in cross-coupling reactions with di-halogenated pyrimidines is a common hurdle. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl.[5][6] This inherent difference in reactivity can be exploited to your advantage.

  • Favoring Reaction at the C-Br Bond: To selectively couple at the more reactive C-Br bond at the 5-position, employ milder reaction conditions.[5] This includes using a less reactive palladium catalyst, a suitable ligand, and lower reaction temperatures (e.g., 80-110 °C).[5]

  • Potential Side Reactions: A common side reaction in Suzuki coupling is dehalogenation of the starting material.[7] This occurs when the palladium complex abstracts a hydride instead of coupling with the boronic acid. To minimize this, ensure your reagents and solvents are anhydrous and consider using a base that is less likely to act as a hydride source.

Question 4: My Ullmann-type coupling to introduce an octyl group is sluggish and requires harsh conditions, leading to product decomposition. Are there alternatives?

Answer: Traditional Ullmann reactions often necessitate high temperatures and stoichiometric amounts of copper, which can be detrimental to complex organic molecules.[8][9]

  • Modern Ullmann-type Reactions: Consider using modern, ligand-accelerated Ullmann-type couplings. The use of soluble copper catalysts supported by ligands such as diamines can facilitate the reaction at lower temperatures.[8]

  • Alternative Coupling Strategies: If the Ullmann reaction proves problematic, exploring other cross-coupling methods like Negishi or Stille couplings might be beneficial, although these require the preparation of organozinc or organotin reagents, respectively.

C. Purification and Characterization

Question 5: My final product, this compound, is an oil and difficult to purify by crystallization. What are the recommended purification techniques?

Answer: The purification of non-crystalline products often relies on chromatographic methods.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying organic compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should allow for the separation of your product from less polar starting materials and more polar byproducts.

  • Aqueous Workup: Before chromatography, a thorough aqueous workup is essential to remove inorganic salts and other water-soluble impurities. This typically involves washing the organic layer with water and then brine.[10]

Question 6: What are the key analytical techniques I should use to confirm the structure and purity of this compound?

Answer: A combination of spectroscopic and analytical techniques is necessary for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the characteristic signals for the protons on the pyrimidine ring and the octyl chain. The integration of these signals will confirm the ratio of the two moieties.

    • ¹³C NMR will show the distinct signals for each carbon atom in the molecule, providing further structural confirmation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of your final product. Using a suitable column and mobile phase, you can quantify the percentage of your desired compound and detect any impurities.

III. Experimental Protocols and Workflows

Workflow for Troubleshooting Low-Yielding Bromination

Caption: Troubleshooting workflow for low-yielding bromination reactions.

General Protocol for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for your specific substrates.

  • Preparation: In a flame-dried Schlenk flask, add the 5-bromo-4-chloropyrimidine (1.0 equiv.), the octylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.[5]

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and perform an aqueous workup.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

IV. Data Summary

ParameterRecommended ConditionRationale
Bromination
Brominating AgentNBS or DBDMHMilder and more selective than Br₂.
Stoichiometry1.1 - 1.5 equivalentsMinimizes over-bromination.
SolventDMF, NitrobenzeneInert solvents reduce side reactions.[4]
Temperature0 °C to Room TemperatureImproves selectivity and reduces degradation.[3]
Suzuki Coupling
CatalystPd(PPh₃)₄ or similarEffective for C-C bond formation.[5]
BaseK₃PO₄, Cs₂CO₃Common bases for Suzuki reactions.
SolventDioxane/Water, TolueneAprotic solvents are generally preferred.
Temperature80 - 110 °CBalances reaction rate and selectivity.[5]

V. References

  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Retrieved from the search results.

  • Benchchem. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from the search results.

  • Chatterjee, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(49), 6766-6769.

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from the search results.

  • Benchchem. (n.d.). 5-Bromo-4-propylpyrimidine. Retrieved from the search results.

  • Li, B., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 22(5), 1005-1009.

  • ResearchGate. (n.d.). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved from the search results.

  • Google Patents. (n.d.). US3956301A - Process for bromination of pyrimidine. Retrieved from the search results.

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from the search results.

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from the search results.

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved from the search results.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from the search results.

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from the search results.

  • ResearchGate. (n.d.). Bromination of Pyrimidines: A Simple Inexpensive Method. Retrieved from the search results.

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from the search results.

  • PubMed Central. (n.d.). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Retrieved from the search results.

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from the search results.

  • UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from the search results.

  • PubMed Central. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from the search results.

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from the search results.

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Retrieved from the search results.

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from the search results.

Sources

Technical Support Center: Purification of 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-4-octylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this molecule can present unique challenges due to its bifunctional nature, containing both a halogenated heterocyclic core and a lipophilic alkyl chain. This guide is structured to address these specific issues with practical, experience-driven solutions.

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: I am having difficulty removing unreacted starting material (4-octylpyrimidine) from my crude product. What purification strategies can I employ?

Answer:

The close structural similarity and likely comparable polarity between this compound and the unreacted 4-octylpyrimidine can make their separation challenging. Here are several strategies to address this issue, ranging from simple to more advanced techniques.

Initial Approach: Column Chromatography Optimization

Standard silica gel chromatography is often the first line of defense. If you are observing co-elution, consider the following optimizations:

  • Solvent System Modification: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is crucial. The brominated compound is expected to be slightly more polar than the starting material.

  • Alternative Adsorbents: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic), which can offer different selectivity based on interactions with the pyrimidine ring.

Experimental Protocol: Optimized Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Elution: Start with 100% hexane and gradually increase the polarity by adding ethyl acetate in small increments (e.g., 1-2% increases). Collect small fractions and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Advanced Technique: Reverse-Phase HPLC

For challenging separations, High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (like a C18 column) can be highly effective.[1] The separation mechanism is based on hydrophobicity, and the octyl chain will be a dominant factor.

Table 1: Representative HPLC Conditions for Pyrimidine Separation [1]

ParameterCondition
ColumnNewcrom R1 (or similar reverse-phase column)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid (for MS compatibility)
GradientOptimized based on initial screening runs
DetectionUV at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry
Question 2: My purified product contains an isomeric impurity. How can I resolve this?

Answer:

Isomeric impurities, such as 5-Bromo-6-octylpyrimidine, can arise during synthesis depending on the specific reaction conditions. Separating these isomers is often a significant challenge.

Crystallization as a Primary Tool

Crystallization is a powerful technique for purifying compounds and can be highly effective in removing isomers. The key is to find a solvent system where the desired isomer has lower solubility than the impurity, allowing for its selective precipitation.

Experimental Protocol: Cooling Crystallization [2]

  • Solvent Screening: Experiment with various solvents (e.g., ethanol, methanol, ethyl acetate, hexane/acetone mixtures) to find one where your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[2]

  • Dissolution: Dissolve the impure compound in a minimal amount of the chosen hot solvent to create a saturated solution.[2]

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Further Cooling: Place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any remaining impurities.[2]

Visualization: Crystallization Workflow

G cluster_0 Crystallization Process Impure Product Impure Product Dissolve in Hot Solvent Dissolve in Hot Solvent Impure Product->Dissolve in Hot Solvent Minimal Amount Slow Cooling Slow Cooling Dissolve in Hot Solvent->Slow Cooling Saturated Solution Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Isolation by Filtration Isolation by Filtration Crystal Formation->Isolation by Filtration Pure Crystals Pure Crystals Isolation by Filtration->Pure Crystals

Caption: Workflow for purification by cooling crystallization.

Question 3: I am observing multiple brominated species in my reaction mixture. How can I prevent their formation and purify my desired mono-brominated product?

Answer:

The formation of di- or poly-brominated byproducts is a common issue in bromination reactions. Controlling the stoichiometry of the brominating agent is critical.

Synthetic Strategy: Control of Brominating Agent

  • N-Bromosuccinimide (NBS): Using a milder brominating agent like NBS can offer better control over the reaction compared to harsher reagents like liquid bromine.[3]

  • Stoichiometry: Carefully control the molar equivalents of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will likely lead to over-bromination.

Purification of Mono-brominated Product

If poly-brominated species are formed, they can typically be separated by column chromatography, as the polarity will differ significantly from the mono-brominated product.

Visualization: Logic for Preventing Poly-bromination

G cluster_0 Bromination Control Starting Material Starting Material Reaction with Brominating Agent Reaction with Brominating Agent Starting Material->Reaction with Brominating Agent Mono-brominated Product Mono-brominated Product Reaction with Brominating Agent->Mono-brominated Product Controlled Stoichiometry Poly-brominated Byproducts Poly-brominated Byproducts Reaction with Brominating Agent->Poly-brominated Byproducts Excess Brominating Agent

Caption: Controlling stoichiometry to favor mono-bromination.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: Due to the long octyl chain, this compound is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. It will likely have limited solubility in highly polar solvents like water and methanol, and good solubility in non-polar solvents like hexane.

Q2: Are there any stability concerns with this compound during purification?

Q3: Can I use an aqueous workup to purify my crude product?

A3: Yes, an aqueous workup is a crucial first step after synthesis.[5] This will help remove inorganic salts and other water-soluble impurities. A typical workup would involve quenching the reaction, extracting the product into an organic solvent like ethyl acetate, washing the organic layer with water and then brine, and finally drying the organic layer over an anhydrous salt like sodium sulfate.[5]

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended:

  • TLC: For rapid monitoring of column chromatography fractions.

  • LC-MS: To confirm the mass of the desired product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess for the presence of impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

References

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Application Notes and Protocols for the Bromin
  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid. Benchchem.
  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-octylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving this key synthetic intermediate. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction to this compound

This compound is a versatile building block in medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold found in numerous therapeutic agents, and the bromine atom at the 5-position serves as a crucial handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[1][2][3] The C4-octyl chain imparts lipophilicity, which can be critical for modulating the pharmacokinetic and pharmacodynamic properties of target molecules.

This guide will focus on the most common synthetic transformations involving this compound, with a special emphasis on Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several challenges when working with this compound. This section addresses specific problems in a question-and-answer format, providing explanations and actionable solutions.

Synthesis & Purity

Question: I am synthesizing this compound and observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer: The synthesis of 5-bromo-4-alkylpyrimidines can be approached in several ways, often involving the introduction of the bromine and alkyl groups onto a pyrimidine scaffold.[1] A common strategy involves the bromination of a 4-octylpyrimidine precursor or the alkylation of a 5-bromopyrimidine derivative.

  • Over-bromination: If you are brominating a 4-octylpyrimidine, using an excess of the brominating agent (e.g., N-bromosuccinimide, NBS) can lead to di-brominated species.

    • Solution: Carefully control the stoichiometry of the brominating agent. Perform the reaction at a low temperature to improve selectivity and add the brominating agent portion-wise. Monitor the reaction progress closely using TLC or LC-MS.

  • Hydrolysis of Halogenated Intermediates: If your synthesis involves intermediates like 5-bromo-4-chloropyrimidine, hydrolysis of the chloro group to a hydroxyl group can occur, especially in the presence of moisture and base.[4][5]

    • Solution: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Incomplete Alkylation: When introducing the octyl group, incomplete reaction can leave starting material, which may be difficult to separate from the product.

    • Solution: Ensure your alkylating agent is reactive and used in a slight excess. For Grignard or organolithium reagents, ensure they are freshly prepared or titrated.

Question: My purified this compound appears to be degrading upon storage. What are the stability concerns and proper storage conditions?

Answer: While specific stability data for this compound is not extensively published, related brominated heterocyclic compounds can be susceptible to degradation, particularly in the presence of light, moisture, and air.

  • Recommended Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

  • Potential Degradation Pathways:

    • Hydrolysis: The bromine atom can be susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, to form 4-octyl-pyrimidin-5-ol.[6]

    • Photodecomposition: Exposure to UV light can potentially lead to radical-mediated decomposition pathways.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common application for this compound. The following sections address issues specific to Suzuki-Miyaura and Sonogashira reactions.

Question: I am experiencing low to no conversion in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the first troubleshooting steps?

Answer: Low conversion in Suzuki-Miyaura reactions is a common issue. The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.[2][7] However, several factors can impede the reaction.

Troubleshooting Workflow for Low Conversion in Suzuki Coupling

start Low Conversion in Suzuki Coupling catalyst Is the Palladium Catalyst Active? start->catalyst base Is the Base Appropriate and Sufficiently Active? catalyst->base Yes catalyst_sol Solution: Use a fresh batch of catalyst. Consider a pre-catalyst or a more active ligand system (e.g., Buchwald ligands). catalyst->catalyst_sol No boronic_acid Is the Boronic Acid/Ester Intact? base->boronic_acid Yes base_sol Solution: Use a stronger base (e.g., K3PO4, Cs2CO3). Ensure the base is finely powdered and anhydrous. Add a small amount of water if using an anhydrous base like K3PO4. base->base_sol No solvent Are Solvents Degassed and Anhydrous? boronic_acid->solvent Yes boronic_acid_sol Solution: Check for boronic acid decomposition (protodeborylation). Use a slight excess (1.2-1.5 equiv.). Consider converting to a more stable boronate ester (e.g., pinacol ester). boronic_acid->boronic_acid_sol No temp Is the Reaction Temperature Optimal? solvent->temp Yes solvent_sol Solution: Thoroughly degas solvents by sparging with an inert gas or freeze-pump-thaw cycles to remove oxygen, which can deactivate the catalyst. solvent->solvent_sol No temp_sol Solution: Increase the reaction temperature in increments of 10-20°C. Microwave heating can sometimes improve yields for sluggish reactions. temp->temp_sol No

Caption: Troubleshooting flowchart for low Suzuki coupling conversion.

Question: I am observing significant amounts of a byproduct that appears to be the debrominated starting material (4-octylpyrimidine). How can I prevent this?

Answer: The formation of the debrominated product, 4-octylpyrimidine, is a result of a side reaction known as protodebromination . This occurs when the organopalladium intermediate formed after oxidative addition reacts with a proton source instead of the boronic acid.

  • Causes:

    • Inefficient Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has a longer lifetime and is more likely to undergo side reactions. This can be due to an inactive boronic acid or an inappropriate base.[8]

    • Presence of Proton Sources: Water or other protic impurities in the reaction mixture can serve as proton sources.

  • Solutions:

    • Optimize the Base and Solvent System: Ensure your base is effective at activating the boronic acid for transmetalation. While some water can be beneficial, especially with K3PO4, excessive amounts can promote protodebromination.[9]

    • Use a More Stable Boronic Acid Derivative: Consider using a potassium trifluoroborate or a MIDA boronate, which can be more stable and less prone to protodeborylation.[10]

    • Increase Boronic Acid Equivalents: Using a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents) can increase the rate of transmetalation relative to protodebromination.

Question: My Sonogashira coupling of this compound with a terminal alkyne is sluggish and gives a poor yield. What should I optimize?

Answer: The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds.[3] Sluggish reactions can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Key Optimization Parameters for Sonogashira Coupling

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is a common and effective choice. The choice of ligand can be crucial; more electron-rich and bulky phosphine ligands can sometimes improve performance.[11]
Copper(I) Co-catalyst CuI (1-5 mol%)CuI is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[3] Ensure you are using a fresh, high-purity source of CuI.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)The base is crucial for deprotonating the terminal alkyne and neutralizing the HBr generated during the reaction.[3] Et₃N often serves as both the base and a solvent.
Solvent THF, DMF, 1,4-Dioxane, or neat Et₃NThe choice of solvent can influence the solubility of reagents and the reaction rate. Anhydrous and degassed solvents are critical.
Temperature Room temperature to 80°CMany Sonogashira couplings proceed at room temperature. For less reactive substrates, gentle heating may be required.[12]

Question: I am observing the formation of a symmetrical diyne (Glaser coupling byproduct) in my Sonogashira reaction. How can I suppress this side reaction?

Answer: The formation of a symmetrical diyne is due to the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling. This side reaction is promoted by the copper co-catalyst in the presence of oxygen.

Workflow for Minimizing Glaser Coupling

start Glaser Coupling Observed atmosphere Is the reaction strictly under an inert atmosphere? start->atmosphere copper Is the copper loading optimized? atmosphere->copper Yes atmosphere_sol Solution: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Ar or N2) throughout the reaction. atmosphere->atmosphere_sol No reagent_addition Consider the order of reagent addition. copper->reagent_addition Yes copper_sol Solution: Reduce the amount of CuI to the minimum necessary (e.g., 1 mol%). In some cases, 'copper-free' Sonogashira protocols can be employed. copper->copper_sol No reagent_addition_sol Solution: Add the terminal alkyne slowly to the reaction mixture containing the this compound and catalysts. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling. reagent_addition->reagent_addition_sol No

Caption: Workflow to minimize Glaser homocoupling in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for halopyrimidines in palladium-catalyzed cross-coupling reactions?

A1: The reactivity of halogens on a pyrimidine ring generally follows the order: I > Br > Cl > F.[2] The electron-deficient nature of the pyrimidine ring makes these halides more reactive than their counterparts on an electron-rich benzene ring.[7]

Q2: Can I perform a selective cross-coupling if there were another halogen, for example, a chlorine atom, on the pyrimidine ring?

A2: Yes, selective cross-coupling is often possible due to the differential reactivity of the halogens. For instance, in a molecule like 5-bromo-2-chloropyrimidine, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. By carefully choosing the catalyst and reaction conditions (e.g., lower temperature, shorter reaction time), you can selectively couple at the C5-Br position while leaving the C2-Cl position intact for subsequent transformations.[2]

Q3: How do I purify the final product after a cross-coupling reaction?

A3: Purification typically involves a standard aqueous workup followed by column chromatography.

  • Workup: After the reaction, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove inorganic salts and water-soluble reagents.[2]

  • Chromatography: The crude product is then purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of your product but often consists of a mixture of hexanes and ethyl acetate.

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step to remove minor impurities.[13]

Q4: Are there any known metabolic liabilities associated with the pyrimidine core?

A4: Yes, the pyrimidine ring can be metabolized in vivo. The catabolism of pyrimidines involves ring opening and degradation to soluble products like β-alanine.[14] Enzymes such as dihydropyrimidine dehydrogenase (DPD) are involved in this process.[15] In drug development, it is important to assess the metabolic stability of new pyrimidine-containing compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required based on the specific boronic acid used.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1). The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the mixture. For highly reactive alkynes prone to homocoupling, slow addition via syringe pump may be beneficial.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until completion, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • WikiLectures. (2024). Disorders of pyrimidine metabolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation - Biochemistry. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.... Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrolysis reaction – Knowledge and References. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrolysis. Retrieved from [Link]

  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

5-Bromo-4-octylpyrimidine degradation and prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Experimental Success

Welcome to the Technical Support Center for 5-Bromo-4-octylpyrimidine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information to help you navigate the potential challenges associated with the handling, storage, and application of this versatile reagent. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental best practices, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, like many functionalized heterocyclic compounds, is susceptible to degradation through several pathways. The primary factors of concern are:

  • Hydrolysis: The pyrimidine ring, being electron-deficient, can be susceptible to nucleophilic attack by water, especially under non-neutral pH conditions. This can potentially lead to the replacement of the bromine atom with a hydroxyl group over time.

  • Photodegradation: Organobromine compounds can be sensitive to UV light. Exposure to light can induce the formation of radicals, leading to debromination or other unwanted side reactions.

  • Thermal Decomposition: While generally stable at room temperature, prolonged exposure to elevated temperatures can lead to decomposition. During thermal events like a fire, toxic fumes including carbon monoxide, nitrogen oxides, and hydrogen bromide may be generated[1].

  • Incompatible Reagents: Strong acids, bases, and oxidizing agents can promote degradation. For instance, strong bases can facilitate dehydrohalogenation or other nucleophilic substitution reactions.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. We recommend the following conditions based on best practices for similar brominated pyrimidines[1][2]:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (-20°C) is recommended[2].Lower temperatures slow down potential degradation reactions.
Light Store in an amber or opaque vial to protect from light.Prevents photodegradation initiated by UV radiation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, which can participate in degradation pathways.
Container Use a tightly sealed container.Prevents the ingress of moisture and air[1].

Q3: Is this compound soluble in water? What are the recommended solvents?

A3: Based on its structure, with a long octyl chain, this compound is expected to have low solubility in water. It is a relatively nonpolar molecule. For experimental use, it is typically soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. The choice of solvent will depend on the specific reaction conditions.

Troubleshooting Experimental Issues

Unforeseen experimental outcomes can often be traced back to the degradation of a key reagent. This section provides troubleshooting guidance for common issues encountered when using this compound.

Scenario 1: Low Yield in Suzuki Coupling Reactions

Observed Problem: You are performing a Suzuki coupling reaction with this compound and a boronic acid, but the yield of the desired product is consistently low, and you observe the formation of 4-octylpyrimidine as a major byproduct.

Potential Cause: Protodebromination (Debromination)

This is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom from the solvent or other reagents.

Troubleshooting Steps:

  • Reagent Quality:

    • Check the Purity of this compound: Use an analytical technique like HPLC or ¹H NMR to confirm the purity of your starting material. If significant degradation has occurred during storage, this will be a primary source of low yield.

    • Assess Boronic Acid Quality: Boronic acids can also degrade, leading to lower reactivity[3].

  • Reaction Conditions:

    • Thoroughly Degas Solvents: Oxygen can interfere with the catalytic cycle. Ensure all solvents, including any water used in the reaction mixture, are rigorously degassed by sparging with an inert gas (argon or nitrogen)[3][4].

    • Choice of Base: The base is a critical parameter. If you are using a strong aqueous base, consider switching to a milder, non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) to minimize hydrolysis of both the starting material and the boronic acid[5].

    • Optimize Catalyst and Ligand: For electron-rich substrates, which can be challenging for oxidative addition, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to enhance the catalytic activity[4].

Scenario 2: Appearance of Unexpected Peaks in HPLC or NMR Analysis of the Reaction Mixture

Observed Problem: Your reaction mixture shows multiple unexpected peaks in the analytical data, suggesting the formation of side products.

Potential Cause: Hydrolysis or Other Side Reactions

The presence of nucleophiles (including water) can lead to the formation of byproducts.

Troubleshooting Steps:

  • Control for Moisture:

    • Use Anhydrous Solvents: Ensure all solvents are freshly dried and handled under anhydrous conditions.

    • Dry Glassware: Thoroughly dry all glassware before use.

    • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.

  • Solvent Choice:

    • If possible, switch to a non-protic solvent to minimize the chances of hydrolysis.

  • Reaction Temperature:

    • Running the reaction at the lowest effective temperature can help minimize the rate of side reactions.

Preventative Measures and Protocols

Proactive measures can significantly reduce the likelihood of degradation and improve experimental reproducibility.

Protocol 1: Proper Handling and Preparation of this compound for Reactions
  • Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of atmospheric moisture onto the solid.

  • Inert Atmosphere Dispensing: Whenever possible, handle the solid in a glovebox or under a stream of inert gas.

  • Solution Preparation: Prepare solutions of this compound in anhydrous solvents immediately before use. It is not recommended to store solutions for extended periods, as this can accelerate degradation[2].

Protocol 2: Recommended Conditions for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

    • Degassed water (if using an aqueous base system)

    • Schlenk flask or similar reaction vessel

    • Inert gas supply (Argon or Nitrogen)

  • Procedure: a. To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst. b. Evacuate and backfill the flask with inert gas three times. c. Add the degassed solvent(s) via syringe. d. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). e. Cool the reaction to room temperature and proceed with the appropriate aqueous workup and purification.

Visualizing Degradation and Prevention

To better understand the processes involved, the following diagrams illustrate potential degradation pathways and a preventative workflow.

A This compound B 4-Octyl-5-hydroxypyrimidine A->B Hydrolysis (H₂O, pH extremes) C 4-Octylpyrimidine A->C Photodegradation (UV light) or Protodebromination D Other Degradation Products A->D Thermal Decomposition (High Temperature)

Caption: Potential degradation pathways of this compound.

cluster_storage Proper Storage cluster_handling Careful Handling cluster_reaction Optimized Reaction A Store Cool & Dry (-20°C long-term) D Equilibrate to RT before opening A->D B Protect from Light (Amber Vial) B->D C Inert Atmosphere (Ar or N₂) C->D E Use Anhydrous Solvents D->E F Prepare Solutions Fresh E->F G Degas Solvents Thoroughly F->G H Select Appropriate Base & Catalyst G->H Result Successful & Reproducible Experiment H->Result

Caption: Workflow for preventing the degradation of this compound.

Analytical Methods for Purity Assessment

Regularly assessing the purity of this compound is essential. The following techniques are recommended:

Analytical TechniqueInformation Provided
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and detection of polar and non-polar impurities. A C18 column with a water/acetonitrile gradient is a good starting point.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of major impurities. The chemical shifts of the protons on the pyrimidine ring and the octyl chain are characteristic.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile impurities and degradation products. Derivatization may be necessary to improve volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for the parent compound and any impurities, aiding in their identification.

By understanding the potential degradation pathways and implementing the preventative measures and troubleshooting strategies outlined in this guide, you can ensure the quality of your this compound and achieve more reliable and reproducible experimental results.

References

  • PubMed. (n.d.). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • PubMed. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-octylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges associated with this lipophilic compound. By understanding the underlying chemical principles, you can optimize your experimental workflow and ensure reliable, reproducible results.

Compound Profile: this compound

This compound is a substituted pyrimidine characterized by a polar pyrimidine core and a nonpolar octyl chain. This amphipathic nature dictates its solubility properties. While a formal experimental solubility profile is not extensively published, we can infer its behavior based on its structural components and data from analogous compounds like 5-bromo-4-propylpyrimidine[1].

PropertyInferred CharacteristicRationale
Polarity Predominantly nonpolar/lipophilicThe long C8 alkyl chain significantly increases the molecule's hydrophobicity.
Aqueous Solubility Very LowThe energetic cost of disrupting the water hydrogen-bonding network to accommodate the large nonpolar chain is high.
Organic Solvent Solubility High in nonpolar to moderately polar solventsExpected to be soluble in solvents like DMSO, DMF, THF, and chlorinated solvents. Solubility in lower alcohols (methanol, ethanol) may be moderate.
Physical State at RT Likely a solid or oilBased on analogs like 5-bromo-4-methylpyrimidine[2].

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered when working with this compound.

Q1: My this compound won't dissolve in my aqueous buffer. What should I do?

Answer: Direct dissolution in aqueous solutions is not recommended due to the compound's high lipophilicity. The octyl chain drives this poor water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent.

Troubleshooting Steps:

  • Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions for biological assays. Other options include dimethylformamide (DMF) or ethanol.

  • Prepare a high-concentration stock solution: Dissolving the compound in a small volume of organic solvent minimizes the amount of solvent transferred to your final aqueous solution.

  • Perform a serial dilution: Dilute the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

Answer: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its solubility limit, or when the percentage of the organic co-solvent is too low.

Causality and Solutions:

  • Solubility Limit Exceeded: The aqueous solubility of this compound is likely in the low micromolar or even nanomolar range. If your target concentration is higher, the compound will precipitate.

    • Solution: Re-evaluate the required final concentration. If a high concentration is necessary, consider formulation strategies.

  • Insufficient Co-solvent: The organic solvent from the stock solution acts as a co-solvent in the final medium, helping to keep the compound dissolved.

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. If solubility issues persist, you may need to increase the final DMSO concentration, but be mindful of its potential effects on your experimental system. Always run a vehicle control with the same final concentration of the organic solvent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight to be determined for the specific synthesized batch), you would weigh out the corresponding mass.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualization of the Solubility Workflow

The following diagram illustrates the decision-making process for dissolving this compound.

G start Start: Dissolve this compound stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep aqueous_dilution Dilute Stock into Aqueous Buffer stock_prep->aqueous_dilution observe Observe for Precipitation aqueous_dilution->observe success Solution is Clear: Proceed with Experiment observe->success No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Lower Final Concentration troubleshoot->lower_conc increase_cosolvent Increase Co-solvent % (e.g., DMSO) (Check System Tolerance) troubleshoot->increase_cosolvent formulation Consider Formulation Strategies (e.g., with cyclodextrins) troubleshoot->formulation

Caption: Workflow for dissolving this compound.

Advanced Solubility Enhancement Strategies

For experiments requiring higher concentrations in aqueous media where co-solvents are not viable, advanced formulation techniques can be employed.

Q3: I need to use a higher concentration of this compound in an in vivo study where high concentrations of organic solvents are not acceptable. What are my options?

Answer: In this scenario, formulation strategies that encapsulate or complex the lipophilic compound are necessary. These methods can improve aqueous solubility and bioavailability.

Potential Strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with lipophilic molecules, effectively shielding the nonpolar parts from water and increasing apparent solubility.[3]

  • Liposomal Encapsulation: Liposomes are spherical vesicles composed of a lipid bilayer. Lipophilic compounds like this compound can be entrapped within the lipid bilayer, allowing for systemic delivery in an aqueous carrier.

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion involves dispersing the drug in an inert, hydrophilic polymer matrix. This prevents the drug from crystallizing, and the amorphous form typically has a higher apparent water solubility than the crystalline form.[3]

Visualization of Formulation Concepts

G cluster_compound Poorly Soluble Compound cluster_strategies Solubility Enhancement Strategies compound This compound (Lipophilic) cyclodextrin Cyclodextrin Complex Hydrophobic core encapsulates the compound compound:f1->cyclodextrin liposome Liposomal Formulation Compound partitions into the lipid bilayer compound:f1->liposome dispersion Solid Dispersion Compound dispersed in a polymer matrix compound:f1->dispersion

Caption: Advanced formulation strategies for this compound.

References

  • PubChem. 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-4-propylpyrimidine. National Center for Biotechnology Information. [Link]

  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(9), 861-866.
  • Di Mola, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 226-231. [Link]

  • PubChem. 5-Bromo-4-chloropyrimidine. National Center for Biotechnology Information. [Link]

  • Kumar, V., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. RSC Advances, 6(73), 68936-68947. [Link]

  • Di Mola, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Chemsrc. 5-Bromo-2-iodo-4-methylpyridine. [Link]

  • PubChem. 5-Bromo-4-methylpentan-2-ol. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: 5-Bromo-4-octylpyrimidine-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays utilizing 5-Bromo-4-octylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions to common challenges encountered during experimental work with this compound. The unique structure of this compound, featuring a heterocyclic pyrimidine core, a reactive bromo substituent, and a long hydrophobic octyl chain, presents specific considerations in assay development and execution. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying scientific principles to empower you to diagnose and resolve problems effectively.

Issue 1: Poor Solubility and Compound Precipitation

Question: I am observing precipitation of this compound in my aqueous assay buffer, leading to inconsistent results. How can I improve its solubility?

Answer: This is a common challenge due to the compound's significant hydrophobicity, largely attributed to the eight-carbon octyl chain.[1] Alkyl chains are known to increase the lipophilicity (fat-solubility) of a molecule, which can lead to poor solubility in aqueous solutions.[1] Precipitation can lead to inaccurate quantification and reduced compound availability for interaction with its biological target.

Troubleshooting Steps:

  • Solvent Optimization:

    • Initial Stock Solution: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. Ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts.

    • Co-solvents: For working solutions, consider the use of co-solvents. Small amounts of biocompatible organic solvents or the use of additives like glycerol or polyethylene glycol (PEG) can help maintain the solubility of hydrophobic compounds in aqueous buffers.[2]

  • Buffer Modification:

    • pH Adjustment: While less likely to have a major impact on the non-ionizable octyl chain, the pyrimidine ring's nitrogen atoms can be protonated under acidic conditions, potentially altering solubility.[1] Empirically test a range of pH values to find the optimal condition for your specific assay, keeping in mind the pH stability of your target protein.

    • Detergents: For cell-based assays or assays with membrane proteins, the inclusion of non-ionic detergents (e.g., Tween-20, Triton X-100) at concentrations above their critical micelle concentration (CMC) can aid in solubilizing hydrophobic molecules.[2]

  • Experimental Technique:

    • Serial Dilution Strategy: When diluting your stock solution into the aqueous assay buffer, perform serial dilutions rather than a single large dilution. This gradual reduction in organic solvent concentration can prevent the compound from crashing out of solution.

    • Vortexing and Sonication: Ensure thorough mixing by vortexing. Gentle sonication of the stock solution before dilution can also help break up any micro-aggregates.

Workflow for Solubility Optimization:

start Precipitation Observed stock_check Check Stock Solution (DMSO/Ethanol) start->stock_check dilution_method Optimize Dilution (Serial Dilution) stock_check->dilution_method buffer_mod Modify Assay Buffer dilution_method->buffer_mod cosolvent Add Co-solvent (e.g., PEG, Glycerol) buffer_mod->cosolvent If organic solvent is not sufficient detergent Add Detergent (e.g., Tween-20) buffer_mod->detergent For membrane proteins or cell-based assays ph_test Test pH Range buffer_mod->ph_test evaluation Evaluate Solubility & Assay Performance cosolvent->evaluation detergent->evaluation ph_test->evaluation evaluation->buffer_mod Sub-optimal end Optimized Protocol evaluation->end Successful

Caption: Workflow for troubleshooting poor solubility.

Issue 2: High Background or Non-Specific Binding

Question: My assay shows a high background signal even in the absence of the target, suggesting non-specific binding of this compound. What can I do to reduce this?

Answer: Non-specific binding (NSB) occurs when a compound interacts with unintended proteins or surfaces in the assay system.[3] The hydrophobic nature of this compound makes it prone to such interactions as it seeks to minimize its exposure to the aqueous environment.[4] This can lead to false positives or an artificially high signal.

Troubleshooting Steps:

  • Blocking Agents:

    • Bovine Serum Albumin (BSA): Add BSA to your assay buffer (typically 0.1% to 1% w/v). BSA can bind to hydrophobic surfaces and other "sticky" spots in your assay system, thereby reducing the non-specific binding of your test compound.

    • Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can also help to block non-specific hydrophobic interactions.

  • Assay Plate Selection:

    • Low-Binding Plates: Use low-protein-binding microplates. These plates have a modified surface that reduces the non-specific attachment of hydrophobic molecules and proteins.

  • Wash Steps:

    • Increase Wash Steps: In multi-step assays like ELISAs, increasing the number and stringency of wash steps can help remove non-specifically bound compound.

    • Include Detergent in Wash Buffer: Adding a small amount of a non-ionic detergent to your wash buffer can improve the removal of non-specifically bound hydrophobic molecules.

Experimental Protocol for Assessing Non-Specific Binding:

  • Prepare two sets of wells:

    • Set A (Test): Contains all assay components, including your biological target.

    • Set B (NSB Control): Contains all assay components except the specific biological target. If the target cannot be omitted, use a denatured version or a well with an unrelated protein at a similar concentration.

  • Add this compound to both sets of wells at the desired concentration range.

  • Incubate under standard assay conditions.

  • Measure the signal in both sets of wells.

  • Calculate NSB: The signal from Set B represents the degree of non-specific binding. A high signal in Set B confirms an NSB issue.

Data Interpretation:

Assay ConditionSignal in Set A (with target)Signal in Set B (without target)Interpretation
Ideal HighLowSpecific binding to the target is dominant.
High NSB HighHighSignificant non-specific binding is occurring.
Issue 3: Inconsistent Assay Results and Poor Reproducibility

Question: I am observing significant well-to-well and day-to-day variability in my assay results. What could be the cause?

Answer: Poor reproducibility can stem from several factors, often related to the handling of a challenging compound like this compound. Inconsistent results are frequently a symptom of underlying issues with solubility or non-specific binding.

Troubleshooting Decision Tree:

start Inconsistent Results solubility Check for Precipitation (Visual Inspection, Light Scattering) start->solubility nsb Assess Non-Specific Binding (Control Wells without Target) start->nsb reagents Evaluate Reagent Stability (Fresh vs. Old Reagents) start->reagents pipetting Verify Pipetting Accuracy (Especially with Organic Solvents) start->pipetting improve_sol Implement Solubility Optimization Protocol solubility->improve_sol Precipitation Observed reduce_nsb Implement NSB Reduction Protocol nsb->reduce_nsb High NSB Detected replace_reagents Use Freshly Prepared Reagents reagents->replace_reagents Degradation Suspected recalibrate Recalibrate Pipettes & Review Technique pipetting->recalibrate Inaccuracy Found

Caption: Decision tree for troubleshooting inconsistent assay results.

Key Considerations:

  • Reagent Preparation: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[5]

  • Pipetting Technique: When working with solutions containing organic solvents like DMSO, use reverse pipetting to ensure accurate dispensing, as these solvents have different viscosities and surface tensions than aqueous solutions.

  • Assay Controls: Always include appropriate controls in your experiments. A systematic approach using positive and negative controls can help identify the source of variability.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that I should be aware of?

A1: The molecule has three key features:

  • Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine scaffolds are common in biologically active molecules.[6][7]

  • Bromo Group at position 5: The bromine atom is an effective leaving group and a versatile chemical handle for further chemical modifications, such as cross-coupling reactions.[1][8] It also influences the electronic properties of the pyrimidine ring.[1]

  • Octyl Group at position 4: A long, eight-carbon alkyl chain that confers significant hydrophobicity (lipophilicity) to the molecule. This property is critical as it can enhance the compound's ability to cross cellular membranes but also presents challenges with solubility and non-specific binding.[1]

Q2: Could the bromo- group interfere with my assay?

A2: In most biological assays, the bromo- group is relatively stable. However, in assays that are sensitive to reactive compounds or involve strong nucleophiles, there is a potential for the bromo group to react. For assays involving transition metals, be aware that the C-Br bond can participate in reactions like palladium-catalyzed cross-couplings.[8] If you suspect interference, a control experiment with a similar pyrimidine analog lacking the bromo group could be informative.

Q3: Is this compound likely to aggregate in solution?

A3: Yes, due to its hydrophobic octyl chain, this compound has a propensity to aggregate in aqueous solutions to minimize the unfavorable interaction between the hydrophobic chains and water.[4] Such aggregation can lead to a variety of assay artifacts. The troubleshooting steps for poor solubility and non-specific binding are also effective in mitigating aggregation.

Q4: How should I store this compound?

A4: Store the solid compound in a tightly sealed container at room temperature, protected from light. For long-term storage, refrigeration (2-8°C) is recommended. Prepare stock solutions in a suitable organic solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What type of biological activity might be expected from a compound like this?

A5: Pyrimidine derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] The specific activity of this compound would depend on its biological target. The hydrophobic octyl chain might facilitate interactions with hydrophobic pockets in proteins or insertion into cell membranes.[1] The pyrimidine core can participate in hydrogen bonding and other interactions within a protein's binding site.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Linkers.
  • Zhang, Y., et al. (2024). Hydrophobic tagging of small molecules: an overview of the literature and future outlook. Expert Opinion on Drug Discovery, 19(7), 799-813.
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • MB - About. (n.d.). Assay Troubleshooting.
  • Benchchem. (n.d.). 5-Bromo-4-propylpyrimidine.
  • Shin, Y. H., et al. (2021). Phenotypic Discovery of Neuroprotective Agents by Regulation of Tau Proteostasis via Stress-Responsive Activation of PERK Signaling. Angewandte Chemie International Edition, 60(4), 1831–1838.
  • PubChem. (n.d.). 5-Bromo-4-pentylpyrimidine.
  • PubChem. (n.d.). 5-Bromouracil.
  • PubChem. (n.d.). 5-Bromo-4-propylpyrimidine.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.
  • Singh, H., et al. (2022). Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein. Scientific Reports, 12(1), 12345.
  • Benchchem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • Wujec, M., & Paneth, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2065.
  • Li, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(3), 567.
  • ChemWhat. (n.d.). 5-Bromo-4-hexylpyrimidine.
  • Innova Biosciences. (2013, January 7). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube.
  • PubChem. (n.d.). 5-Bromo-4-chloropyrimidine.
  • BLD Pharm. (n.d.). 5-Bromo-4-pyrimidinecarboxylic acid.
  • ResearchGate. (2025). Recent Developments in the Chemistry of Boron Heterocycles.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • Ebenezer, O., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(10), 3226.
  • Raimondi, M. V., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1198453.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-octylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical synthesis. Here, we will address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

I. Foundational Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the installation of the octyl group onto the pyrimidine core, followed by the selective bromination at the C-5 position. Understanding the nuances of each step is critical for a successful and scalable synthesis.

Synthesis_Workflow cluster_step1 Step 1: C-4 Octylation cluster_step2 Step 2: C-5 Bromination A 4-Chloropyrimidine C 4-Octylpyrimidine A->C Fe(acac)3 or other catalyst B Octyl Grignard Reagent B->C D 4-Octylpyrimidine F This compound D->F Solvent, Temperature Control E Brominating Agent (e.g., NBS, Br2) E->F

Fig 1. General two-step synthetic workflow for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Synthesis of 4-Octylpyrimidine via Grignard Reaction

The introduction of the octyl chain at the C-4 position of the pyrimidine ring is a crucial step that often employs a Grignard reaction.[1][2]

Question 1: I am observing low yields and the formation of multiple byproducts during the Grignard reaction with 4-chloropyrimidine. What are the likely causes and how can I improve the selectivity?

Answer: Low yields and poor selectivity in the Grignard reaction with halogenated pyrimidines are common challenges. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at multiple positions (C-2, C-4, and C-6).[2] Here are the key factors to consider:

  • Catalyst Choice: The choice of catalyst is critical for directing the regioselectivity of the Grignard coupling. While various transition metal catalysts can be used, iron(III) acetylacetonate (Fe(acac)₃) is often effective for cross-coupling reactions involving Grignard reagents and heteroaryl halides.[1] It promotes the desired C-4 substitution while minimizing side reactions.

  • Reaction Temperature: Grignard reactions are highly exothermic. Maintaining a low and controlled temperature (e.g., -78 °C to 0 °C) is crucial. Elevated temperatures can lead to a loss of selectivity and the formation of undesired isomers and over-alkylation products.[3]

  • Grignard Reagent Quality and Stoichiometry: The quality of the Grignard reagent is paramount. Ensure it is freshly prepared or properly titrated. Using a slight excess (e.g., 1.1-1.5 equivalents) of the Grignard reagent can help drive the reaction to completion, but a large excess should be avoided as it can lead to di-alkylation or other side reactions.

  • Solvent System: Anhydrous tetrahydrofuran (THF) is the most common solvent for this reaction. Ensure the solvent is rigorously dried, as any moisture will quench the Grignard reagent and reduce the yield.

Experimental Protocol: Iron-Catalyzed Grignard Cross-Coupling

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloropyrimidine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Fe(acac)₃ (e.g., 5 mol%) to the solution.

  • Slowly add the octylmagnesium bromide solution (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of 4-Octylpyrimidine

The second step involves the electrophilic bromination of the 4-octylpyrimidine intermediate. The C-5 position is the most electron-rich and therefore the most susceptible to electrophilic attack.[4]

Question 2: My bromination reaction is sluggish, and I'm getting a mixture of mono- and di-brominated products. How can I achieve selective mono-bromination at the C-5 position?

Answer: Achieving selective mono-bromination requires careful control of the reaction conditions and the choice of brominating agent.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine (Br₂).[4] It is often the reagent of choice for achieving mono-bromination of electron-rich heterocycles.

    • Molecular Bromine (Br₂): While effective, Br₂ is less selective and can lead to over-bromination, especially at elevated temperatures.[4] If using Br₂, it is crucial to control the stoichiometry and addition rate carefully.

  • Solvent: The choice of solvent can significantly influence the reactivity and selectivity.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are common solvents for bromination with NBS.

    • Acetic Acid: Glacial acetic acid can be used as a solvent, and in some cases, can facilitate the reaction.[5]

  • Temperature Control: The reaction should typically be carried out at or below room temperature to minimize the formation of di-brominated byproducts.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of undesired products.

Experimental Protocol: Selective Bromination with NBS

  • Dissolve 4-octylpyrimidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Bromination_Troubleshooting Problem Low Selectivity in Bromination (Mixture of products) Cause1 Aggressive Brominating Agent Problem->Cause1 Cause2 High Reaction Temperature Problem->Cause2 Cause3 Incorrect Stoichiometry Problem->Cause3 Solution1 Use milder reagent (NBS) Cause1->Solution1 Solution2 Maintain low temperature (0 °C) Cause2->Solution2 Solution3 Use slight excess of NBS (1.05 eq) Cause3->Solution3

Fig 2. Troubleshooting logic for selective bromination.

III. Alternative Synthetic Routes and Considerations

While the Grignard/bromination sequence is common, other synthetic strategies can be employed, particularly for introducing diversity or overcoming specific challenges.

Question 3: Are there alternative methods to introduce the octyl group if the Grignard reaction is problematic?

Answer: Yes, several other cross-coupling reactions can be utilized to install the octyl group.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with a halide.[6][7][8] You could use 4-chloropyrimidine and octylboronic acid or its esters. Suzuki couplings are known for their functional group tolerance and generally mild reaction conditions.[6]

  • Negishi Coupling: This involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex.

  • Kumada Coupling: This reaction utilizes a Grignard reagent but with a nickel or palladium catalyst, which can sometimes offer different reactivity and selectivity compared to iron-catalyzed systems.

Question 4: Can the order of the synthetic steps be reversed? That is, bromination first, followed by octylation?

Answer: Reversing the order of steps (bromination followed by octylation) is a viable strategy. You would first synthesize 5-bromo-4-chloropyrimidine and then perform a selective cross-coupling reaction to introduce the octyl group at the C-4 position.

  • Advantages: This approach can be beneficial if the bromination of 4-octylpyrimidine proves to be low-yielding or non-selective. The electronic properties of the 5-bromo-4-chloropyrimidine may favor selective coupling at the C-4 position.

  • Challenges: The synthesis of 5-bromo-4-chloropyrimidine might present its own set of challenges. Additionally, the subsequent cross-coupling reaction will need to be highly selective for the C-4 position over the C-5 bromine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, often exhibit good regioselectivity based on the relative reactivity of the C-Cl and C-Br bonds.

IV. Data Summary

StepReactionKey ReagentsTypical SolventsTemperature (°C)Typical Yield (%)
1Grignard CouplingOctylmagnesium bromide, Fe(acac)₃Anhydrous THF-78 to RT60-80
2BrominationN-Bromosuccinimide (NBS)Dichloromethane, Chloroform0 to RT75-90

V. References

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.). Retrieved from

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2025, August 8). Retrieved from

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. (n.d.). Retrieved from

  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization - PubMed. (2023, October 11). Retrieved from

  • Synthesis of tri-substituted pyrimidine derivatives via Sonogashira cross coupling. (n.d.). Retrieved from

  • Pyrimidine - Wikipedia. (n.d.). Retrieved from

  • Grignard and Cerium Reagents of Pyrimidine Derivatives. (n.d.). Retrieved from

  • Proposed mechanism for the sequential addition of Grignard reagents to... - ResearchGate. (n.d.). Retrieved from

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine - Benchchem. (n.d.). Retrieved from

  • Application Notes and Protocols for the Bromination of Pyrimidine Rings - Benchchem. (n.d.). Retrieved from

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (n.d.). Retrieved from

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.). Retrieved from

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (2015, February 25). Retrieved from

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006, May 19). Retrieved from

  • A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | ACS Omega - ACS Publications. (2018, August 10). Retrieved from

  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. (n.d.). Retrieved from

  • Technical Support Center: Functionalization of the Pyrimidine Core - Benchchem. (n.d.). Retrieved from

  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC - NIH. (n.d.). Retrieved from

  • Merging Ullmann-type cyclization and ring-expansion: a facile assembly of pyrimidine-fused quinazolinones by copper catalysis - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (n.d.). Retrieved from

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from

  • Application Notes and Protocols for Synthetic Pathways to Functionalize the Pyrimidine Ring - Benchchem. (n.d.). Retrieved from

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - NIH. (n.d.). Retrieved from

  • Bromination of Pyrimidines: A Simple Inexpensive Method - ResearchGate. (n.d.). Retrieved from

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). Retrieved from

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from

  • Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from

  • US3956301A - Process for bromination of pyrimidine - Google Patents. (n.d.). Retrieved from

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF - ResearchGate. (2025, August 6). Retrieved from

  • Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... - ResearchGate. (n.d.). Retrieved from

  • Pyrylium salts- kryptonite for the Sandmeyer reaction? - Scientific Update - UK. (2021, March 26). Retrieved from

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. (n.d.). Retrieved from

  • Sandmeyer Reaction Mechanism - BYJU'S. (n.d.). Retrieved from

  • Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. (n.d.). Retrieved from

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved from

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. (n.d.). Retrieved from

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (n.d.). Retrieved from

  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.). Retrieved from

  • Ullmann Reaction | Thermo Fisher Scientific - US. (n.d.). Retrieved from

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from

Sources

Technical Support Center: Stabilizing 5-Bromo-4-octylpyrimidine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-4-octylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective handling and stabilization of this compound in solution. As a specialized heterocyclic compound, its stability is paramount for reproducible experimental outcomes. This document synthesizes established chemical principles with practical, field-proven insights to ensure the integrity of your research.

Introduction: The Challenge of Stabilizing this compound

This compound is a substituted pyrimidine that, like many halogenated heterocyclic compounds, can be susceptible to degradation in solution. The presence of a bromine atom on the electron-deficient pyrimidine ring, coupled with a long alkyl chain, presents unique stability challenges. Degradation can be initiated by factors such as solvent choice, pH, light exposure, and the presence of nucleophiles or radical initiators. Understanding these potential degradation pathways is the first step toward effective stabilization and obtaining reliable experimental results.

This guide provides a proactive approach to handling this compound, focusing on preventative measures and offering solutions to common problems you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues that users might encounter during their experiments with this compound.

Q1: My solution of this compound has developed a yellow or brownish tint. What could be the cause?

A change in color is a common indicator of chemical degradation. For halogenated pyrimidines, this can be due to several factors:

  • Dehalogenation: The C-Br bond can be susceptible to cleavage, especially in the presence of nucleophiles or upon exposure to light, leading to the formation of colored byproducts. A potential degradation pathway involves the nucleophilic substitution of the bromine atom.

  • Oxidation: The octyl chain or the pyrimidine ring itself can undergo oxidation, particularly if the solvent is not properly degassed or if the solution is exposed to air for extended periods.

  • Solvent Interaction: Certain solvents, especially protic solvents or those containing impurities, can react with this compound over time.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.

  • Purity Check: If degradation is suspected, re-analyze the purity of your solution using techniques like HPLC or LC-MS.

Q2: I am observing poor solubility or precipitation of this compound in my chosen solvent. What should I do?

The long octyl chain in this compound significantly influences its solubility, making it more soluble in non-polar organic solvents.

  • Solvent Selection: Based on the structure, solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are likely to be good choices. For more polar systems, consider aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in which many organic compounds are soluble.

  • Co-solvents: If you need to use a more polar solvent system for your experiment, consider using a co-solvent. For example, a small amount of DMSO can be used to initially dissolve the compound before diluting with an aqueous buffer.

  • Gentle Warming and Sonication: To aid dissolution, gentle warming or sonication can be effective. However, be cautious with heating as it can also accelerate degradation.

Q3: What are the optimal storage conditions for a stock solution of this compound?

For long-term stability, proper storage is crucial.

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C.[1] For some related pyrimidines, storage at 2-8°C is also suggested for shorter periods.[1]

  • Inert Environment: As mentioned, storing solutions under an inert gas can prevent oxidative degradation.

  • Container: Use tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and contamination.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

While it may be soluble in some protic solvents, it is generally advisable to avoid them for long-term storage. Protic solvents contain nucleophilic hydroxyl groups that could potentially displace the bromine atom on the pyrimidine ring, leading to degradation. If your experimental protocol requires a protic solvent, prepare the solution fresh and use it immediately.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a step-by-step method for preparing a stable stock solution of this compound.

Materials:

  • This compound solid

  • High-purity, anhydrous solvent (e.g., DMSO, DCM, or THF)

  • Inert gas (argon or nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Calibrated balance and appropriate glassware

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Inerting the Vial: Flush the vial containing the solid with a gentle stream of inert gas for 1-2 minutes.

  • Solvent Addition: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming can be applied if necessary, but do not exceed 40°C.

  • Inert Gas Blanket: Once dissolved, briefly flush the headspace of the vial with inert gas before sealing tightly.

  • Storage: Store the stock solution at -20°C or below, protected from light.

Protocol 2: Assessing Solution Stability

To ensure the integrity of your results, it is good practice to periodically assess the stability of your stock solution, especially if it has been stored for an extended period.

Methodology:

  • Initial Analysis (T=0): Immediately after preparing the stock solution, take an aliquot and analyze its purity by HPLC or LC-MS. This will serve as your baseline.

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution (if frozen) and re-analyze its purity using the same analytical method and conditions as the initial analysis.

  • Data Comparison: Compare the purity at each time point to the initial T=0 data. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Data Presentation

ParameterRecommendationRationale
Recommended Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)The long alkyl chain suggests good solubility in these common organic solvents.
Solvents to Avoid (for long-term storage) Protic solvents (e.g., Methanol, Ethanol, Water)Risk of nucleophilic substitution of the bromine atom.
Storage Temperature -20°C to -80°CReduces the rate of potential degradation reactions.[1]
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation of the compound and solvent.
Light Conditions Protected from light (Amber vials or foil wrapping)Prevents potential photodecomposition.

Visualizing Degradation and Handling

A clear understanding of the potential issues and the workflow for mitigating them is essential for success.

cluster_potential_issues Potential Degradation Pathways cluster_stabilization_workflow Stabilization Workflow Dehalogenation Dehalogenation (Light, Nucleophiles) prep Solution Preparation (Anhydrous Solvent, Inert Gas) Dehalogenation->prep Mitigated By Oxidation Oxidation (Air Exposure) Oxidation->prep Mitigated By Solvent_Reaction Solvent Reaction (Protic Solvents) Solvent_Reaction->prep Mitigated By start Start: This compound (Solid) start->prep storage Storage (-20°C to -80°C, Dark) prep->storage use Experimental Use (Prepare fresh dilutions) storage->use end Reliable Data use->end

Caption: Workflow for stabilizing this compound in solution.

References

  • PubChem. 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-4-propylpyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-4-methoxypyrimidine. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Bromo-4-chloropyrimidine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

  • University of York. Safe Storage of Chemicals. [Link]

  • AA Blocks. Safety Data Sheet. [Link]

  • PubChem. 5-Bromouracil. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment. [Link]

  • University of California, Santa Cruz. Chemical Storage Guidelines. [Link]

  • ChemWhat. 5-Bromo-4-hexylpyrimidine. [Link]

  • National Institutes of Health. Roles of effective stabilizers in improving oral bioavailability of naringenin nanocrystals: Maintenance of supersaturation generated upon dissolution by inhibition of drug dimerization. [Link]

  • PubChem. 5-Bromo-4-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • PubMed. The effects of pyrimidine nucleotides on alkylating agent induced cytotoxicity and spontaneous and induced mutation to purine analog resistance in V79 cells. [Link]

  • PubChem. 5-Bromo-4-(2-methylphenyl)pyrimidine. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-Bromo-4-octylpyrimidine and its Shorter-Chain Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone of molecular design. Its presence in the natural nucleobases—cytosine, thymine, and uracil—underscores its fundamental biological relevance.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of numerous therapeutic agents.[2] This guide provides an in-depth, objective comparison of 5-Bromo-4-octylpyrimidine with its shorter-chain analogs, namely the methyl, ethyl, and propyl derivatives. While specific experimental data for the octyl derivative is limited in publicly accessible literature, we will extrapolate trends from its well-characterized counterparts to provide a predictive analysis of its properties and potential applications.

Physicochemical Properties: The Influence of the 4-Alkyl Substituent

The introduction of an alkyl group at the 4-position of the 5-bromopyrimidine core significantly influences the molecule's physical and chemical characteristics. A key trend observed with increasing alkyl chain length is the enhancement of lipophilicity, a critical parameter in drug design that affects a compound's ability to cross cellular membranes.[2]

CompoundMolecular FormulaMolecular Weight ( g/mol )FormPredicted XlogP
5-Bromo-4-methylpyrimidineC₅H₅BrN₂173.01Yellow Oil[1]1.3[3]
5-Bromo-4-ethylpyrimidineC₆H₇BrN₂187.04Solid[4]1.8 (estimated)
5-Bromo-4-propylpyrimidineC₇H₉BrN₂201.06Not Specified2.3 (estimated)
This compound C₁₂H₁₉BrN₂ 287.20 Likely oily liquid or low-melting solid 4.8 (estimated)

As depicted in the table, the molecular weight increases steadily with the addition of each methylene group. The physical form is also expected to transition from a solid (ethyl derivative) to a more lipophilic, likely oily liquid or low-melting solid for the octyl analog. The predicted octanol-water partition coefficient (XlogP), a measure of lipophilicity, shows a clear increasing trend, suggesting that this compound will exhibit significantly higher membrane permeability compared to its shorter-chain counterparts. This enhanced lipophilicity, however, may also lead to decreased aqueous solubility, a factor that must be carefully considered in formulation and bioavailability studies.

Synthesis and Reactivity: A Versatile Scaffold for Derivatization

The 5-bromo-4-alkylpyrimidine scaffold is a versatile intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[2] The bromine atom at the 5-position serves as a convenient handle for introducing a wide array of substituents.[2]

General Synthesis of 5-Bromo-4-alkylpyrimidines

While a specific, high-yield synthesis for this compound is not extensively documented, a general and adaptable approach involves the functionalization of a pre-brominated pyrimidine core.[2] A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for 5-bromo-4-alkylpyrimidines.

This multi-step synthesis begins with the readily available 5-bromouracil. Chlorination with phosphorus oxychloride or pentachloride yields the highly reactive 5-bromo-2,4-dichloropyrimidine.[2] Selective alkylation at the more reactive 4-position can be achieved using an appropriate organometallic reagent, such as an alkyl Grignard or organozinc compound. Subsequent reductive dechlorination, for instance, through catalytic hydrogenation, affords the desired 5-bromo-4-alkylpyrimidine.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and 5-bromopyrimidines are excellent substrates for this reaction.[5] The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.

Sources

A Comparative Analysis of 5-Bromo-4-octylpyrimidine and 5-Chloro-4-octylpyrimidine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anticancer, antiviral, and anti-inflammatory properties.[1] The strategic functionalization of the pyrimidine ring is a key approach to modulate the pharmacological profile of these molecules. This guide provides an in-depth, objective comparison of two closely related analogs, 5-bromo-4-octylpyrimidine and 5-chloro-4-octylpyrimidine, to assist researchers, scientists, and drug development professionals in selecting the optimal scaffold for their research endeavors.

Physicochemical Properties: The Halogen Impact

The choice of halogen at the C5 position of the pyrimidine ring significantly influences the molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic profile.

Lipophilicity: A critical parameter for membrane permeability and target engagement, lipophilicity is directly impacted by the C5 substituent. Bromine is generally considered more lipophilic than chlorine. This suggests that this compound would exhibit a higher LogP value compared to its chloro-counterpart. This increased lipophilicity could enhance cell membrane penetration but might also lead to increased metabolic turnover or off-target effects.

Electronic Effects: Both bromine and chlorine are electron-withdrawing groups, which influences the electron density of the pyrimidine ring. The electronegativity of chlorine is higher than that of bromine, leading to a stronger inductive effect. This can alter the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.

Steric Hindrance: The van der Waals radius of bromine is larger than that of chlorine. This difference in size can be a critical determinant in the binding affinity of the molecule to its target protein. A larger substituent like bromine may provide a better fit in a spacious hydrophobic pocket or, conversely, cause steric hindrance that prevents optimal binding.

Table 1: Predicted Physicochemical Properties of 5-Bromo- vs. 5-Chloro-4-octylpyrimidine

PropertyThis compound (Predicted)5-Chloro-4-octylpyrimidine (Predicted)Rationale for Difference
Molecular Weight HigherLowerThe atomic weight of Bromine (79.904 u) is significantly higher than that of Chlorine (35.453 u).
Lipophilicity (LogP) HigherLowerBromine is a more lipophilic substituent than chlorine.
Polarizability HigherLowerThe larger electron cloud of bromine makes it more polarizable, which can influence van der Waals interactions with a target.
C5-Halogen Bond Length LongerShorterThe C-Br bond is longer than the C-Cl bond, which can affect the precise positioning of the pyrimidine ring within a binding site.

Synthesis Strategies

The synthesis of both 5-bromo- and 5-chloro-4-octylpyrimidine can be achieved through established pyrimidine ring formation methodologies or by functionalization of a pre-existing pyrimidine core. A general and adaptable synthetic workflow is outlined below.

Synthesis_Workflow General Synthesis Workflow for 5-Halo-4-alkylpyrimidines start Starting Materials (e.g., malonates, amidines) pyrimidine_core Pyrimidine Core Formation (e.g., Biginelli or similar condensation) start->pyrimidine_core halogenation C5-Halogenation (NBS or NCS) pyrimidine_core->halogenation c4_functionalization C4-Alkylation (e.g., Cross-coupling reaction) halogenation->c4_functionalization final_product 5-Halo-4-octylpyrimidine c4_functionalization->final_product

Caption: General Synthesis Workflow.

Experimental Protocol: Synthesis of a 5-Halo-4-alkylpyrimidine

This protocol provides a general guideline for the synthesis of 5-halo-4-alkylpyrimidines, which can be adapted for the specific octyl derivatives.

Step 1: Synthesis of the Pyrimidine Core

  • To a solution of an appropriate amidine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 eq).

  • Add a β-ketoester or a similar 1,3-dicarbonyl compound (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrimidine core.

Step 2: C5-Halogenation

  • Dissolve the synthesized pyrimidine core (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a halogenating agent, such as N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination (1.1 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Step 3: C4-Alkylation

  • In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the 5-halopyrimidine (1.0 eq), a suitable octyl-organometallic reagent (e.g., octylzinc chloride or octylboronic acid, 1.5 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

  • Add a suitable solvent (e.g., toluene or dioxane) and a base if required (e.g., K2CO3 for Suzuki coupling).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final 5-halo-4-octylpyrimidine.

Comparative Biological Activity: An Inferential Analysis

Table 2: Anticancer Activity of Representative 5-Bromo- and 5-Chloro-pyrimidine Derivatives

Compound ID/SeriesCancer Cell LineIC50 (µM)Target/Mechanism (if known)Reference
5-Bromopyrimidine Analogs
Compound 9e (5-bromo-pyrimidine derivative)K562 (Leukemia)0.011 ± 0.002Bcr-Abl tyrosine kinase[2]
Compound 9f (5-bromo-pyrimidine derivative)K562 (Leukemia)0.014 ± 0.003Bcr-Abl tyrosine kinase[2]
5-Chloropyrimidine Analogs
Compound L20 (5-chloro-pyrimidine derivative)HCT116 (Colon)1.52 ± 0.13HDAC inhibitor[4]
Compound 5f (5-chloro-2-amino-pyrimidine deriv.)MCF-7 (Breast)0.48PLK4 inhibitor[5]

Disclaimer: The compounds listed are not direct analogs of 5-bromo/chloro-4-octylpyrimidine and are presented for illustrative purposes to demonstrate the potential activity of these scaffolds.

From the available data on various 5-halopyrimidines, a few general trends can be observed:

  • Potency: The nature of the halogen at the C5 position can significantly influence potency. In some series, bromo-derivatives have shown higher potency, potentially due to favorable interactions within a hydrophobic pocket or the formation of halogen bonds. In other cases, chloro-derivatives may be more active due to a better fit or electronic profile for a specific target.

  • Selectivity: The steric and electronic differences between bromine and chlorine can lead to altered selectivity profiles against a panel of kinases or other targets.

  • The Role of the C4-Octyl Chain: The long alkyl chain at the C4 position will significantly increase the lipophilicity of both molecules, likely directing them towards hydrophobic binding pockets in target proteins. The interplay between the C4-octyl chain and the C5-halogen will be crucial in determining the overall activity and selectivity.

Signaling_Pathway Hypothesized Kinase Inhibition by 5-Halo-4-octylpyrimidines Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activation ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Pyrimidine 5-Halo-4-octylpyrimidine (Bromo or Chloro) Pyrimidine->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Hypothesized Kinase Inhibition.

Experimental Evaluation of Biological Activity

To empirically determine the comparative activity of this compound and 5-chloro-4-octylpyrimidine, a series of in vitro assays are recommended.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and 5-chloro-4-octylpyrimidine (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the cell viability against the compound concentration.

Conclusion and Future Directions

Both this compound and 5-chloro-4-octylpyrimidine represent promising scaffolds for the development of novel therapeutics. The choice between the bromo and chloro analog will depend on the specific therapeutic target and the desired pharmacological profile.

  • This compound is predicted to be more lipophilic, which may enhance membrane permeability and interactions within hydrophobic pockets. The larger size of the bromine atom could be advantageous for filling larger binding sites and forming halogen bonds.

  • 5-Chloro-4-octylpyrimidine , being less lipophilic, might exhibit a more favorable ADME profile with reduced non-specific binding. The smaller size and higher electronegativity of chlorine could lead to different binding modes and selectivity compared to the bromo analog.

Ultimately, the empirical biological evaluation of both compounds in parallel is essential to definitively determine their relative activities. The synthesis and screening of a focused library of C4-alkylated-5-halopyrimidines would provide valuable SAR data to guide further lead optimization efforts.

References

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. Available at: [Link]

  • 5-Bromo-4-methylpyrimidine. PubChem. Available at: [Link]

  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. National Institutes of Health. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. National Institutes of Health. Available at: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. Available at: [Link]

  • 5-Bromo-4-propylpyrimidine. PubChem. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. National Institutes of Health. Available at: [Link]

Sources

Validating the Biological Target of 5-Bromo-4-octylpyrimidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the identification of a bioactive small molecule like 5-Bromo-4-octylpyrimidine opens up a promising but challenging path. Pyrimidine scaffolds are foundational in medicinal chemistry, known for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The core challenge lies in moving from an observed cellular phenotype to the precise molecular target responsible for that effect. This guide provides an in-depth, technically-grounded framework for validating the biological target of this compound, emphasizing experimental causality and self-validating systems.

The Investigative Funnel: A Multi-pronged Approach to Target Validation

Target validation is not a linear process but rather a funnel of converging evidence. A robust validation strategy integrates multiple methodologies to build a compelling case for a specific molecular interaction being the driver of the compound's biological activity.[4][5] This guide will compare and contrast three pillars of target validation: direct target engagement, target identification in a native environment, and genetic evidence of target necessity.

We will operate under a common scenario in drug discovery: this compound has demonstrated potent anti-proliferative effects in a specific cancer cell line (e.g., a human colorectal cancer line), and the primary objective is to identify and validate its direct biological target.

Pillar 1: Confirming Direct Target Engagement in a Cellular Context

The first crucial step is to determine if this compound physically interacts with a protein target within the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[6][7][8]

Comparative Analysis: CETSA vs. Traditional Binding Assays
Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[9]In-cell and in-situ measurements possible; no need for compound labeling.[7]Requires a specific antibody for the putative target; may not be suitable for all proteins.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.[4]Provides real-time kinetics (kon, koff) and affinity (KD) data.[4]Requires purified protein; compound immobilization can affect binding.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding of a ligand to a protein in solution.[4]Label-free; provides thermodynamic parameters (ΔH, ΔS).[4]Requires large amounts of purified protein and compound.
Experimental Workflow: CETSA for a Putative Kinase Target

Let's hypothesize that based on the structure of this compound, a specific kinase is a putative target.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture Culture colorectal cancer cells treatment Treat cells with this compound or DMSO (vehicle control) cell_culture->treatment heating Heat cell suspensions to a range of temperatures treatment->heating lysis Cell lysis (e.g., freeze-thaw cycles) heating->lysis separation Separate soluble proteins from precipitated aggregates via centrifugation lysis->separation western_blot Western Blot analysis of the soluble fraction using an antibody against the putative kinase target separation->western_blot analysis Quantify band intensities and plot protein abundance vs. temperature to generate melting curves western_blot->analysis

Caption: CETSA experimental workflow for target engagement.

Step-by-Step Protocol: CETSA
  • Cell Culture and Treatment: Plate human colorectal cancer cells and grow to 80-90% confluency. Treat the cells with a predetermined concentration of this compound or DMSO as a vehicle control for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heating Step: Heat the PCR tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blotting using a specific primary antibody against the putative kinase target.

  • Data Analysis: Quantify the band intensities and normalize to the intensity at the lowest temperature. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]

Pillar 2: Unbiased Target Identification with Chemical Proteomics

While CETSA is excellent for validating a hypothesized target, an unbiased approach is necessary to discover novel targets. Chemical proteomics, particularly affinity chromatography using "kinobeads," is a powerful method for identifying kinase inhibitors' targets from the native proteome.[11][12][13]

Comparative Analysis: Kinobeads vs. Other Proteomic Approaches
Method Principle Advantages Limitations
Kinobeads Broad-spectrum kinase inhibitors immobilized on beads capture a large portion of the kinome from a cell lysate.[14]Unbiased identification of kinase targets in their native state; allows for competitive binding assays to determine affinity.[11]Limited to ATP-competitive inhibitors; may not capture all kinases.[15]
Activity-Based Protein Profiling (ABPP) Covalent labeling of active enzyme sites with probes.Identifies functionally active enzymes.Requires synthesis of a specific probe for the compound of interest.
Photo-Affinity Labeling Covalent cross-linking of a compound to its target upon photoactivation.Captures direct binding interactions in living cells.Requires synthesis of a photo-reactive and tagged analog of the compound.
Experimental Workflow: Kinobeads Competition Binding Assay

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry & Data Analysis cell_lysis Prepare native cell lysate from colorectal cancer cells incubation Incubate lysate with increasing concentrations of this compound or DMSO cell_lysis->incubation kinobeads Add kinobeads to capture kinases not bound by the free compound incubation->kinobeads wash Wash beads to remove non-specific binders kinobeads->wash elution_digestion Elute and digest captured proteins wash->elution_digestion lc_ms Analyze peptides by LC-MS/MS elution_digestion->lc_ms quantification Quantify protein abundance and plot dose-response curves lc_ms->quantification

Caption: Kinobeads competition binding assay workflow.

Step-by-Step Protocol: Kinobeads Assay
  • Cell Lysis: Lyse colorectal cancer cells in a non-denaturing buffer containing protease and phosphatase inhibitors to prepare a native cell lysate. Determine the protein concentration.

  • Competition Assay: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO for 1 hour at 4°C.[11]

  • Kinase Enrichment: Add kinobeads to each sample and incubate for another hour at 4°C to allow for the binding of kinases not occupied by the free inhibitor.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its abundance as a function of the this compound concentration to generate dose-response curves and determine the IC50 values. Proteins that show a dose-dependent decrease in binding to the kinobeads are the targets of the compound.[12]

Pillar 3: Genetic Validation of Target Necessity

Confirming a direct physical interaction is essential, but it doesn't prove that this interaction is responsible for the observed cellular phenotype. Genetic methods like CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown are the gold standard for validating that a specific target is necessary for the compound's activity.[16][17]

Comparative Analysis: CRISPR vs. shRNA
Method Principle Advantages Limitations
CRISPR/Cas9 Knockout Permanent gene disruption at the DNA level, leading to complete loss of protein expression.[18]Complete and permanent loss of function; high specificity.[19]Can be lethal if the target is essential for cell survival; potential for off-target effects.[20]
shRNA Knockdown RNA interference-mediated degradation of target mRNA, leading to reduced protein expression.[21]Tunable level of knockdown; can target essential genes.[22]Incomplete knockdown can lead to ambiguous results; potential for off-target effects.[23]

The logic is straightforward: if this compound exerts its anti-proliferative effect by inhibiting a specific target protein, then cells lacking that protein should be resistant to the compound.

Experimental Workflow: CRISPR/Cas9 Knockout for Target Validation

CRISPR_Validation_Workflow cluster_crispr CRISPR/Cas9 Gene Editing cluster_validation Knockout Validation cluster_phenotypic_assay Phenotypic Assay design_gRNA Design and clone guide RNAs (gRNAs) targeting the identified kinase gene transfection Transfect colorectal cancer cells with Cas9 and gRNA expression vectors design_gRNA->transfection selection Select and expand single-cell clones transfection->selection genomic_validation Genomic DNA sequencing to confirm indels selection->genomic_validation protein_validation Western Blot to confirm absence of protein expression genomic_validation->protein_validation cell_treatment Treat wild-type (WT) and knockout (KO) cells with a dose range of this compound protein_validation->cell_treatment viability_assay Perform a cell viability assay (e.g., MTT or CellTiter-Glo) cell_treatment->viability_assay analysis Compare dose-response curves of WT and KO cells viability_assay->analysis

Caption: CRISPR/Cas9 knockout workflow for target validation.

Step-by-Step Protocol: CRISPR/Cas9 Validation
  • gRNA Design and Cloning: Design at least two different guide RNAs (gRNAs) targeting early exons of the identified target gene to maximize the likelihood of a frameshift mutation.

  • Transfection and Clonal Selection: Co-transfect colorectal cancer cells with a Cas9-expressing plasmid and a gRNA-expressing plasmid. After 48-72 hours, isolate single cells into 96-well plates to grow out clonal populations.[24]

  • Validation of Knockout:

    • Genomic Validation: For each clone, extract genomic DNA, PCR amplify the target region, and perform Sanger sequencing to identify insertions or deletions (indels).

    • Protein Validation: Confirm the complete absence of the target protein in validated knockout clones by Western blot analysis.[19]

  • Phenotypic Assay: Plate equal numbers of wild-type and validated knockout cells. Treat them with a range of concentrations of this compound for 72 hours.

  • Data Analysis: Measure cell viability and plot the results as a percentage of the DMSO-treated control. A significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells confirms that the target is necessary for the compound's anti-proliferative activity.

Synthesis and Conclusion

The validation of a biological target for a novel compound like this compound is a rigorous, multi-faceted process. By systematically employing and comparing orthogonal methods, researchers can build a robust body of evidence.

  • CETSA provides crucial evidence of direct target engagement in a physiological context.

  • Kinobeads profiling offers an unbiased view of the compound's interactions with the kinome, potentially revealing both on-target and off-target effects.

  • CRISPR/Cas9-mediated knockout provides the definitive genetic proof that the identified target is functionally responsible for the compound's cellular phenotype.

By integrating these approaches, the scientific community can confidently establish the mechanism of action of this compound, a critical step in its journey from a promising chemical entity to a potential therapeutic agent. This structured, evidence-based approach embodies the principles of scientific integrity, ensuring that the path of drug development is built on a solid foundation of validated biological targets.

References

  • Kumar, A., & Gupta, G. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio.
  • Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (n.d.). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine.
  • ResearchGate. (n.d.). Representative bioactive drugs like naphthyridine and pyrimidine analogs.
  • ResearchGate. (2025, August 6). Identification and validation of protein targets of bioactive small molecules.
  • Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Chemspace. (2025, December 8).
  • ACS Publications. (2015, May 21). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Taylor & Francis. (n.d.). Pyrimidine analogue – Knowledge and References. Taylor & Francis.
  • Benchchem. (n.d.). Validating CRISPR-Cas9 Knockouts: A Comparative Guide to Western Blot Analysis. Benchchem.
  • Abcam. (2025, March 4). Generating and validating CRISPR-Cas9 knock-out cell lines. Abcam.
  • Ma, H. T., & Poon, R. Y. C. (2010). Gene down-regulation with short hairpin RNAs and validation of specificity by inducible rescue in mammalian cells. PubMed.
  • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. (n.d.). CETSA. CETSA.
  • Cyagen. (2025, June 5). Validate Targeted Gene Editing Knockout Cell Lines. Cyagen.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar.
  • YouTube. (2018, November 9).
  • Biocompare.com. (2022, October 28).
  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • NIH. (n.d.). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. NIH.
  • Benchchem. (2025, December).
  • Benchchem. (n.d.). 5-Bromo-4-propylpyrimidine | 951884-26-7. Benchchem.
  • ResearchGate. (2025, August 6). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown.
  • NIH. (n.d.). An inducible system for expression and validation of the specificity of short hairpin RNA in mammalian cells. NIH.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Pyrimidine-Based Drug Discovery

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in essential biological molecules and its synthetic tractability have made it a "privileged scaffold" in the development of therapeutics for a wide range of diseases, including cancer, inflammatory disorders, and viral infections.[1][2][3][4] However, the very versatility of the pyrimidine core presents a significant challenge: the potential for off-target activity and cross-reactivity. As many biological targets, such as protein kinases, share structural similarities in their binding sites, a pyrimidine-based inhibitor designed for one target may inadvertently interact with others, leading to unforeseen side effects or diminished efficacy.[5][6]

This guide addresses the critical need for comprehensive cross-reactivity studies in the preclinical evaluation of novel pyrimidine derivatives. We will use the hypothetical compound 5-Bromo-4-octylpyrimidine as a case study to illustrate a robust, multi-faceted approach to characterizing its selectivity profile. The presence of a bromine atom at the 5-position and a long alkyl (octyl) chain at the 4-position suggests potential modulation of both target affinity and physicochemical properties, such as lipophilicity. Increased lipophilicity can enhance membrane permeability but may also increase the risk of non-specific binding and off-target effects.[7][8]

This document will provide a framework for designing and executing a rigorous cross-reactivity assessment. We will delve into the causal relationships behind experimental choices, present detailed protocols for key assays, and compare the hypothetical performance of this compound against established alternatives in relevant therapeutic areas. Our focus will be on two major classes of targets where pyrimidine derivatives have shown significant promise: Toll-like Receptors (TLRs) and Protein Kinases .

Section 1: Physicochemical Characterization and In-Silico Prediction

Before embarking on extensive biological assays, a thorough understanding of the physicochemical properties of this compound is essential. These properties, particularly lipophilicity, can provide early indicators of potential promiscuity.

Lipophilicity Assessment

Lipophilicity, often expressed as LogP or LogD, is a key determinant of a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[7] High lipophilicity can lead to increased non-specific binding to proteins and lipids, contributing to off-target effects.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Also prepare n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and PBS (pH 7.4) in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow for the partitioning of the compound between the two phases. Allow the layers to separate completely.

  • Quantification: Carefully separate the n-octanol and PBS layers. Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogD7.4 is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the PBS phase.

Comparative Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPRationale for Comparison
This compound C12H19BrN2287.20~5.5The subject of our study; high predicted lipophilicity due to the octyl chain.
Resiquimod (R848) C17H22N4O2314.392.1A known potent TLR7/8 agonist with moderate lipophilicity.[9][10][11][12]
Imiquimod C14H16N4240.302.6A known TLR7 agonist, structurally related to Resiquimod.[13][14][15][16][17]
Gefitinib C22H24ClFN4O3446.903.2A pyrimidine-based kinase inhibitor (EGFR inhibitor).[18][19]
In-Silico Off-Target Prediction

Computational tools can predict potential off-target interactions by screening the compound's structure against databases of known protein binding sites. This provides a preliminary, cost-effective assessment to guide subsequent wet-lab experiments.

Workflow for In-Silico Off-Target Prediction

cluster_0 In-Silico Prediction Workflow Input 3D Structure of This compound Docking Molecular Docking Simulation Input->Docking Database Off-Target Databases (e.g., ChEMBL, BindingDB) Database->Docking Scoring Binding Affinity Scoring & Ranking Docking->Scoring Output Prioritized List of Potential Off-Targets Scoring->Output

Caption: Workflow for in-silico off-target prediction.

Section 2: Cross-Reactivity Profiling Against Toll-Like Receptors (TLRs)

Given that many small molecule immunomodulators with heterocyclic scaffolds target TLRs, assessing the activity of this compound at TLR7 and TLR8 is a logical starting point.[20][21] Resiquimod (a dual TLR7/8 agonist) and Loxoribine (a selective TLR7 agonist) serve as excellent comparators.[9][22][23][24][25][26]

TLR7/8 Activation Assay in Reporter Cells

HEK-Blue™ TLR cell lines are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene.[27][28][29] Activation of the TLR leads to SEAP expression, which can be easily quantified.[27][30][31]

Experimental Protocol: HEK-Blue™ TLR7/8 Assay

  • Cell Culture: Culture HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.

  • Cell Seeding: Seed the cells in 96-well plates at the recommended density (e.g., 2.5 x 10^5 to 4.5 x 10^5 cells/mL) and incubate for 24 hours.[31]

  • Compound Treatment: Prepare serial dilutions of this compound, Resiquimod, and Loxoribine. Add the compounds to the cells and incubate for 20-24 hours.[9][27][31]

  • SEAP Detection: Transfer a small volume of cell supernatant to a new 96-well plate containing QUANTI-Blue™ solution.

  • Incubation and Measurement: Incubate at 37°C for 1-2 hours and measure the absorbance at 620-655 nm.

  • Data Analysis: Plot the absorbance against the compound concentration and determine the EC50 value for each compound on each cell line.

Illustrative Comparative TLR Activity

CompoundTLR7 EC50 (µM)TLR8 EC50 (µM)Selectivity (TLR8/TLR7)
This compound > 505.2> 9.6
Resiquimod (R848) 1.40.80.57
Loxoribine 2.5> 100> 40
Cytokine Profiling in Human PBMCs

To confirm the findings from the reporter assay in a more physiologically relevant system, the induction of key cytokines is measured in human peripheral blood mononuclear cells (PBMCs). TLR7 activation typically induces high levels of IFN-α, while TLR8 activation leads to the production of TNF-α and IL-12.

Experimental Protocol: Cytokine Release Assay

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Plate the PBMCs in a 96-well plate and treat with serial dilutions of this compound and control compounds for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentrations of IFN-α, TNF-α, and IL-12 in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Workflow for Cytokine Profiling

cluster_1 Cytokine Profiling Workflow Isolate Isolate Human PBMCs Treat Treat with Test Compounds (24 hours) Isolate->Treat Collect Collect Supernatant Treat->Collect Analyze Multiplex Immunoassay (Luminex/ELISA) Collect->Analyze Quantify Quantify IFN-α, TNF-α, IL-12 Analyze->Quantify

Sources

A Comparative Benchmarking Guide to 5-Bromo-4-octylpyrimidine and Established DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of the novel pyrimidine derivative, 5-Bromo-4-octylpyrimidine, against well-characterized inhibitors of Dihydroorotate Dehydrogenase (DHODH). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents targeting nucleotide metabolism.

Introduction: The Rationale for Targeting Dihydroorotate Dehydrogenase (DHODH)

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells, providing the necessary precursors for DNA and RNA synthesis.[1] Dihydroorotate dehydrogenase (DHODH) is a key, rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[2] This mitochondrial enzyme is a validated therapeutic target for a range of diseases characterized by rapid cell proliferation, including autoimmune disorders and cancer.[3][4]

The clinical relevance of DHODH inhibition is well-established. Drugs such as Leflunomide and its active metabolite, Teriflunomide, are approved for the treatment of rheumatoid arthritis and multiple sclerosis.[5] These agents effectively suppress the proliferation of activated lymphocytes by depleting the intracellular pool of pyrimidines. Brequinar, another potent DHODH inhibitor, has been extensively investigated as an anticancer and immunosuppressive agent.

Given the therapeutic success of DHODH inhibitors, the discovery of novel chemical entities with improved potency, selectivity, or pharmacokinetic profiles is an area of active research. This compound is a novel pyrimidine analog. Based on its structural similarity to the natural substrates of enzymes in the pyrimidine metabolic pathway, we hypothesize that it may exert its biological effects through the inhibition of DHODH. This guide outlines a systematic approach to test this hypothesis by benchmarking this compound against the established DHODH inhibitors Leflunomide, Teriflunomide, and Brequinar.

The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The de novo pyrimidine biosynthesis pathway is a multi-step process that converts simple molecules into uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides. DHODH catalyzes the fourth step in this pathway, a critical oxidation reaction. By inhibiting DHODH, the synthesis of orotate is blocked, leading to a depletion of the pyrimidine nucleotide pool and subsequent cell cycle arrest and inhibition of cell proliferation.

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMP Synthase UTP, CTP UTP, CTP UMP->UTP, CTP Further Synthesis DNA and RNA DNA and RNA UTP, CTP->DNA and RNA Incorporation This compound This compound This compound->Orotate Leflunomide Leflunomide Leflunomide->Orotate Teriflunomide Teriflunomide Teriflunomide->Orotate Brequinar Brequinar Brequinar->Orotate

Caption: The de novo pyrimidine biosynthesis pathway and the site of DHODH inhibition.

Comparative Evaluation of Inhibitor Potency: A Step-by-Step Enzymatic Assay Protocol

To quantitatively assess the inhibitory potential of this compound against DHODH, a robust and reproducible enzymatic assay is paramount. The following protocol is a self-validating system designed to provide accurate and comparable IC50 values. The principle of this assay is based on monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP) by DHODH, which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH (truncated, soluble form)

  • Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Triton X-100

  • Tris-HCl buffer (pH 8.0)

  • Potassium chloride (KCl)

  • Dimethyl sulfoxide (DMSO)

  • This compound and reference inhibitors (Leflunomide, Teriflunomide, Brequinar)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 650 nm

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Substrate Stock Solution: Prepare a 100 mM stock solution of dihydroorotic acid in DMSO.

    • Coenzyme Stock Solution: Prepare a 10 mM stock solution of Coenzyme Q10 in DMSO.

    • DCIP Stock Solution: Prepare a 20 mM stock solution of DCIP in DMSO.

    • Enzyme Working Solution: Dilute the recombinant human DHODH in Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Leflunomide, Teriflunomide, and Brequinar in DMSO.

  • Assay Procedure:

    • Inhibitor Dilution: Perform serial dilutions of the inhibitor stock solutions in DMSO to create a range of concentrations for IC50 determination. A typical 10-point, 3-fold dilution series is recommended.

    • Pre-incubation: In a 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for the vehicle control) to the appropriate wells. Add 178 µL of the DHODH enzyme working solution to each well.[5] Incubate the plate at 25°C for 30 minutes to allow for the binding of the inhibitor to the enzyme.[3]

    • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 in a final reaction volume of 200 µL.[3][5] Add 20 µL of the reaction mix to each well to initiate the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 650 nm every 30 seconds for 10 minutes at 25°C.[3]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the reaction rates to the vehicle control (DMSO) to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Prepare Stock Solutions (Substrate, Coenzyme, DCIP, Inhibitors) Prepare Stock Solutions (Substrate, Coenzyme, DCIP, Inhibitors) Dilute DHODH Enzyme Dilute DHODH Enzyme Add DHODH Enzyme Add DHODH Enzyme Dilute DHODH Enzyme->Add DHODH Enzyme Serial Dilution of Inhibitors Serial Dilution of Inhibitors Add Inhibitor/DMSO to Plate Add Inhibitor/DMSO to Plate Serial Dilution of Inhibitors->Add Inhibitor/DMSO to Plate Add Inhibitor/DMSO to Plate->Add DHODH Enzyme Pre-incubate (25°C, 30 min) Pre-incubate (25°C, 30 min) Add DHODH Enzyme->Pre-incubate (25°C, 30 min) Prepare and Add Reaction Mix (DHO, DCIP, CoQ10) Prepare and Add Reaction Mix (DHO, DCIP, CoQ10) Pre-incubate (25°C, 30 min)->Prepare and Add Reaction Mix (DHO, DCIP, CoQ10) Kinetic Measurement (Absorbance at 650 nm) Kinetic Measurement (Absorbance at 650 nm) Prepare and Add Reaction Mix (DHO, DCIP, CoQ10)->Kinetic Measurement (Absorbance at 650 nm) Calculate Reaction Rates Calculate Reaction Rates Kinetic Measurement (Absorbance at 650 nm)->Calculate Reaction Rates Determine Percent Inhibition Determine Percent Inhibition Calculate Reaction Rates->Determine Percent Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Determine Percent Inhibition->Plot Dose-Response Curve Calculate IC50 Values Calculate IC50 Values Plot Dose-Response Curve->Calculate IC50 Values

Caption: Workflow for the DHODH enzymatic inhibition assay.

Comparative Performance Data

The following table summarizes hypothetical but plausible data obtained from the DHODH enzymatic assay, comparing the inhibitory potency of this compound with the established inhibitors.

InhibitorIC50 (nM)Hill Slope
This compound 150-1.10.992
Brequinar 12-1.00.998
Teriflunomide 25-1.20.995
Leflunomide >10,000--

Interpretation of Results:

In this hypothetical dataset, this compound demonstrates moderate inhibitory activity against DHODH, with an IC50 value in the nanomolar range. As expected, Brequinar is the most potent inhibitor, consistent with published data. Teriflunomide also shows potent inhibition. Leflunomide, being a pro-drug, is expected to have weak to no activity in a cell-free enzymatic assay.[5] The octyl chain of this compound likely contributes to its interaction with the enzyme's hydrophobic binding pocket.

Cellular Assay for Target Engagement and Validation

To confirm that the enzymatic inhibition observed translates to a biological effect in a cellular context, a cell-based assay is essential. A cell proliferation assay in the presence or absence of uridine can validate that the compound's anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis.

Principle:

Inhibition of DHODH depletes the intracellular pyrimidine pool, leading to cell growth arrest. This effect can be rescued by supplementing the cell culture medium with uridine, which can be utilized by the pyrimidine salvage pathway to bypass the DHODH-mediated block.

Brief Protocol:

  • Seed a rapidly proliferating cell line (e.g., HeLa, A549) in a 96-well plate.

  • Treat the cells with a dilution series of this compound and the control inhibitors.

  • In a parallel set of plates, co-treat the cells with the inhibitors and a saturating concentration of uridine (e.g., 100 µM).

  • After a 72-hour incubation period, assess cell viability using a standard method such as the WST-1 or CCK-8 assay.[5]

Expected Outcome:

If this compound is a specific DHODH inhibitor, its anti-proliferative effect should be significantly reversed in the presence of uridine. This "uridine rescue" experiment provides strong evidence of on-target activity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound as a putative DHODH inhibitor. The presented enzymatic and cell-based assays offer a robust system for determining its potency and mechanism of action in comparison to established drugs.

Based on our hypothetical data, this compound emerges as a promising lead compound with moderate DHODH inhibitory activity. Further investigations should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in relevant animal models of autoimmune disease or cancer.

By following the systematic approach outlined in this guide, researchers can effectively evaluate the potential of novel pyrimidine derivatives as next-generation DHODH inhibitors.

References

  • Futamura, Y., Muroi, M., & Osada, H. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(10), 105263. [Link]

  • He, T., et al. (2020). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in cancer. Journal of Biological Chemistry, 295(52), 17935–17949. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). [Link]

  • Löffler, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 22(22), 3163-3172. [Link]

  • Bajzikova, M., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism, 29(2), 399-416.e10. [Link]

  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-899. [Link]

  • He, X., et al. (2016). Teriflunomide modifies the disease course in people with multiple sclerosis. Cochrane Database of Systematic Reviews, (3). [Link]

  • Fox, R. I. (1999). Mechanism of action for leflunomide in rheumatoid arthritis. Clinical Immunology, 93(3), 198-208. [Link]

  • Ladds, G., et al. (2018). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. Metabolites, 8(3), 47. [Link]

  • Wiese, M. D., et al. (2013). Teriflunomide: a new oral therapy for relapsing-remitting multiple sclerosis. The American Journal of Health-System Pharmacy, 70(1), 25-33. [Link]

  • Wikipedia. (2023). Leflunomide. [Link]

  • Blood Advances. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. [Link]

  • Drugs.com. (2024). Teriflunomide (Aubagio): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • Impact Factor. (2024). Teriflunomide Transdermal Cream: In-vitro And In-vivo Evaluation for the Treatment of Rheumatoid Arthritis. [Link]

  • Patsnap. (2024). What is the mechanism of Leflunomide?[Link]

  • Wikipedia. (2023). Teriflunomide. [Link]

  • Annals of the Rheumatic Diseases. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. [Link]

  • Wikipedia. (2023). Brequinar. [Link]

  • Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?[Link]

Sources

Navigating the Synthesis of 5-Bromo-4-alkylpyrimidines: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The 5-bromo-4-alkylpyrimidine series, in particular, offers a versatile platform for creating diverse compound libraries, primarily through palladium-catalyzed cross-coupling reactions. However, achieving consistent and reproducible results with these substrates can be challenging, with subtle variations in experimental conditions leading to significant deviations in yield and purity.

This guide provides an in-depth analysis of the factors influencing the experimental reproducibility of 5-bromo-4-alkylpyrimidines. While direct, comprehensive data for 5-bromo-4-octylpyrimidine is limited in publicly accessible literature, this guide will draw upon established principles and data from its shorter-chain analogs, 5-bromo-4-methylpyrimidine and 5-bromo-4-propylpyrimidine, to provide a predictive framework for researchers working with these lipophilic compounds. We will delve into the nuances of their physicochemical properties, explore the critical parameters of the Suzuki-Miyaura cross-coupling reaction, and offer detailed, field-proven protocols to enhance experimental consistency.

The Influence of the Alkyl Chain: A Physicochemical Perspective

The length of the C4-alkyl substituent plays a pivotal role in the physicochemical properties of 5-bromo-4-alkylpyrimidines, directly impacting their behavior in solution and during purification. Understanding these trends is the first step toward achieving reproducible experimental outcomes.

As the alkyl chain elongates from methyl to octyl, a significant increase in lipophilicity is observed. This is reflected in the calculated LogP (cLogP), a measure of a compound's hydrophobicity. This increased lipophilicity can present challenges in terms of solubility in common reaction solvents and can complicate purification, particularly the removal of nonpolar impurities.[1][2][3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (cLogP)Predicted Physicochemical Properties & Impact on Reproducibility
5-Bromo-4-methylpyrimidine C₅H₅BrN₂173.01[4]1.3[4]Higher solubility in a wider range of solvents. Easier purification by standard silica gel chromatography.
5-Bromo-4-propylpyrimidine C₇H₉BrN₂201.06[5]2.1[5]Intermediate solubility. May require more nonpolar eluents for chromatography.
This compound C₁₂H₁₉BrN₂287.20~4.5 (Estimated)Lower solubility in polar solvents, potentially requiring co-solvents or heating. Increased likelihood of "oiling out" during workup or crystallization. Purification may necessitate reverse-phase chromatography or specialized normal-phase conditions to separate from greasy byproducts.

The Suzuki-Miyaura Coupling: A Reproducibility Minefield

The Suzuki-Miyaura cross-coupling is the workhorse reaction for functionalizing the C5 position of 5-bromopyrimidines.[6][7][8][9][10][11][12][13] While powerful, its success and reproducibility are highly dependent on a fine balance of several parameters. The electron-deficient nature of the pyrimidine ring generally makes the C-Br bond at the 5-position reactive towards oxidative addition by a palladium catalyst.[6][7]

cluster_synthesis General Synthesis of 5-Aryl-4-Alkylpyrimidines Alkyl_Pyrimidine 5-Bromo-4-Alkylpyrimidine Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Alkyl_Pyrimidine->Suzuki_Coupling Boronic_Acid Arylboronic Acid (R'-B(OH)₂) Boronic_Acid->Suzuki_Coupling Final_Product 5-Aryl-4-Alkylpyrimidine Suzuki_Coupling->Final_Product

General synthetic workflow for 5-aryl-4-alkylpyrimidines.
Key Factors Influencing Reproducibility in Suzuki-Miyaura Couplings:
  • Catalyst and Ligand System: The choice of palladium source and phosphine ligand is critical. While Pd(PPh₃)₄ can be effective, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provide higher activity and reproducibility, especially for less reactive substrates.[14] The catalyst loading is also a key parameter, with typical loadings ranging from 1-5 mol %.[15]

  • Base Selection: The base is required to activate the boronic acid for transmetalation.[13] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and the prevalence of side reactions. For sensitive substrates, a milder base may be preferable.

  • Solvent System: Aprotic solvents such as 1,4-dioxane, toluene, or THF, often with the addition of water, are standard.[14] It is crucial that solvents are anhydrous (when intended) and thoroughly degassed to prevent catalyst deactivation and side reactions.

  • Temperature: While many Suzuki couplings are heated (typically 80-100 °C) to ensure a reasonable reaction rate, higher temperatures can promote side reactions like hydrodebromination.[7][14] Careful temperature control is essential for reproducibility.

  • Hydrodebromination: This is a common side reaction where the bromine atom is replaced by a hydrogen, leading to the formation of the corresponding 4-alkylpyrimidine byproduct.[14] This is often exacerbated by high temperatures, certain bases, and the presence of hydride sources. The choice of ligand can also influence the rate of this undesired reaction.[14]

cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)Ln-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl R-Pd(II)Ln-R' Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX R-Br ArX->OxAdd ArBOH R'-B(OH)₂ + Base ArBOH->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][9]

Experimental Protocols for Enhanced Reproducibility

Adherence to a detailed and validated protocol is paramount for achieving reproducible results. The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 5-bromo-4-alkylpyrimidines.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple a 5-bromo-4-alkylpyrimidine with an arylboronic acid in a reproducible manner.

Materials:

  • 5-Bromo-4-alkylpyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 5-bromo-4-alkylpyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. For more lipophilic products (e.g., the 4-octyl derivative), a gradient elution from hexane to ethyl acetate may be required. If the product "oils out" or is difficult to separate from nonpolar impurities, reverse-phase chromatography may be a more suitable alternative.[16]

Protocol for Reaction Monitoring by TLC

Objective: To track the consumption of the starting material and the formation of the product.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate, to be optimized)

  • UV lamp (254 nm)

  • Capillary spotters

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • On the TLC plate, spot a dilute solution of the starting 5-bromo-4-alkylpyrimidine (as a reference), a co-spot of the starting material and the reaction mixture, and the reaction mixture itself.

  • Develop the plate in the chamber.

  • Visualize the plate under a UV lamp. The consumption of the starting material spot and the appearance of a new, typically less polar, product spot indicate reaction progress.

Troubleshooting and Comparative Analysis

Even with a robust protocol, challenges can arise. The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

Start Low Yield in Suzuki Coupling Check_Reagents Reagents: - Fresh Boronic Acid? - Anhydrous/Degassed Solvents? - Active Catalyst? Start->Check_Reagents Check_Conditions Conditions: - Temperature Correct? - Inert Atmosphere Maintained? - Sufficient Stirring? Start->Check_Conditions Check_Side_Products Analyze Crude Mixture (LC-MS/¹H NMR): - Hydrodebromination? - Boronic Acid Homocoupling? Start->Check_Side_Products Optimize_Catalyst Optimize Catalyst System: - Change Ligand (e.g., to XPhos)? - Increase Catalyst Loading? Check_Reagents->Optimize_Catalyst Optimize_Base_Solvent Optimize Base/Solvent: - Try a stronger/weaker base? - Change Solvent System? Check_Conditions->Optimize_Base_Solvent Check_Side_Products->Optimize_Catalyst Success Improved Yield Optimize_Catalyst->Success Optimize_Base_Solvent->Success

Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Comparative Outlook: Methyl vs. Propyl vs. Octyl
Feature4-Methyl Derivative4-Propyl Derivative4-Octyl Derivative (Predicted)Rationale for Reproducibility Impact
Reactivity Generally high and predictable.Similar to methyl, minor steric effects.Potentially slightly lower reactivity due to steric hindrance from the bulky alkyl chain.The octyl group may slightly hinder the approach of the palladium catalyst to the pyrimidine ring.
Solubility Good in common organic solvents.Good, but may require slightly less polar solvent systems.Limited in polar solvents. May require heating or co-solvents like THF or toluene for complete dissolution.Poor solubility can lead to incomplete reactions and heterogeneous mixtures, affecting reproducibility.[1]
Work-up Straightforward extraction and drying.Generally straightforward.Prone to emulsion formation during aqueous washes. The product may "oil out" upon concentration.Physical handling of the reaction mixture can become inconsistent, leading to variable yields.
Purification Standard silica gel chromatography is usually effective.Standard silica gel chromatography, may require more nonpolar eluents.Challenging. May co-elute with nonpolar impurities. Potential for streaking on silica. Reverse-phase chromatography is a strong alternative.The high lipophilicity makes separation from greasy byproducts difficult, a major source of irreproducibility in final purity.[16][17]

Conclusion

The successful and reproducible execution of experiments involving 5-bromo-4-alkylpyrimidines, particularly the novel 4-octyl analog, hinges on a thorough understanding of the interplay between the substrate's physicochemical properties and the nuances of the chosen reaction conditions. While the core reactivity of the 5-bromopyrimidine moiety remains the dominant factor, the increasing length of the C4-alkyl chain introduces significant challenges related to solubility and purification that cannot be overlooked.

By employing robust, well-defined protocols, carefully selecting and optimizing catalyst systems, and being prepared to adapt purification strategies for increasingly lipophilic compounds, researchers can navigate these challenges. This guide serves as a foundational resource, grounded in the established chemistry of related analogs, to empower scientists to achieve more consistent and reliable outcomes in their pursuit of novel pyrimidine-based therapeutics.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
  • Al-Masoudi, N. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5233. [Link]

  • Supporting Information for various pyrimidine syntheses. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Smith, R. C., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(17), 3753–3756.
  • ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids.
  • ACS Publications. (2025, November 22). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(106), 87474-87477.
  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine. BenchChem.
  • Singh, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1739-1742.
  • Sharma, S., & Singh, P. (2016). Physicochemical properties of some tetrahydropyrimidine derivatives. Emergent Life Sciences Research, 2(2), 56-61.
  • Britton, J., & Raston, C. L. (2017). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 13, 2806-2820.
  • PubChem. (n.d.). 5-bromo-4-methylpyrimidine. [Link]

  • ChemicalBook. (n.d.). 5-BroMo-4-MethoxypyriMidine(4319-85-1) 1H NMR spectrum.
  • Onnuch, P., et al. (2024). Classic cross-coupling reactions rerouted to make new products. Chemistry World.
  • BenchChem. (2025).
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. [Link]

  • PubChem. (n.d.). 5-Bromouracil. [Link]

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2725-2732.
  • Battistuzzi, G., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1736-1738.
  • Patsnap. (2025, July 15). Alkyl Chain Length Impact on Chemical Properties.
  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(7), 1156-1184.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). 5-Bromo-4-propylpyrimidine. [Link]

  • Gryba, I., et al. (2021). Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[14]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry C, 9(12), 4316-4325.

  • ACS Publications. (2026, January 15).
  • PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Chemistry LibreTexts. (2023, August 2). 2.
  • Pavani, C., et al. (2024). Could the Length of the Alkyl Chain Affect the Photodynamic Activity of 5,10,15,20-Tetrakis(1-alkylpyridinium-4-yl)porphyrins?. International Journal of Molecular Sciences, 25(6), 3296.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2025, January 8). Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110)

Sources

A Technical Guide to the Structure-Activity Relationship of 5-Bromo-4-octylpyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a multitude of therapeutic agents.[1][2][3] Its inherent drug-like properties and the synthetic tractability to introduce a variety of substituents have made it a privileged structure in drug discovery. This guide delves into the nuanced structure-activity relationships (SAR) of 5-bromo-4-octylpyrimidine, a specific derivative with potential therapeutic applications. Due to the limited direct research on this exact molecule, this guide will provide a comprehensive comparison by extrapolating from studies on structurally related 5-bromo- and 4-alkyl-pyrimidine analogs. We will explore the critical roles of the 5-bromo and 4-octyl substituents, compare its hypothetical profile to known pyrimidine-based compounds, and provide detailed experimental protocols for its evaluation.

The 5-Bromo-4-alkylpyrimidine Scaffold: A Privileged Motif

The 5-bromo-4-alkylpyrimidine core is a recurring motif in compounds designed to interact with a range of biological targets. The pyrimidine ring itself, an essential component of nucleobases, provides a versatile framework.[4] The strategic placement of a bromine atom at the 5-position and an alkyl chain at the 4-position significantly influences the molecule's physicochemical properties and its interaction with target proteins.

The Influence of the 5-Bromo Substituent

The introduction of a bromine atom at the C-5 position of the pyrimidine ring is a well-established strategy in medicinal chemistry to enhance biological activity. Several studies on various pyrimidine derivatives have demonstrated that this modification can lead to increased potency.[5] The bromine atom, being electronegative, can alter the electron distribution within the pyrimidine ring, potentially influencing hydrogen bonding capabilities and p-stacking interactions with aromatic residues in a protein's active site. Furthermore, the bromo group can act as a key interaction point or a synthetic handle for further chemical modifications.

The Role of the C-4 Alkyl Chain

The substituent at the C-4 position of the pyrimidine ring plays a crucial role in defining the compound's selectivity and pharmacokinetic profile. The length and nature of the alkyl chain directly impact the molecule's lipophilicity. An octyl group, being a long, non-polar chain, significantly increases the lipophilicity of the this compound molecule. This increased lipophilicity can enhance membrane permeability, leading to better cell penetration and potentially improved oral bioavailability. However, it can also lead to increased metabolic instability and off-target effects if not properly balanced. The SAR of various 4-alkylpyrimidine derivatives suggests that the optimal chain length is often target-dependent, with shorter chains sometimes being favored for specific interactions.[6]

Comparative Analysis: this compound vs. Alternative Scaffolds

To understand the potential of this compound, it is essential to compare its hypothetical properties with known, biologically active pyrimidine derivatives.

Compound ClassKey Structural FeaturesKnown Biological ActivitiesPotential Advantages of this compound
2,4,6-Trisubstituted Pyrimidines Various substituents at C2, C4, and C6Antibacterial, Anticancer[1][7]The specific 4-octyl group could provide unique hydrophobic interactions, potentially leading to novel target engagement or improved cell-based activity.
Dihydropyrimidin-2(1H)-ones (DHPMs) A partially saturated pyrimidine ringAnticancer, Antiviral[3][5]The fully aromatic pyrimidine core of this compound offers a different electronic profile and rigidity, which could be advantageous for certain receptor binding pockets.
Pyrimido[4,5-d]pyrimidines Fused pyrimidine ring systemDiuretic, Antimicrobial, Anticancer[8]The simpler, single-ring structure of this compound may offer better synthetic accessibility and a more favorable ADME profile.
EGFR Inhibitors with Pyrimidine Core Often contain anilino-pyrimidine scaffoldAnticancer (EGFR inhibition)[9]The 4-octyl chain could potentially explore deeper hydrophobic pockets in kinase domains that are not accessed by the typical aryl groups found in many EGFR inhibitors.

Hypothetical Structure-Activity Relationship (SAR) of this compound Derivatives

Based on the analysis of related compounds, we can postulate a hypothetical SAR for derivatives of this compound. This serves as a foundational hypothesis for guiding future optimization efforts.

SAR_Hypothesis cluster_core This compound Core cluster_modifications Potential Modifications Core This compound R2 R2 Substituent (e.g., -NH2, -OH, -SH) Core->R2 Modulates target interaction and aqueous solubility R6 R6 Substituent (e.g., -H, -CH3, -NH2) Core->R6 Fine-tunes steric and electronic properties Octyl_Chain Octyl Chain Modification (e.g., branching, cyclization) Core->Octyl_Chain Alters lipophilicity and pharmacokinetics Bromo_Replacement 5-Position Replacement (e.g., -Cl, -I, -CN) Core->Bromo_Replacement Impacts potency and metabolic stability

Caption: Hypothetical SAR of this compound.

Experimental Protocols for Evaluation

To empirically determine the biological activity and SAR of this compound and its analogs, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to assess the general cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

If the compound is hypothesized to be a kinase inhibitor, this assay can quantify its inhibitory activity against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction.

Protocol:

  • Kinase Reaction: Set up a kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The light output is proportional to the ADP concentration. Calculate the IC50 value for the compound's inhibition of the kinase.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis and SAR Synthesis Synthesis of This compound Analogs Cytotoxicity MTT Cytotoxicity Assay Synthesis->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay IC50 IC50 Determination Cytotoxicity->IC50 Kinase_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General Experimental Workflow.

Conclusion and Future Directions

While direct experimental data on this compound is not yet available in the public domain, a comprehensive analysis of its structural components and comparison with related pyrimidine derivatives provides a strong foundation for its potential as a biologically active molecule. The 5-bromo substituent is anticipated to contribute to its potency, while the 4-octyl chain will likely govern its pharmacokinetic properties and introduce specific hydrophobic interactions with its biological target.

Future research should focus on the synthesis of this compound and a library of its analogs with variations at the 2- and 6-positions, as well as modifications to the octyl chain. Systematic evaluation of these compounds in a panel of biological assays, including cytotoxicity screening against various cancer cell lines and profiling against a broad range of kinases, will be crucial to elucidate its mechanism of action and to validate the hypothetical SAR presented in this guide. The insights gained from such studies will be invaluable for the rational design of more potent and selective therapeutic agents based on the 5-bromo-4-alkylpyrimidine scaffold.

References

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). Indian Journal of Chemistry, 59B(4), 633-643.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (2020). Molecules, 25(23), 5783.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Medicinal Chemistry, 29(1), 1-20.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(1), 555551.
  • 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863. PubChem. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2022).
  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (2024). Bioorganic Chemistry, 145, 108043.

  • Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (2023). RSC Advances, 13(1), 1-10.
  • Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones. (1993). Journal of Medicinal Chemistry, 36(13), 1797-1801.
  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (2021). Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022). Journal of Medicinal Chemistry, 65(4), 3531-3553.
  • Structure–activity relationship. Wikipedia. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. (2022). Journal of Medicinal Chemistry, 65(4), 3531-3553.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Current Organic Synthesis, 21(1), 1-20.
  • Structure-Activity Relationships in Med Chem. Fiveable. Retrieved from [Link]

  • Pyrimidine containing epidermal growth factor receptor kinase inhibitors: Synthesis and biological evaluation. (2017). Chemical Biology & Drug Design, 90(4), 541-551.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022).
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. (2022). Molecules, 27(20), 7041.
  • Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. (2017). Chemical Biology & Drug Design, 89(4), 549-558.

Sources

An Investigator's Guide to the In Vivo Validation of 5-Bromo-4-octylpyrimidine: A Comparative Analysis for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the in vivo validation of 5-Bromo-4-octylpyrimidine , a novel substituted pyrimidine. Given the absence of prior biological data for this specific molecule, we will embark on a structured investigation, drawing logical inferences from the well-documented activities of related pyrimidine derivatives.[1][2][3][4]

This document is not a mere recitation of protocols; it is a strategic comparison. We will position this compound against a well-characterized alternative, CFI-400945 , a potent and selective Polo-like kinase 4 (PLK4) inhibitor.[5] This comparative approach will provide a robust context for evaluating the potential efficacy and mechanism of our novel compound.

The Scientific Rationale: Hypothesizing the Activity of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-proliferative, anti-inflammatory, and kinase-inhibiting effects.[1][2][3][4][6] The substitutions at the C4 and C5 positions of the pyrimidine ring are critical determinants of a compound's biological activity. The presence of a halogen, such as bromine at the C5 position, and an alkyl chain at the C4 position, suggests that this compound could exhibit activity as a kinase inhibitor. Kinases are pivotal in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][8]

Our hypothesis is that this compound may act as an inhibitor of a kinase involved in cell cycle regulation, such as PLK4. PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in tumorigenesis.[5][9][10] Therefore, we will proceed with an in vivo validation plan designed to test the anti-proliferative and potential anti-cancer effects of this compound, using the established PLK4 inhibitor, CFI-400945, as a benchmark.

Comparative Framework: this compound vs. CFI-400945

Our investigation will be structured around a head-to-head comparison of our novel compound and the known PLK4 inhibitor. This will allow us to not only assess the biological activity of this compound but also to understand its relative potency and potential mechanism of action.

Compound Structure Known Mechanism of Action Reported In Vivo Effects
This compound Novel substituted pyrimidineHypothesized kinase inhibitor (e.g., PLK4)To be determined
CFI-400945 Pyrido[2,3-d]pyrimidine derivativePotent and selective PLK4 inhibitorImpairs proliferation, survival, migration, and invasion of cancer cells.[10]

Proposed In Vivo Validation Workflow

The following workflow outlines a comprehensive strategy for the in vivo validation of this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Mechanism of Action A Acute Toxicity Study B Pharmacokinetic (PK) Profiling A->B C Tumor Xenograft Model B->C Determine Dosing Regimen D Dose-Response Study C->D E Comparative Efficacy vs. CFI-400945 D->E F Pharmacodynamic (PD) Biomarker Analysis E->F Select Efficacious Dose G Immunohistochemistry (IHC) of Tumor Tissue F->G H Western Blot of Key Pathway Proteins F->H

Caption: A three-phase workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and justifications for each step.

Phase 1: Preliminary Assessment

Objective: To determine the maximum tolerated dose (MTD) of this compound.

Protocol:

  • Use healthy, 6-8 week old female BALB/c mice.

  • Administer single escalating doses of this compound (e.g., 1, 5, 10, 25, 50, 100 mg/kg) via intraperitoneal (IP) injection to groups of 3 mice per dose.

  • Monitor mice for 14 days for signs of toxicity, including weight loss, behavioral changes, and mortality.

  • The MTD is defined as the highest dose that does not cause mortality or more than 20% weight loss.

Causality: Establishing the MTD is crucial for designing a safe and effective dosing regimen for subsequent efficacy studies.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Protocol:

  • Administer a single, sub-toxic dose of this compound to a cohort of mice.

  • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Analyze plasma concentrations of the compound using LC-MS/MS.

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Causality: Understanding the PK profile is essential for optimizing the dosing schedule to maintain therapeutic concentrations of the drug at the target site.

Phase 2: Efficacy Evaluation in a Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Protocol:

  • Select a human cancer cell line with known PLK4 overexpression, such as a breast cancer or medulloblastoma cell line.[9][10]

  • Implant 1x10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (at 2-3 dose levels below the MTD)

    • CFI-400945 (at a known effective dose)

  • Administer treatment daily via IP injection for 21 days.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Causality: This xenograft model provides a robust system to assess the direct anti-proliferative effects of the compound on a human tumor in an in vivo setting.

Phase 3: Mechanism of Action Studies

Objective: To investigate the molecular mechanism by which this compound exerts its anti-tumor effects.

Protocol:

  • At the end of the efficacy study, collect tumor tissues.

  • Prepare tissue lysates for Western blot analysis.

  • Probe for markers of cell cycle arrest (e.g., p21, p27) and apoptosis (e.g., cleaved caspase-3, PARP cleavage).

Causality: Changes in these biomarkers will provide evidence of the compound's effect on cell cycle progression and induction of programmed cell death.

Protocol:

  • Fix tumor tissues in formalin and embed in paraffin.

  • Perform IHC staining for Ki-67 (a marker of proliferation) and phospho-histone H3 (a marker of mitosis).

  • Quantify the percentage of positive cells in each treatment group.

Causality: A decrease in Ki-67 and phospho-histone H3 staining will indicate an anti-proliferative and anti-mitotic effect of the compound.

G cluster_0 Upstream cluster_1 Target cluster_2 Downstream Effects A This compound B PLK4 (Hypothesized) A->B Inhibition C Inhibition of Centriole Duplication B->C Regulation D Mitotic Arrest C->D E Apoptosis D->E

Caption: Hypothesized signaling pathway for this compound.

Protocol:

  • Perform Western blot analysis on tumor lysates to assess the phosphorylation status of PLK4 and its downstream targets.

  • Compare the protein expression and phosphorylation patterns between the this compound and CFI-400945 treatment groups.

Causality: A similar pattern of pathway modulation between the two compounds would provide strong evidence that this compound acts through the same or a similar mechanism as CFI-400945.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Efficacy in Tumor Xenograft Model

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
CFI-400945

Table 2: Summary of Biomarker Analysis

Treatment GroupKi-67 Positive Cells (%) ± SEMCleaved Caspase-3 (Fold Change vs. Vehicle)p-PLK4/Total PLK4 (Ratio)
Vehicle Control
This compound
CFI-400945

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound approach to the in vivo validation of a novel compound, this compound. By employing a comparative framework with a known inhibitor, we can efficiently assess its therapeutic potential and elucidate its mechanism of action. Positive results from these studies would warrant further investigation, including more detailed toxicology studies and exploration in other preclinical models. This structured approach provides a clear path forward for the development of this promising new chemical entity.

References

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • ResearchGate. (2022). (PDF) An overview on synthesis and biological activity of pyrimidines. [Link]

  • PubMed. (2023). Discovery of the First Potent, Selective, and In Vivo Efficacious Polo-like Kinase 4 Proteolysis Targeting Chimera Degrader for the Treatment of TRIM37-Amplified Breast Cancer. [Link]

  • Reaction Biology. In Vivo Kinase Activity Models. [Link]

  • National Institutes of Health (NIH). (2014). Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition. [Link]

  • National Institutes of Health (NIH). (2023). In vitro antiproliferative effects of green synthesized silver nanoparticles from Brassica carinata microgreens on DU-145 prostate cancer cells and In vivo safety assessment. [Link]

  • PubMed Central. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

  • National Institutes of Health (NIH). (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. [Link]

  • PubMed. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. [Link]

  • PubMed Central. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • MDPI. (2023). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. [Link]

  • MDPI. (2021). Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. [Link]

  • ResearchGate. (2021). In vivo effects of PLK4 inhibitor are enhanced by coadministration of ATM inhibitor. [Link]

  • ACS Publications. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. [Link]

  • ResearchGate. (2021). (PDF) Discovery, in-vitro and in-vivo efficacy of an anti-inflammatory small molecule inhibitor of C-reactive protein. [Link]

  • Repare Therapeutics. RP-1664 PLK4 Inhibitor. [Link]

  • PubMed. (2018). In vitro anti-proliferative effect and in vivo antitumor action of daphnetin in different tumor cells. [Link]

  • bioRxiv. (2022). Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ACS Publications. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]

  • MDPI. (2024). Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning. [Link]

  • Oxford Academic. (2022). Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • PubMed Central. (2016). A concise review on advances in development of small molecule anti-inflammatory therapeutics emphasising AMPK: An emerging target. [Link]

  • MDPI. (2024). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. [Link]

  • ResearchGate. (2016). (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. [Link]

  • bioRxiv. (2024). A human immune system mouse model for preclinical evaluation of therapies in pemphigoid disease. [Link]

  • PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. [Link]

  • YouTube. (2021). Webinar: Introduction to In Vivo Platforms for Cancer Immunotherapy. [Link]

  • PubMed Central. (2017). Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. [Link]

  • PubMed Central. (2016). Drug Discovery Targeting Bromodomain-Containing Protein 4. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • SciSpace. (2013). An overview on synthesis and biological activity of pyrimidines. [Link]

Sources

A Comparative Analysis of Synthetic Methodologies for 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimal Synthesis

The synthesis of specifically substituted pyrimidine derivatives is a cornerstone in the development of novel therapeutic agents and functional materials. 5-Bromo-4-octylpyrimidine, in particular, represents a valuable scaffold for further chemical elaboration due to the presence of a reactive bromine atom and a lipophilic octyl chain. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations and experimental nuances of each approach. We will delve into two primary multi-step synthetic pathways, evaluating them based on likely yields, reagent accessibility, and operational complexity.

Strategic Overview: A Two-Part Approach

Direct synthesis of this compound in a single step is not well-documented. Therefore, a more practical and versatile approach involves a two-part strategy:

  • Construction of the 4-octylpyrimidine core: This initial phase focuses on introducing the C8 alkyl chain at the 4-position of the pyrimidine ring.

  • Regioselective bromination: The subsequent step involves the selective introduction of a bromine atom at the 5-position of the pre-formed 4-octylpyrimidine.

This guide will compare two primary methods for the initial construction of the 4-octylpyrimidine core, followed by an analysis of suitable bromination techniques.

Method 1: The Classic Cyclocondensation Approach

This widely utilized method for pyrimidine synthesis involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with an amidine or a similar N-C-N synthon. For the synthesis of 4-octylpyrimidine, a key intermediate is a β-dicarbonyl compound bearing an octyl group. A particularly effective precursor is a β-keto acetal, such as 1,1-dimethoxy-3-undecanone .

Synthesis of the β-Keto Acetal Precursor

The synthesis of 1,1-dimethoxy-3-undecanone can be achieved through a Claisen condensation reaction between methyl acetate and 2-decanone, followed by acetal formation. A more direct approach involves the reaction of the enolate of a ketone with a protected α-haloacetaldehyde.

Cyclocondensation to Form 4-octylpyrimidine

The core of this method lies in the cyclocondensation of the β-keto acetal with formamide. This reaction is typically acid-catalyzed and driven by the removal of water and alcohol.

Experimental Protocol: Synthesis of 4-octylpyrimidine via Cyclocondensation

  • Step 1: Synthesis of 1,1-dimethoxy-3-undecanone. (A detailed, optimized protocol would be necessary here, potentially involving the acylation of a suitable enolate).

  • Step 2: Cyclocondensation. To a solution of 1,1-dimethoxy-3-undecanone in an excess of formamide, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture at elevated temperatures (typically 150-190 °C) for several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled and worked up by pouring it into water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

Method 2: Alternative Approaches to the 4-octylpyrimidine Core

While the cyclocondensation of a pre-formed β-dicarbonyl is a robust method, other strategies could be envisioned, such as:

  • Cross-Coupling Reactions: A pre-functionalized pyrimidine (e.g., 4-chloropyrimidine) could be coupled with an octyl-containing organometallic reagent (e.g., octylmagnesium bromide or octylzinc chloride) in the presence of a suitable catalyst (e.g., a palladium or nickel complex). This approach offers modularity but may require more specialized reagents and catalysts.

  • Direct C-H Alkylation: Recent advances in C-H activation chemistry could potentially allow for the direct introduction of an octyl group onto the pyrimidine ring. However, controlling the regioselectivity of such a reaction on an unactivated pyrimidine ring can be challenging.

Due to the established reliability and accessibility of reagents, the cyclocondensation approach (Method 1) is often the preferred starting point for the synthesis of 4-alkylpyrimidines.

The Crucial Bromination Step: Introducing the Halogen

With 4-octylpyrimidine in hand, the next critical step is the regioselective introduction of a bromine atom at the 5-position. The pyrimidine ring is generally electron-deficient, making electrophilic aromatic substitution challenging. However, the 5-position is the most susceptible to electrophilic attack.

Bromination Method A: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and widely used reagent for the bromination of electron-rich aromatic and heteroaromatic compounds.[1] For pyrimidines, the reaction conditions can be tuned to achieve selective bromination.

Experimental Protocol: Bromination with NBS

  • Dissolve 4-octylpyrimidine in a suitable solvent, such as chloroform, carbon tetrachloride, or acetonitrile.

  • Add N-bromosuccinimide (1.0-1.2 equivalents) to the solution.

  • The reaction can be initiated by either gentle heating or photochemically using a UV lamp. The addition of a radical initiator like AIBN or benzoyl peroxide can also be beneficial in some cases.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a standard aqueous workup.

  • The crude product is purified by column chromatography or recrystallization.

Bromination Method B: Direct Bromination with Molecular Bromine

Direct bromination using liquid bromine (Br₂) is a more traditional method.[2] To overcome the electron-deficient nature of the pyrimidine ring, the reaction is often carried out under forcing conditions or with the pyrimidine as its hydrogen halide salt.

Experimental Protocol: Direct Bromination with Br₂

  • Suspend the hydrogen halide salt of 4-octylpyrimidine in an inert, high-boiling solvent such as nitrobenzene or o-dichlorobenzene.[2]

  • Heat the mixture to a high temperature (e.g., 125-135 °C).[2]

  • Slowly add a solution of bromine in the same solvent to the heated mixture.[2]

  • Maintain the reaction at high temperature for several hours after the addition is complete.[2]

  • After cooling, the reaction mixture is carefully quenched and worked up. This may involve basification to neutralize the acid and extraction of the product.

  • Purification is typically achieved by vacuum distillation or chromatography.

Comparative Analysis of Synthesis Routes

Method Precursor Synthesis Pyrimidine Formation Bromination Advantages Disadvantages
Route 1 Synthesis of 1,1-dimethoxy-3-undecanoneCyclocondensation with formamideN-BromosuccinimideReliable and well-established pyrimidine synthesis. Milder bromination conditions with NBS.[1]Multi-step precursor synthesis may be required.
Route 2 Synthesis of 1,1-dimethoxy-3-undecanoneCyclocondensation with formamideDirect Bromination with Br₂Utilizes readily available bromine. Can be effective for less reactive substrates.[2]Harsh reaction conditions (high temperature, strong acid).[2] Use of hazardous bromine and solvents. Potential for side reactions.

Data Presentation

Reaction Step Reagents Solvent Temperature Typical Yield Reference
Pyrimidine Formation (Cyclocondensation) 1,1-dimethoxy-3-undecanone, Formamide, Acid catalystFormamide (reagent and solvent)150-190 °CModerate to GoodGeneral Method
Bromination with NBS 4-octylpyrimidine, NBSChloroform or AcetonitrileReflux or RT with lightGood to Excellent[1]
Direct Bromination 4-octylpyrimidine·HCl, Br₂Nitrobenzene125-135 °CGood[2]

Experimental Workflows

Route 1: Cyclocondensation followed by NBS Bromination

Synthesis_Route_1 start Octanoyl Chloride + Suitable Nucleophile precursor 1,1-dimethoxy-3-undecanone start->precursor Precursor Synthesis pyrimidine 4-octylpyrimidine precursor->pyrimidine Formamide, Acid Catalyst, Heat product This compound pyrimidine->product NBS, Solvent, Heat/Light

Caption: Workflow for the synthesis of this compound via cyclocondensation and subsequent NBS bromination.

Route 2: Cyclocondensation followed by Direct Bromination

Synthesis_Route_2 start Octanoyl Chloride + Suitable Nucleophile precursor 1,1-dimethoxy-3-undecanone start->precursor Precursor Synthesis pyrimidine 4-octylpyrimidine precursor->pyrimidine Formamide, Acid Catalyst, Heat product This compound pyrimidine->product Br2, Acid, High Temp.

Caption: Workflow for the synthesis of this compound via cyclocondensation and subsequent direct bromination.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. For most laboratory settings, Route 1, employing cyclocondensation followed by bromination with N-Bromosuccinimide, is the recommended approach. This preference is based on the milder and generally safer reaction conditions of the NBS bromination step, which often leads to cleaner reactions and easier purification. While the direct bromination with molecular bromine (Route 2) can be effective, the harsh conditions and hazardous nature of the reagents necessitate more stringent safety precautions and may lead to a higher likelihood of side-product formation.

The ultimate choice of synthetic method will depend on the specific resources, scale of the reaction, and safety infrastructure available to the researcher. Careful optimization of the reaction conditions for each step will be crucial for achieving high yields and purity of the final product.

References

[1] N-Bromosuccinimide. In Wikipedia; 2023. [Link] Process for bromination of pyrimidine. US3956301A.

Sources

Orthogonal Validation of 5-Bromo-4-octylpyrimidine Bioactivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the orthogonal validation of 5-Bromo-4-octylpyrimidine, a novel pyrimidine derivative with putative bioactivity. Drawing from established principles in drug discovery and chemical biology, we present a series of robust, interconnected experiments designed to rigorously confirm its mechanism of action, assess its specificity, and compare its performance against established benchmarks. This document is intended for researchers, scientists, and drug development professionals seeking to advance a novel chemical entity from a primary screening "hit" to a validated lead compound.

Introduction: The Pyrimidine Scaffold and the Promise of this compound

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including anticancer agents like 5-Fluorouracil and various kinase inhibitors. The chemical versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Specifically, the introduction of a bromine atom at the C-5 position can serve as a valuable synthetic handle for further modification, while also influencing the molecule's electronic properties and potential for interaction with biological targets[1]. The presence of an octyl group at the C-4 position is expected to significantly increase the lipophilicity of this compound, a property that can enhance membrane permeability and pharmacokinetic profiles[1].

While the specific biological activity of this compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors and other bioactive pyrimidines suggests it may function as an enzyme inhibitor[2][3]. This guide will therefore proceed under the hypothesis that this compound has been identified as a primary "hit" in a high-throughput screen (HTS) for inhibitors of a specific protein kinase, which we will refer to as "Kinase X".

The journey from a primary hit to a validated lead is fraught with challenges, including the high frequency of false positives and artifacts. Therefore, a rigorous, multi-pronged orthogonal validation strategy is not just recommended, but essential. Orthogonal validation involves the use of multiple, independent assays that measure the same biological endpoint through different physical principles. This approach provides a self-validating system to build confidence in the observed bioactivity and mechanism of action.

The Orthogonal Validation Workflow

Our proposed validation strategy for this compound is designed to systematically confirm its activity, specificity, and cellular effects. The workflow is divided into three main stages:

  • In Vitro Biochemical Validation: Confirmation of direct target engagement and inhibition using purified components.

  • Cell-Based Target Validation: Assessment of target engagement and downstream signaling effects in a cellular context.

  • Selectivity Profiling: Evaluation of the compound's activity against a panel of related and unrelated targets to determine its specificity.

G cluster_0 Stage 1: In Vitro Biochemical Validation cluster_1 Stage 2: Cell-Based Target Validation cluster_2 Stage 3: Selectivity Profiling a Primary HTS Hit: This compound b IC50 Determination (e.g., ADP-Glo) a->b Confirmatory Assay c Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) b->c Characterize Inhibition d Direct Binding Assay (e.g., Surface Plasmon Resonance) b->d Confirm Physical Interaction e Cellular Target Engagement (e.g., CETSA) d->e Advance to Cellular Models f Downstream Signaling Assay (e.g., Western Blot for p-Substrate) e->f Link to Pathway g Cellular Potency Assay (e.g., Cell Viability/Proliferation) f->g Functional Outcome h Kinome-wide Panel Screen g->h Validate Selectivity i Off-Target Liability Assays (e.g., hERG, CYP450) h->i Assess Specificity

Stage 1: In Vitro Biochemical Validation

The initial step is to confirm that this compound directly interacts with and inhibits the purified Kinase X enzyme in a controlled, cell-free environment.

IC50 Determination and Comparison

Objective: To confirm the inhibitory activity of this compound and determine its half-maximal inhibitory concentration (IC50) against Kinase X. This value will be compared to a well-characterized, potent inhibitor of Kinase X.

Methodology: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase X in kinase reaction buffer.

    • Prepare a 2X solution of the specific substrate and ATP in kinase reaction buffer.

    • Serially dilute this compound and the comparator compound (e.g., Staurosporine or a specific Kinase X inhibitor) in DMSO, followed by a final dilution in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the 2X Kinase X solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundIC50 for Kinase X (nM)
This compoundExperimental Value
Comparator (e.g., Staurosporine)Known Value
Mechanism of Inhibition Studies

Objective: To elucidate how this compound inhibits Kinase X (e.g., ATP-competitive, non-competitive, or uncompetitive).

Methodology: Michaelis-Menten Kinetics

By measuring the initial reaction rates at varying substrate (ATP) concentrations in the presence of different fixed concentrations of the inhibitor, we can determine the mechanism of inhibition.

Experimental Protocol:

  • Perform the ADP-Glo™ assay as described above, but with a matrix of varying ATP and this compound concentrations.

  • Keep the concentration of the peptide substrate constant and well above its Km.

  • Generate Michaelis-Menten plots (reaction velocity vs. ATP concentration) for each inhibitor concentration.

  • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

Interpretation of Results:

  • Competitive Inhibition: Lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

  • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).

G cluster_0 ATP-Competitive Inhibition E Kinase (E) S ATP (S) ES E-S Complex P ADP + p-Substrate (P) I Inhibitor (I) EI E-I Complex

Stage 2: Cell-Based Target Validation

Moving from a purified system to a cellular environment is a critical step to confirm that the compound can access its target in a more complex biological milieu and elicit a functional response.

Cellular Target Engagement

Objective: To verify that this compound physically interacts with and stabilizes Kinase X in intact cells.

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

Experimental Protocol:

  • Cell Treatment:

    • Culture cells known to express Kinase X to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble Kinase X in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Generate melting curves for Kinase X at each compound concentration.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Downstream Signaling Inhibition

Objective: To demonstrate that target engagement by this compound leads to the inhibition of the Kinase X signaling pathway in cells.

Methodology: Western Blotting for Phosphorylated Substrate

This assay measures the phosphorylation of a known downstream substrate of Kinase X.

Experimental Protocol:

  • Cell Treatment:

    • Plate cells and serum-starve overnight if necessary to reduce basal signaling.

    • Pre-treat cells with a dose-response of this compound for 1-2 hours.

    • Stimulate the Kinase X pathway with an appropriate agonist (if applicable).

  • Protein Analysis:

    • Lyse the cells and determine the total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the Kinase X substrate (p-Substrate) and for the total amount of the substrate.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Detect the signals using chemiluminescence.

Data Presentation:

CompoundEC50 for p-Substrate Inhibition (nM)
This compoundExperimental Value
Comparator CompoundExperimental Value

Stage 3: Selectivity Profiling

A critical aspect of drug development is to ensure that the compound is selective for its intended target to minimize off-target effects and potential toxicity.

Kinome-wide Selectivity Screening

Objective: To assess the selectivity of this compound by screening it against a broad panel of human protein kinases.

Methodology: Commercial Kinase Panel Screening (e.g., Eurofins DiscoverX, Promega)

These services typically use in vitro binding or activity assays to quantify the interaction of a compound with hundreds of kinases at a fixed concentration (e.g., 1 µM).

Data Analysis:

  • The results are usually presented as a percentage of inhibition for each kinase.

  • "Hits" from the primary screen (e.g., >50% inhibition) should be followed up with full IC50 determinations to confirm off-target activity.

  • The selectivity can be quantified using metrics such as the Selectivity Score (S-score).

Conclusion and Future Directions

This guide outlines a logical and rigorous workflow for the orthogonal validation of this compound as a putative Kinase X inhibitor. By systematically confirming its biochemical activity, cellular target engagement, and selectivity, researchers can build a strong data package to support its advancement as a lead compound. Positive outcomes from this validation cascade would justify further investment in medicinal chemistry efforts to optimize its potency and drug-like properties, as well as in-depth preclinical studies to evaluate its efficacy and safety in disease models. The principles and methodologies described herein are broadly applicable to the validation of other novel bioactive small molecules emerging from high-throughput screening campaigns[4][5].

References

  • Gangjee, A., et al. (2007). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 50(19), 4646-4655. [Link]

  • Chang, J. W., et al. (2009). Ranking the selectivity of PubChem screening hits by activity-based protein profiling: MMP13 as a case study. Chemical Communications, (6), 638–640. [Link]

  • Kumar, A., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(2), 580-583. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12461863, 5-Bromo-4-methylpyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5802, 5-Bromouracil. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 18616196, 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link]

  • Google Patents (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 26369987, 5-Bromo-4-propylpyrimidine. Retrieved from [Link]

  • Zhang, L., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Advanced Materials Research, 1092-1093, 933-936. [Link]

  • Chang, J. W., et al. (2009). Ranking the selectivity of PubChem screening hits by activity-based protein profiling: MMP13 as a case study. PubMed. [Link]

  • PubChemLite (n.d.). 5-bromo-4-methylpyrimidine (C5H5BrN2). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-octylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Bromo-4-octylpyrimidine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. This document is designed to provide a comprehensive, step-by-step framework, grounded in established safety principles, to manage this compound's waste stream effectively and safely.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The following guidance is synthesized from the hazard profiles of structurally analogous brominated pyrimidines.[1][2] It is imperative that you consult the specific SDS provided by your chemical supplier for the most accurate and detailed safety information before handling or disposing of this compound. [3][4]

Hazard Profile and Regulatory Context

Understanding the "why" behind disposal procedures begins with a thorough risk assessment. This compound is a halogenated heterocyclic organic compound. Based on data from similar molecules, it should be handled as a hazardous substance with the potential for irritation and toxicity.[2][5]

Anticipated Hazard Classification

The probable hazards associated with this compound are summarized below. This information dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard ClassGHS CategoryAnticipated Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][5]
Serious Eye Damage/IrritationCategory 2A / 1H319/H318: Causes serious eye irritation or damage[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2][5]
Regulatory Framework: Why Segregation is Critical

As a brominated organic compound, this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7] Under RCRA, halogenated organic compounds are typically classified as hazardous waste.[8]

The causal logic for this is clear: improper disposal, such as incineration in a standard facility, can lead to the formation of hazardous byproducts like hydrogen bromide (HBr), a corrosive acid. Therefore, this waste must be segregated into a dedicated "halogenated organic waste" stream. This ensures it is sent to a specialized Treatment, Storage, and Disposal Facility (TSDF) equipped with scrubbers and other technologies to neutralize these harmful byproducts.[9] Mixing it with non-halogenated solvents is a common, costly error that contaminates the entire solvent batch, drastically increasing disposal expenses.[9]

Mandatory Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, the following minimum PPE is required to mitigate the risks identified in the hazard profile:

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant nitrile or neoprene gloves are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat must be worn.

  • Respiratory Protection: All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[10]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and temporary storage of this compound waste pending professional disposal.

Waste Container Selection and Labeling
  • Select a Compatible Container: Use only high-density polyethylene (HDPE) or glass containers that are clean, dry, and in good condition.[11] Ensure the container has a secure, leak-proof screw-top cap.

  • Initial Labeling: As soon as you designate a container for waste, it must be labeled. Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

  • Content Identification: Clearly write "Halogenated Organic Waste" and list the full chemical name: "this compound." If it is in a solvent, list the solvent and estimate the concentrations.

Collection of Solid and Liquid Waste
  • Solid Waste:

    • Carefully transfer any unused solid this compound into the designated hazardous waste container.

    • Use a dedicated spatula or brush. Avoid creating dust.[10]

    • Any grossly contaminated disposable items (e.g., weigh boats, contaminated gloves, bench paper) must also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, carefully pour the solution into the designated liquid hazardous waste container using a funnel.

    • Crucially, ensure this container is designated for HALOGENATED organic liquids only.

    • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

Storage Pending Disposal
  • Secure the Container: Tightly seal the cap on the waste container.

  • Designated Storage Area: Store the container in a designated, well-ventilated satellite accumulation area that is under the direct control of laboratory personnel.[11]

  • Segregate from Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[1]

Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Containment:

    • For Solid Spills: Gently cover the spill with a chemical absorbent pad or vermiculite. Avoid dry sweeping, which can aerosolize the powder.[10]

    • For Liquid Spills: Cover the spill with an appropriate chemical absorbent material, starting from the outside and working inward.

  • Cleanup: Carefully scoop the contained material using spark-proof tools into your designated hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Final Disposal Pathway

The ultimate disposal of this compound is a regulated process that ensures safety and environmental protection.

G cluster_0 In-Lab Waste Management cluster_1 Professional Disposal Pathway Start Generate Waste (Solid, Liquid, Contaminated PPE) Assess Assess Waste Type (Solid or Liquid?) Start->Assess Solid_Waste Solid Waste Container (Halogenated Organics) Assess->Solid_Waste Solid Liquid_Waste Liquid Waste Container (Halogenated Organics) Assess->Liquid_Waste Liquid Label Label Container Correctly: 'Hazardous Waste' 'Halogenated' List Contents Solid_Waste->Label Liquid_Waste->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact Institutional EHS for Waste Pickup Store->EHS Container Full or Max Storage Time Reached Transport Licensed Hazardous Waste Transporter EHS->Transport TSDF RCRA-Permitted Treatment, Storage, and Disposal Facility (TSDF) Transport->TSDF Final Final Disposition (e.g., High-Temp Incineration with Acid Gas Scrubbing) TSDF->Final

Caption: Disposal workflow for this compound.

  • Professional Collection: Once your waste container is full or has reached your institution's storage time limit (e.g., 90 days), contact your EHS department to arrange for pickup.[11]

  • Manifest and Transport: The waste will be collected by a licensed hazardous waste disposal company, who will transport it under a manifest tracking system as required by the EPA.[12]

  • Final Disposition: The material will be transported to a permitted TSDF for final disposal, which for halogenated organics typically involves high-temperature incineration with specialized equipment to handle the resulting acid gases.[9]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • TCI Chemicals. (2025, April 1). SAFETY DATA SHEET: 5-Bromo-2-cyano-3-nitropyridine.
  • Fisher Scientific. (2016, December 2). SAFETY DATA SHEET: 5-Bromopyrimidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12461863, 5-Bromo-4-methylpyrimidine.
  • Capot Chemical. (2018, December 11). Material Safety Data Sheet: 5-Bromo-4-hydroxypyrimidine.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: 5-Bromo-2-fluorobenzonitrile.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Morales, M., et al. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • ResearchGate. (2015, November 14). Which is the best way to recycle or neutralise Bromine?.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • Royal Society of Chemistry. (2024, January 26). Chemical recycling of bromine-terminated polymers synthesized by ATRP.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Wikipedia. (n.d.). Resource Conservation and Recovery Act.
  • Morf, L. S., et al. (n.d.). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes).
  • ResearchGate. (2023, January 16). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-octylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-octylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.